molecular formula C11H21NO3 B071001 Tert-butyl 4-methoxypiperidine-1-carboxylate CAS No. 188622-27-7

Tert-butyl 4-methoxypiperidine-1-carboxylate

Cat. No.: B071001
CAS No.: 188622-27-7
M. Wt: 215.29 g/mol
InChI Key: WATASAJREKAPOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-methoxypiperidine-1-carboxylate is a high-value, Boc-protected piperidine derivative that serves as a critical synthetic intermediate and building block in medicinal chemistry and pharmaceutical research. Its primary research value lies in its role as a precursor for the introduction of the 4-methoxypiperidine moiety into more complex target molecules. The tert-butoxycarbonyl (Boc) group is a cornerstone of modern synthetic organic chemistry, acting as a robust yet readily removable protecting group for secondary amines. This allows researchers to selectively functionalize other parts of a complex molecule under a wide range of reaction conditions without compromising the amine functionality. Upon deprotection under mild acidic conditions, this compound cleanly generates 4-methoxypiperidine, a valuable scaffold known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The 4-methoxypiperidine structure is frequently explored for its potential to enhance solubility, modify metabolic stability, and serve as a core structure in the development of bioactive compounds targeting central nervous system (CNS) disorders, oncology, and inflammation. As such, this reagent is indispensable for the synthesis of compound libraries for high-throughput screening (HTS) and for the structure-activity relationship (SAR) optimization of lead compounds in drug discovery pipelines. Our product is supplied with high purity and batch-to-batch consistency to ensure reliable and reproducible research outcomes. This chemical is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-methoxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATASAJREKAPOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620737
Record name tert-Butyl 4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188622-27-7
Record name tert-Butyl 4-methoxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in the development of various pharmaceutical compounds. This document details two primary synthetic routes, complete with experimental protocols, quantitative data, and workflow visualizations to support researchers in their synthetic endeavors.

Introduction

This compound, also known as 1-Boc-4-methoxypiperidine, is a valuable heterocyclic intermediate. The presence of the methoxy group at the 4-position and the tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom makes it a versatile scaffold for the introduction of further chemical diversity. This guide outlines two efficient and commonly employed synthetic pathways starting from readily available precursors: 4-hydroxypiperidine and N-Boc-4-piperidone.

Synthetic Pathways

Two principal routes for the synthesis of this compound are presented below. Each pathway offers distinct advantages, and the choice of route may depend on the availability of starting materials, scalability, and desired purity.

Route 1: Synthesis from 4-Hydroxypiperidine

This two-step synthesis involves the protection of the piperidine nitrogen with a Boc group, followed by the O-methylation of the hydroxyl group.

Workflow for Route 1:

Synthesis_Route_1 4-Hydroxypiperidine 4-Hydroxypiperidine tert-Butyl_4-hydroxypiperidine-1-carboxylate tert-Butyl_4-hydroxypiperidine-1-carboxylate 4-Hydroxypiperidine->tert-Butyl_4-hydroxypiperidine-1-carboxylate (Boc)2O, Base Tert-butyl_4-methoxypiperidine-1-carboxylate Tert-butyl_4-methoxypiperidine-1-carboxylate tert-Butyl_4-hydroxypiperidine-1-carboxylate->Tert-butyl_4-methoxypiperidine-1-carboxylate NaH, CH3I

Caption: Synthetic pathway starting from 4-hydroxypiperidine.

Route 2: Synthesis from N-Boc-4-piperidone

This pathway begins with the commercially available N-Boc-4-piperidone, which is reduced to the corresponding alcohol and then methylated.

Workflow for Route 2:

Synthesis_Route_2 N-Boc-4-piperidone N-Boc-4-piperidone tert-Butyl_4-hydroxypiperidine-1-carboxylate tert-Butyl_4-hydroxypiperidine-1-carboxylate N-Boc-4-piperidone->tert-Butyl_4-hydroxypiperidine-1-carboxylate NaBH4, MeOH Tert-butyl_4-methoxypiperidine-1-carboxylate Tert-butyl_4-methoxypiperidine-1-carboxylate tert-Butyl_4-hydroxypiperidine-1-carboxylate->Tert-butyl_4-methoxypiperidine-1-carboxylate NaH, CH3I

Caption: Synthetic pathway starting from N-Boc-4-piperidone.

Data Presentation

The following tables summarize the quantitative data for the key transformations in the synthesis of this compound.

Table 1: Boc Protection of 4-Hydroxypiperidine

Starting MaterialReagentsSolventReaction TimeYieldPurityReference
4-HydroxypiperidineDi-tert-butyl dicarbonate, Potassium CarbonateMethanol6-8 hHigh>98%[1]
4-HydroxypiperidineDi-tert-butyl dicarbonate, Sodium BicarbonateDichloromethane/Water15 hQuantitativeNot Specified

Table 2: Reduction of N-Boc-4-piperidone

Starting MaterialReagentsSolventReaction TimeYieldPurityReference
N-Boc-4-piperidoneSodium borohydrideMethanol2-4 hHighNot Specified[1]
N-Boc-4-piperidoneAluminum isopropoxideToluene/Isopropanol24 h85.7%99.1% (GC)

Table 3: O-Methylation of tert-Butyl 4-hydroxypiperidine-1-carboxylate (Williamson Ether Synthesis)

Starting MaterialReagentsSolventReaction TimeYieldPurityReference
tert-Butyl 4-hydroxypiperidine-1-carboxylateSodium hydride, Methyl iodideTHF12-24 hModerate to High>95%[2]

Experimental Protocols

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate from 4-Hydroxypiperidine

Materials:

  • 4-Hydroxypiperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Potassium carbonate (K₂CO₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Petroleum ether

Procedure: [1]

  • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

  • Add di-tert-butyl dicarbonate to the mixture.

  • Reflux the reaction mixture for 6-8 hours at 25-30 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the insoluble materials.

  • Concentrate the methanolic phase under reduced pressure.

  • To the resulting residue, add petroleum ether and refrigerate to induce crystallization.

  • Filter the white crystalline product and dry under vacuum.

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate from N-Boc-4-piperidone

Materials:

  • N-Boc-4-piperidone

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dilute hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • n-Hexane

Procedure: [1]

  • Dissolve N-Boc-4-piperidone in methanol.

  • Cool the solution to 0 °C and add sodium borohydride portion-wise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Adjust the pH with dilute hydrochloric acid.

  • Extract the aqueous layer with dichloromethane.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate.

  • Add n-hexane to the residue and refrigerate to induce crystallization.

  • Filter the product and dry under vacuum.

Synthesis of this compound via Williamson Ether Synthesis

Materials:

  • tert-Butyl 4-hydroxypiperidine-1-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure: [2]

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add methyl iodide dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 12-24 hours).

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Characterization Data for this compound

  • Molecular Formula: C₁₁H₂₁NO₃

  • Molecular Weight: 215.29 g/mol

  • Appearance: Colorless oil or white solid

  • ¹H NMR (CDCl₃, 400 MHz): δ 3.65-3.55 (m, 2H), 3.35-3.25 (m, 1H), 3.32 (s, 3H), 3.15-3.05 (m, 2H), 1.85-1.75 (m, 2H), 1.50-1.40 (m, 2H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 154.8, 79.2, 76.5, 55.8, 41.5 (br), 30.5, 28.4.

  • Mass Spectrometry (ESI-MS): m/z 216.1 [M+H]⁺.

Conclusion

This technical guide provides detailed synthetic procedures for the preparation of this compound, a key intermediate in medicinal chemistry. The outlined methods, starting from either 4-hydroxypiperidine or N-Boc-4-piperidone, are robust and can be adapted to various laboratory scales. The provided data and protocols are intended to assist researchers in the efficient and successful synthesis of this important building block.

References

A Technical Guide to the Physicochemical Properties of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methoxypiperidine-1-carboxylate is a Boc-protected piperidine derivative that serves as a valuable building block in medicinal chemistry and pharmaceutical research.[1] Its structural motif is of significant interest in the design and synthesis of novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group allows for selective chemical modifications at other positions of a molecule, and can be readily removed under acidic conditions to yield the 4-methoxypiperidine core.[1] This scaffold is explored for its potential to enhance solubility, improve metabolic stability, and serve as a core structure in the development of bioactive compounds.[1] This guide provides a summary of the available physicochemical data for this compound, along with generalized experimental protocols for their determination.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₁NO₃PubChem[2]
Molecular Weight 215.29 g/mol PubChem[2]
XLogP3 1.6PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 3PubChem[2]
Exact Mass 215.152144 g/mol PubChem[2]
Monoisotopic Mass 215.152144 g/mol PubChem[2]
Topological Polar Surface Area 38.8 ŲPubChem[2]
Heavy Atom Count 15PubChem[2]
Complexity 208PubChem[2]

Role in Synthetic Chemistry

This compound is a key synthetic intermediate. The Boc-protecting group provides a stable yet easily removable functionality, enabling chemists to perform a variety of reactions on other parts of a molecule without affecting the piperidine nitrogen. This is crucial in multi-step syntheses common in drug discovery.

A general synthesis for this compound involves the reaction of a suitable piperidine precursor with di-tert-butyl dicarbonate or a similar Boc-protection reagent. The methoxy group can be introduced at the 4-position through various synthetic strategies.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Piperidine Piperidine Derivative Reaction Reaction in Suitable Solvent Piperidine->Reaction BocReagent Boc-Protecting Reagent (e.g., (Boc)₂O) BocReagent->Reaction Methanol Methanol Methanol->Reaction Base Base Base->Reaction Product This compound Reaction->Product Purification

General Synthesis Workflow

Experimental Protocols

The following are detailed, generalized experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube with mineral oil or an automated melting point apparatus).

  • Heating: The heating bath is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

  • Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.

  • Reporting: The melting point is reported as the range T₁ - T₂.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. (Note: This is for liquid compounds; for high-melting solids, this would be determined under vacuum).

Methodology: Micro Boiling Point Determination

  • Sample Preparation: A small amount of the liquid is placed in a small test tube or fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is placed inverted (open end down) into the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and heated in a suitable heating bath.

  • Heating and Observation: The bath is heated until a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. Heating is then discontinued.

  • Recording: The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.

pKa Determination

Objective: To determine the acid dissociation constant of the compound.

Methodology: Potentiometric Titration

  • Solution Preparation: A precise amount of the compound is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture) to a known concentration.

  • Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid or base is added in small, precise increments using a burette.

  • Data Collection: The pH of the solution is recorded after each addition of the titrant.

  • Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

LogP (Octanol-Water Partition Coefficient) Determination

Objective: To measure the lipophilicity of the compound.

Methodology: Shake-Flask Method

  • Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known amount of the compound is dissolved in one of the phases (usually octanol).

  • Partitioning: A measured volume of the solution is mixed with a measured volume of the other phase in a separatory funnel. The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Solubility Determination

Objective: To determine the maximum concentration of the compound that can dissolve in a given solvent at a specific temperature.

Methodology: Equilibrium Solubility Method

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., by shaking or stirring) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

  • Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Logical Relationships in Drug Discovery

The use of this compound as a building block in drug discovery follows a logical workflow. This involves its incorporation into a lead molecule, followed by deprotection and further functionalization to explore the structure-activity relationship (SAR).

DrugDiscoveryWorkflow cluster_synthesis Synthesis cluster_modification Modification cluster_evaluation Evaluation BuildingBlock Tert-butyl 4-methoxypiperidine-1-carboxylate Coupling Chemical Coupling BuildingBlock->Coupling LeadMolecule Lead Molecule (Scaffold) LeadMolecule->Coupling ProtectedIntermediate Boc-Protected Intermediate Coupling->ProtectedIntermediate Deprotection Boc Deprotection (Acidic Conditions) ProtectedIntermediate->Deprotection Functionalization Further Functionalization Deprotection->Functionalization FinalCompound Final Compound Library Functionalization->FinalCompound SAR Structure-Activity Relationship (SAR) Studies FinalCompound->SAR

Role in Drug Discovery Workflow

References

An In-depth Technical Guide to Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document outlines its chemical properties, synthesis, and its significant role in the development of novel therapeutics.

Core Compound Identification

This compound, also known as 1-Boc-4-methoxypiperidine, is a piperidine derivative featuring a methoxy group at the 4-position and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This structure makes it a valuable intermediate for introducing the 4-methoxypiperidine moiety into more complex molecules.

Chemical Structure:

Chemical Structure of this compound

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValue
CAS Number 188622-27-7
Molecular Formula C₁₁H₂₁NO₃
Molecular Weight 215.29 g/mol
Appearance Solid or liquid
Boiling Point 274.1 °C at 760 mmHg
Density 1.03 g/cm³
InChI Key WATASAJREKAPOT-UHFFFAOYSA-N[1]

Role in Drug Discovery and Development

This compound serves as a crucial synthetic intermediate in the creation of a wide range of biologically active compounds. The Boc protecting group provides stability and allows for selective reactions at other sites of a molecule. It can be readily removed under mild acidic conditions to reveal the secondary amine of the piperidine ring, which can then be further functionalized.

The 4-methoxypiperidine scaffold is of particular interest in drug design as it can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. Its incorporation has been explored to enhance solubility, improve metabolic stability, and as a core structure in the development of therapeutics targeting the central nervous system (CNS), oncology, and inflammatory conditions.

Experimental Protocols: Synthesis

The synthesis of this compound can be achieved through several routes. A common and effective method involves a two-step process starting from the commercially available tert-butyl 4-hydroxypiperidine-1-carboxylate.

Logical Workflow for Synthesis:

Synthesis Workflow cluster_0 Step 1: Mesylation cluster_1 Step 2: Nucleophilic Substitution Start Tert-butyl 4-hydroxypiperidine-1-carboxylate Reagent1 Methanesulfonyl Chloride (MsCl) Triethylamine (Et3N) Start->Reagent1 Reacts with Solvent1 Dichloromethane (DCM) Reagent1->Solvent1 In Product1 Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Solvent1->Product1 To yield Reagent2 Sodium Methoxide (NaOMe) Product1->Reagent2 Reacts with Solvent2 Dimethylformamide (DMF) Reagent2->Solvent2 In FinalProduct This compound Solvent2->FinalProduct To yield

Caption: Synthetic pathway from a hydroxyl precursor to the final methoxy product.

Detailed Methodology:

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in dichloromethane (DCM), add triethylamine (Et₃N) at 0 °C.

  • Slowly add methanesulfonyl chloride (MsCl) to the mixture while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the mesylated intermediate.

Step 2: Synthesis of this compound

  • Dissolve the tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate intermediate in dimethylformamide (DMF).

  • Add sodium methoxide (NaOMe) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for several hours until the reaction is complete, as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain pure this compound.

This two-step process typically provides the final product in good yield and high purity. The purity of the final compound is often confirmed using ¹H NMR and LC-MS.

Signaling Pathways and Experimental Workflows

The utility of this compound is realized in its incorporation into larger molecules that may interact with various biological signaling pathways. The general workflow for utilizing this building block in a drug discovery context is outlined below.

Drug Discovery Workflow Start This compound Deprotection Boc Deprotection (e.g., TFA in DCM) Start->Deprotection Intermediate 4-Methoxypiperidine Deprotection->Intermediate Functionalization Further Chemical Synthesis (e.g., Amide coupling, Reductive amination) Intermediate->Functionalization Library Library of Novel Compounds Functionalization->Library Screening High-Throughput Screening (HTS) Library->Screening Hit Hit Identification Screening->Hit SAR Structure-Activity Relationship (SAR) Studies Hit->SAR Lead Lead Compound SAR->Lead

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Tert-butyl 4-methoxypiperidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. This document presents predicted spectral data based on the analysis of structurally related compounds and established NMR principles, detailed experimental protocols for data acquisition, and a visual representation of the molecular structure.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for clear assignment in the subsequent NMR data tables.

Figure 1. Chemical structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm. The piperidine ring exists in a chair conformation, leading to distinct signals for axial and equatorial protons.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2ax, H6ax~3.70dddJ ≈ 13.0, 10.0, 4.02H
H4~3.35ttJ ≈ 8.0, 4.01H
H14 (OCH₃)~3.30s-3H
H2eq, H6eq~2.95m-2H
H3eq, H5eq~1.85m-2H
H3ax, H5ax~1.50qdJ ≈ 12.0, 4.02H
H10, H11, H12 (t-Bu)1.46s-9H

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum of this compound in CDCl₃ is detailed in the following table. Chemical shifts (δ) are referenced to the CDCl₃ solvent peak at 77.16 ppm.

Signal AssignmentChemical Shift (δ, ppm)
C7 (C=O)~154.8
C9 (C(CH₃)₃)~79.5
C4~76.0
C14 (OCH₃)~55.5
C2, C6~43.5
C3, C5~30.5
C10, C11, C12 (C(CH₃)₃)~28.5

Experimental Protocols

The following is a standard experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small cotton plug in the pipette during transfer.

  • Capping: Securely cap the NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary.

¹H NMR Spectroscopy:

  • Spectrometer Frequency: 400 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse (zg30)

  • Acquisition Time (AQ): 3-4 seconds

  • Relaxation Delay (D1): 1-2 seconds

  • Number of Scans (NS): 16-64 (depending on sample concentration)

  • Spectral Width (SW): 16 ppm (-2 to 14 ppm)

  • Data Points (TD): 64K

¹³C NMR Spectroscopy:

  • Spectrometer Frequency: 100 MHz

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • Pulse Program: Proton-decoupled (zgpg30)

  • Acquisition Time (AQ): 1-2 seconds

  • Relaxation Delay (D1): 2 seconds

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration)

  • Spectral Width (SW): 240 ppm (-20 to 220 ppm)

  • Data Points (TD): 64K

Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phase Correction: Manually or automatically phase correct the spectrum.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

  • Integration: Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both spectra.

Experimental Workflow Diagram

The logical flow of the experimental and data analysis process is illustrated in the diagram below.

NMR_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Sample Preparation B NMR Instrument Setup A->B Load Sample C Data Acquisition B->C Start Acquisition D Fourier Transform & Phasing C->D Raw Data (FID) E Baseline Correction & Referencing D->E F Peak Picking & Integration E->F G Structural Elucidation F->G Processed Spectrum H Technical Guide G->H Final Structure & Report

Figure 2. Workflow for NMR analysis of this compound.

An In-depth Technical Guide to the Solubility of Tert-butyl 4-methoxypiperidine-1-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties and solubility characteristics of Tert-butyl 4-methoxypiperidine-1-carboxylate. Due to a lack of extensive, publicly available quantitative solubility data for this specific compound, this document focuses on its known physical properties, qualitative solubility assessments based on structurally similar compounds, and detailed experimental protocols for determining solubility. This guide is intended to assist researchers and scientists in solvent selection for synthesis, purification, and formulation development.

Introduction to this compound

This compound, also known as N-Boc-4-methoxypiperidine, is a heterocyclic organic compound frequently utilized as a building block in medicinal chemistry and pharmaceutical development. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled reactivity in multi-step syntheses. The methoxy group at the 4-position influences the compound's polarity, lipophilicity, and potential for hydrogen bonding, all of which are critical factors in determining its solubility.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₂H₂₃NO₃
Molecular Weight 229.32 g/mol [1]
Appearance Solid[1]
SMILES String O=C(OC(C)(C)C)N1CCC(COC)CC1[1]
InChI Key KDOINXYPVJQGPE-UHFFFAOYSA-N[1]

Solubility Profile

Qualitative Solubility Data (Inferred from Structurally Similar Compounds)

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, based on data for structurally related compounds.[2] It is crucial to note that these are estimations and should be confirmed experimentally.

Solvent ClassSolventExpected Solubility
Chlorinated Dichloromethane (DCM)Soluble
ChloroformSoluble
Alcohols MethanolSoluble
EthanolSoluble
Esters Ethyl AcetateSoluble
Aprotic Polar Dimethyl Sulfoxide (DMSO)Soluble
Aqueous WaterPoorly Soluble

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol should be followed. The gravimetric method is a reliable and widely used technique for this purpose.[2]

Objective: To determine the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed glass dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation: Add an excess amount of this compound to a known volume or mass of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker or water bath. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Separation: Once equilibrium is achieved, allow the vial to stand at the same constant temperature to let the undissolved solid settle.

  • Filtration: Carefully draw a sample of the supernatant using a syringe and pass it through a syringe filter to remove all undissolved particles. This step should be performed quickly to minimize temperature fluctuations.

  • Measurement: Accurately transfer a precise volume or mass of the clear filtrate into a pre-weighed glass dish.

  • Evaporation: Carefully evaporate the solvent from the dish. This can be done in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute, or under vacuum.

  • Quantification: Once the solvent is completely removed, weigh the dish containing the dry solute. The difference between the final weight and the initial weight of the dish gives the mass of the dissolved solute.

Calculation:

The solubility can be expressed in various units, such as g/100 mL or mg/mL.

Solubility ( g/100 mL) = (Mass of dissolved solute in g / Volume of filtrate in mL) x 100

Logical Workflow for Solvent Selection

The selection of an appropriate solvent is a critical step in chemical synthesis, purification, and formulation. The following diagram illustrates a logical workflow for this process.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Solvent Optimization Define_Requirements Define Requirements (e.g., Reaction, Crystallization) Literature_Search Literature Search (Solubility Data, Analogues) Define_Requirements->Literature_Search Qualitative_Test Qualitative Solubility Test (Small Scale) Literature_Search->Qualitative_Test If no data Determine_Solubility Determine Quantitative Solubility (Gravimetric Method) Qualitative_Test->Determine_Solubility Analyze_Data Analyze Solubility Data (vs. Temperature) Determine_Solubility->Analyze_Data Select_Solvent Select Candidate Solvent(s) Analyze_Data->Select_Solvent Process_Optimization Process Optimization (e.g., Yield, Purity) Select_Solvent->Process_Optimization Final_Selection Final Solvent Selection Process_Optimization->Final_Selection

Caption: A logical workflow for solvent selection.

Factors Influencing Solubility

The solubility of a compound like this compound is influenced by several factors. Understanding these is key to predicting its behavior in different solvent systems. The following diagram illustrates the key relationships.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_system System Conditions Solubility Solubility of This compound Polarity Polarity (Methoxy & Boc groups) Polarity->Solubility MW Molecular Weight MW->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Temperature Temperature Temperature->Solubility Pressure Pressure Pressure->Solubility

Caption: Key factors affecting solubility.

Conclusion

While quantitative solubility data for this compound remains to be extensively documented, this guide provides a framework for researchers to approach its use in the laboratory. By understanding its physicochemical properties and employing rigorous experimental protocols, scientists can effectively determine its solubility in various organic solvents, leading to optimized reaction conditions, improved purification strategies, and successful formulation development. It is strongly recommended that experimental verification of solubility be conducted for any new solvent system.

References

Literature review on Boc-protected piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-Protected Piperidine Derivatives for Researchers and Drug Development Professionals

Introduction

The piperidine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, highlighting their significance in drug design.[1] The strategic manipulation of the piperidine ring is paramount for developing novel therapeutic agents. This is where the tert-butoxycarbonyl (Boc) protecting group plays a crucial role.

The Boc group is one of the most versatile and widely used protecting groups for amines in organic synthesis. Its application to the piperidine nitrogen offers chemists exquisite control over reactivity, enabling selective functionalization at other positions of the molecule.[3] The stability of the Boc group under a wide range of conditions (basic, reductive, oxidative) and its facile removal under mild acidic conditions make it an ideal tool for multi-step synthetic pathways. This technical guide provides a comprehensive review of the synthesis, functionalization, analysis, and application of Boc-protected piperidine derivatives, complete with experimental protocols and quantitative data for researchers in the field.

Synthesis of Boc-Protected Piperidine Derivatives

The synthesis of functionalized Boc-piperidines can be approached through several strategic routes, including the direct protection of a pre-existing piperidine ring, the construction of the ring from acyclic precursors, or the modification of pyridine derivatives.

N-Boc Protection of Piperidines

The most straightforward method involves the direct protection of the piperidine nitrogen. This is typically achieved by reacting the piperidine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.

Caption: General scheme for N-Boc protection of piperidine.

Synthesis from Acyclic Precursors

A versatile strategy for creating enantiomerically pure Boc-protected piperidines involves starting from chiral acyclic precursors like amino acids. A multi-step route starting from L-glutamic acid has been described to produce 3-(N-Boc amino) piperidine derivatives in good yields.

The key steps in this synthesis involve:

  • Esterification of L-glutamic acid.

  • N-Boc protection of the amino group.

  • Reduction of the diester to a diol using sodium borohydride (NaBH₄).

  • Tosylation of the diol.

  • Cyclization with an appropriate amine to form the piperidine ring.

This entire process consists of five linear steps, with overall yields ranging from 44% to 55%.

cluster_workflow Synthesis from L-Glutamic Acid A L-Glutamic Acid B Diester A->B Esterification C N-Boc Protected Diester B->C Boc Protection D N-Boc Diol C->D Reduction (NaBH₄) E N-Boc Ditosylate D->E Tosylation F 3-(N-Boc amino) Piperidine Derivative E->F Cyclization (with Amine)

Caption: Workflow for synthesizing 3-(N-Boc amino) piperidines.

Asymmetric Deprotonation and Functionalization

For creating chiral 2-substituted piperidines, asymmetric deprotonation is a powerful technique. This method involves the use of a strong base, such as sec-butyllithium (s-BuLi), in complex with a chiral ligand, like a (+)-sparteine surrogate, to selectively remove a proton from one of the enantiotopic α-carbons.[4] The resulting lithiated intermediate can then be trapped with various electrophiles to yield the desired chiral product.[4][5]

Table 1: Asymmetric Deprotonation of N-Boc Piperidine [4]

Entry Electrophile Product Yield (%) Enantiomeric Ratio (er)
1 Me₃SiCl 73 86:14
2 I₂ 85 86:14

| 3 | (PhS)₂ | 88 | 85:15 |

This reaction is typically performed at low temperatures (e.g., -78 °C) in a solvent like diethyl ether (Et₂O).[4]

Hydrogenation of Pyridine Derivatives

Another common route is the hydrogenation of substituted pyridines. This can be achieved using various catalysts, such as palladium, platinum, or cobalt, to reduce the aromatic pyridine ring to a piperidine ring.[1] The nitrogen can be protected with a Boc group either before or after the hydrogenation step. This method is particularly useful for large-scale synthesis.[1]

Key Reactions and Methodologies

N-Boc Deprotection

The removal of the Boc group is a fundamental step to unmask the piperidine nitrogen for further reactions. This is most commonly achieved under acidic conditions.

  • Trifluoroacetic Acid (TFA): A standard protocol involves treating the Boc-protected piperidine with a solution of TFA in an anhydrous solvent like dichloromethane (DCM). The reaction is often performed at 0 °C to room temperature.[6][7]

  • Hydrochloric Acid (HCl): Another prevalent method uses a solution of HCl in a solvent like dioxane or methanol. This often results in the precipitation of the deprotected piperidine as its hydrochloride salt.[7][8]

  • Thermal Deprotection: A less common but effective method involves heating the N-Boc protected amine in a suitable solvent, such as trifluoroethanol (TFE) or methanol, in a continuous flow reactor.[9] For instance, heating N-Boc piperidine in methanol at 230 °C for a 45-minute residence time can achieve deprotection.[9]

cluster_workflow N-Boc Deprotection Pathways Start N-Boc-Piperidine Method1 TFA / DCM 0°C to RT Start->Method1 Method2 4M HCl in Dioxane Room Temp Start->Method2 Method3 Heat (e.g., 230°C) Flow Reactor Start->Method3 End Piperidine Salt (e.g., TFA or HCl salt) Method1->End Method2->End Method3->End

Caption: Common methods for the deprotection of N-Boc-piperidine.

Analytical Characterization

Ensuring the purity and confirming the structure of Boc-protected piperidine derivatives is paramount.[10] A combination of chromatographic and spectroscopic techniques is typically employed.

Table 2: Common Analytical Techniques and Parameters

Technique Instrument/Method Typical Parameters Reference
Gas Chromatography (GC) GC with FID or MS detector Column: DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film). Injector Temp: 250 °C. Oven Program: 100 °C (2 min), then ramp to 280 °C at 15 °C/min, hold 5 min. [10]
High-Performance Liquid Chromatography (HPLC) HPLC-TOF with C18 column Mobile Phase: Gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in methanol. Flow Rate: 1.0 mL/min. [11]
Nuclear Magnetic Resonance (NMR) ¹H NMR, ¹³C NMR Provides structural confirmation and quantitative purity assessment (qNMR). [10]
Infrared (IR) Spectroscopy FTIR-ATR Used to identify functional groups, such as the C=O stretch of the Boc group (~1695 cm⁻¹). [4][11]

| Mass Spectrometry (MS) | ESI, GC-MS (EI) | Confirms molecular weight and provides fragmentation patterns for structural elucidation. |[11][12] |

Applications in Drug Discovery and Medicinal Chemistry

Boc-protected piperidine derivatives are crucial intermediates in the synthesis of a vast range of pharmacologically active molecules.[3][13] The piperidine ring is a key pharmacophore in drugs targeting the central nervous system (CNS), cancer, and infectious diseases.[14][15]

For example, optically active 3-amino piperidine, often synthesized using a Boc-protected strategy, is a key structural feature in pharmaceutical drugs such as the antidiabetic agent alogliptin. Similarly, derivatives like 4-anilino-1-Boc-piperidine serve as precursors for potent analgesics and other CNS-active compounds.[11] The Boc group allows for the selective N-alkylation or N-arylation of the piperidine nitrogen after its removal, which is a common step in building the final drug molecule.[14]

Experimental Protocols

Protocol 1: N-Boc Deprotection using TFA in DCM[10]
  • Materials: N-Boc protected piperidine derivative, anhydrous dichloromethane (DCM), trifluoroacetic acid (TFA), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Procedure:

    • Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add TFA (5-10 equiv.) to the stirred solution.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours, monitoring progress by TLC or LC-MS.

    • Once complete, remove the DCM and excess TFA under reduced pressure.

    • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

    • Extract the aqueous layer three times with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent in vacuo to yield the deprotected product.

Protocol 2: Synthesis of 3-(N-Boc amino) piperidine derivatives from N-Boc-protected diol[6]
  • Materials: N-Boc-protected diol (e.g., compound 8 from the reference, 1.0 equiv.), anhydrous dichloromethane (DCM), triethylamine (5.0 equiv.), p-toluenesulfonyl chloride (3.0 equiv.), 4-dimethylaminopyridine (DMAP, 0.5 equiv.), primary amine (e.g., benzylamine, 3.0 equiv.), acetonitrile (CH₃CN).

  • Procedure (Two Steps):

    • Ditosylation: To a stirred solution of the N-Boc-protected diol in DCM at 0 °C, add triethylamine, p-toluenesulfonyl chloride, and DMAP. Warm the reaction mixture to room temperature and stir for 1 hour. After completion (monitored by TLC), quench the reaction with 20% aqueous sodium bicarbonate. Extract with DCM, dry the organic layer, and concentrate to get the crude ditosylate.

    • Cyclization: Dissolve the crude ditosylate and the primary amine (3.0 equiv.) in CH₃CN. Reflux the mixture for 12 hours. After completion, remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography (silica gel, eluting with ethyl acetate/hexane) to obtain the desired piperidine derivative.

Protocol 3: Gas Chromatography (GC) Analysis[13]
  • Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 300 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Sample Preparation: Dissolve approximately 10 mg of the Boc-piperidine derivative in 1 mL of a suitable solvent such as dichloromethane or methanol.

Conclusion

Boc-protected piperidine derivatives are indispensable tools in modern organic synthesis and medicinal chemistry. Their strategic use allows for the efficient and controlled construction of complex molecular architectures that are central to the development of new therapeutics.[3] A thorough understanding of their synthesis, reactivity, and analytical characterization is essential for researchers aiming to innovate in drug discovery. The methodologies and protocols outlined in this guide serve as a foundational resource for the synthesis and application of these valuable chemical building blocks. The continued exploration of new synthetic routes and applications for these derivatives promises to yield further breakthroughs in treating a wide range of diseases.[3]

References

The Ascendance of the 4-Methoxypiperidine Scaffold: A Technical Guide to its Discovery, Synthesis, and Application in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 24, 2025 – The 4-methoxypiperidine core, a seemingly simple heterocyclic motif, has quietly permeated the landscape of modern medicinal chemistry, establishing itself as a privileged scaffold in the design of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, history, synthesis, and pharmacological significance of this versatile building block.

Introduction: The Strategic Importance of the 4-Methoxypiperidine Moiety

The piperidine ring is a cornerstone of medicinal chemistry, prized for its ability to confer favorable physicochemical properties such as improved solubility and metabolic stability. The introduction of a methoxy group at the 4-position creates a unique molecular entity that combines the structural rigidity of the piperidine core with the hydrogen bond accepting capabilities and metabolic stability of the methoxy ether. This seemingly subtle modification has profound implications for a molecule's interaction with biological targets, offering a powerful tool for fine-tuning potency, selectivity, and pharmacokinetic profiles.

A Historical Perspective: The Emergence of a Key Scaffold

The first documented synthesis of 4-methoxypiperidine is attributed to McManus and his colleagues in a 1965 publication in the Journal of Medicinal Chemistry.[1] This seminal work laid the foundation for the exploration of 4-methoxypiperidine and its derivatives in various therapeutic areas. Initially investigated for its potential role in analgesics and antidepressants, the scaffold's true potential has been realized more recently with its incorporation into complex, next-generation pharmaceuticals.[2]

Synthesis of the 4-Methoxypiperidine Core: Key Methodologies

The synthesis of 4-methoxypiperidine typically proceeds through the O-methylation of a 4-hydroxypiperidine precursor. The choice of synthetic route often depends on the desired scale and the presence of other functional groups in the molecule.

Synthesis of the Precursor: 4-Hydroxypiperidine

The common precursor, 4-hydroxypiperidine, can be synthesized via several established methods. One common approach involves the reduction of 4-piperidone. For laboratory-scale synthesis, N-protection of the piperidine nitrogen is often employed to prevent side reactions.

Table 1: Comparison of Key Synthetic Steps for N-Boc-4-hydroxypiperidine

StepReagents and ConditionsTypical YieldKey Considerations
Protection of 4-Piperidone 4-Piperidone hydrochloride, Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NaHCO₃), Solvent (e.g., Dichloromethane/Water)>95%The Boc protecting group is stable under a wide range of conditions but can be easily removed with acid.
Reduction of N-Boc-4-piperidone N-Boc-4-piperidone, Sodium borohydride (NaBH₄), Solvent (e.g., Methanol)>90%A mild and selective reducing agent.
Deprotection N-Boc-4-hydroxypiperidine, Strong acid (e.g., HCl in 1,4-dioxane)~99%Yields the hydrochloride salt of 4-hydroxypiperidine.[3]
O-Methylation to form 4-Methoxypiperidine

The crucial step of introducing the methoxy group is typically achieved through a Williamson ether synthesis.

Experimental Protocol: Synthesis of 4-Methoxypiperidine from N-Formyl-4-hydroxypiperidine

This protocol is a representative example of the O-methylation process.[4]

  • Preparation of the Alkoxide: To a solution of N-formyl-4-hydroxypiperidine (10.0 g, 77.4 mmol) in anhydrous tetrahydrofuran (100 mL) at 0 °C under a nitrogen atmosphere, sodium hydride (3.41 g of a 60% dispersion in oil, 85.2 mmol) is added portion-wise. The mixture is stirred at this temperature for 30 minutes.

  • Methylation: Methyl iodide (5.3 mL, 85.2 mmol) is added dropwise to the suspension. The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.

  • Workup: The reaction is carefully quenched with water and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford N-formyl-4-methoxypiperidine.

  • Deformylation: The crude N-formyl-4-methoxypiperidine is dissolved in a mixture of methanol (50 mL) and water (50 mL) containing potassium hydroxide (7.37 g, 0.13 mol). The solution is stirred at room temperature for 24 hours.

  • Purification: The methanol is removed under reduced pressure and the aqueous residue is extracted with dichloromethane (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude 4-methoxypiperidine can be purified by distillation under reduced pressure.

Logical Workflow for the Synthesis of 4-Methoxypiperidine

G General Synthesis Workflow for 4-Methoxypiperidine A 4-Piperidone B N-Protected-4-piperidone A->B Protection (e.g., Boc₂O) C N-Protected-4-hydroxypiperidine B->C Reduction (e.g., NaBH₄) D N-Protected-4-methoxypiperidine C->D O-Methylation (e.g., NaH, CH₃I) E 4-Methoxypiperidine D->E Deprotection

Caption: A generalized workflow for the synthesis of 4-methoxypiperidine.

Applications in Drug Discovery: A Case Study of Cariprazine

The utility of the 4-methoxypiperidine scaffold is exemplified by its incorporation into the atypical antipsychotic drug, Cariprazine . Approved for the treatment of schizophrenia and bipolar disorder, cariprazine's unique pharmacological profile is, in part, attributable to the presence of a substituted 4-methoxyphenylpiperazine moiety, which can be considered a bioisostere of the 4-methoxypiperidine scaffold.

Cariprazine acts as a partial agonist at dopamine D₂ and D₃ receptors and serotonin 5-HT₁ₐ receptors.[5][6][7][8] This multi-target engagement is crucial for its efficacy in treating a broad range of symptoms.

Table 2: Pharmacological Profile of Cariprazine

Target ReceptorActivityTherapeutic Relevance
Dopamine D₃ Partial Agonist (high affinity)Amelioration of negative symptoms and cognitive deficits in schizophrenia.[6]
Dopamine D₂ Partial AgonistManagement of positive symptoms of schizophrenia.[5]
Serotonin 5-HT₁ₐ Partial AgonistContributes to antipsychotic and antidepressant effects.
Serotonin 5-HT₂ₐ AntagonistReduces the risk of extrapyramidal side effects.[5]
Serotonin 5-HT₂₈ AntagonistPotential for pro-cognitive and antidepressant effects.[6]

Signaling Pathways Modulated by 4-Methoxypiperidine-Containing Drugs

The therapeutic effects of drugs like cariprazine are mediated through the modulation of complex intracellular signaling cascades.

Dopamine D₂ and D₃ Receptor Signaling

Dopamine D₂ and D₃ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins.[9] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9]

Dopamine D₂/D₃ Receptor Signaling Pathway

G Dopamine D₂/D₃ Receptor Signaling Dopamine Dopamine D2R_D3R D₂/D₃ Receptor Dopamine->D2R_D3R Cariprazine Cariprazine (Partial Agonist) Cariprazine->D2R_D3R G_alpha_i_o Gαi/o D2R_D3R->G_alpha_i_o AC Adenylyl Cyclase (AC) G_alpha_i_o->AC cAMP cAMP AC->cAMP ATP PKA Protein Kinase A (PKA) cAMP->PKA Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Simplified signaling cascade of Dopamine D₂/D₃ receptors.

Serotonin 5-HT₁ₐ Receptor Signaling

The serotonin 5-HT₁ₐ receptor is also a Gαi/o-coupled GPCR.[10][11] Its activation similarly leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels.[12][13] Additionally, the βγ subunits of the G protein can directly activate G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.[12]

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

G Serotonin 5-HT₁ₐ Receptor Signaling Serotonin Serotonin HT1A_R 5-HT₁ₐ Receptor Serotonin->HT1A_R Cariprazine Cariprazine (Partial Agonist) Cariprazine->HT1A_R G_protein Gαi/oβγ HT1A_R->G_protein G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase (AC) G_alpha->AC GIRK GIRK Channel G_beta_gamma->GIRK cAMP cAMP AC->cAMP ATP PKA PKA cAMP->PKA Hyperpolarization Hyperpolarization & Reduced Neuronal Firing PKA->Hyperpolarization K_efflux K⁺ Efflux GIRK->K_efflux K_efflux->Hyperpolarization

Caption: Dual signaling pathways of the Serotonin 5-HT₁ₐ receptor.

Conclusion and Future Directions

The 4-methoxypiperidine scaffold has evolved from a simple heterocyclic compound to a key building block in the development of sophisticated, multi-target drugs. Its unique combination of structural and electronic properties provides medicinal chemists with a valuable tool for optimizing drug candidates. The success of cariprazine highlights the potential of this scaffold in addressing complex neurological disorders. Future research will undoubtedly uncover new applications for this versatile core, further solidifying its importance in the armamentarium of drug discovery. The continued exploration of novel synthetic methodologies and the elucidation of its role in modulating diverse biological pathways will pave the way for the next generation of innovative therapeutics.

References

A Technical Guide to High-Purity Tert-butyl 4-methoxypiperidine-1-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of Tert-butyl 4-methoxypiperidine-1-carboxylate, a key building block in modern medicinal chemistry. This document details commercial sources for high-purity grades of this compound, standardized analytical methodologies for quality control, and a procedural workflow for its sourcing and integration into research and development pipelines.

Commercial Sourcing of High-Purity this compound

The procurement of high-purity chemical intermediates is a critical first step in any drug discovery program. Inconsistent quality can lead to unreliable experimental results and costly delays. This compound (CAS No. 188622-27-7) is available from a range of specialized chemical suppliers. High-purity grades, typically exceeding 95%, are essential for pharmaceutical research to minimize the impact of impurities on biological assays and synthetic reactions.

Below is a comparative summary of commercial suppliers offering high-purity this compound. It is important to note that availability and pricing are subject to change, and researchers should always request a certificate of analysis for each batch.

SupplierPurityAvailable Quantities
Benchchem >95%Inquire for details
Sigma-Aldrich ≥96% (GC)1g, 5g
TCI Chemicals >98.0% (GC)1g, 5g, 25g
Aceschem 95% Min.Inquire for details
BLDpharm 97%1g, 5g, 25g, 100g

Experimental Protocols for Quality Assessment

Rigorous analytical testing is paramount to verify the identity, purity, and stability of incoming chemical intermediates. The following are detailed methodologies for key analytical techniques used in the quality control of this compound.

Purity Determination by Gas Chromatography (GC)

This method is suitable for determining the percentage purity of this compound and identifying the presence of volatile impurities.

  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Sample Preparation: Dissolve approximately 20 mg of the compound in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of 2 mg/mL.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed for the analysis of this compound and its potential non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water.

    • B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B.

    • 5-25 min: 20% to 90% B.

    • 25-30 min: 90% B.

    • 30.1-35 min: 20% B (re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the sample in 10 mL of the initial mobile phase composition (80:20 Water:Acetonitrile) to a concentration of 1 mg/mL.

  • Data Analysis: Purity is determined by the area percentage of the main peak. This method can also be used to profile and quantify known impurities using reference standards.

Structural Confirmation by Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

This protocol is for the structural confirmation and assessment of the chemical integrity of this compound.

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-32 (or until a sufficient signal-to-noise ratio is achieved).

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • Data Analysis: Integrate the signals and compare the chemical shifts and coupling constants to a reference spectrum or predicted values to confirm the structure.

Sourcing and Quality Control Workflow

The following diagram illustrates a typical workflow for the sourcing, qualification, and integration of a critical chemical intermediate like this compound in a pharmaceutical research and development setting. This process ensures that only high-quality materials are used in drug discovery and development, thereby maintaining the integrity and reproducibility of the research.

G cluster_sourcing Sourcing and Procurement cluster_qualification Analytical Qualification cluster_integration Integration into R&D cluster_rejection Rejection Pathway start Identify Need for This compound supplier_id Identify Potential Suppliers start->supplier_id quote_request Request Quotes & Certificates of Analysis (CoA) supplier_id->quote_request supplier_select Select Primary & Secondary Suppliers quote_request->supplier_select sample_receipt Receive Sample from Supplier supplier_select->sample_receipt qc_testing Perform In-House QC Testing (HPLC, GC, NMR, etc.) sample_receipt->qc_testing data_review Compare Supplier CoA with In-House Data qc_testing->data_review pass_fail Meets Specifications? data_review->pass_fail inventory Approve Batch & Log into Inventory pass_fail->inventory Yes reject Reject Batch & Contact Supplier pass_fail->reject No rd_use Release for Use in Synthesis & Biological Screening inventory->rd_use

Caption: Sourcing and QC workflow for chemical intermediates.

This structured approach, from diligent supplier selection to rigorous in-house quality verification, is fundamental to ensuring the reliability and success of pharmaceutical research and development endeavors. By adhering to these principles, researchers can have greater confidence in the quality of their starting materials and the subsequent validity of their scientific findings.

Spectroscopic Data Analysis of Tert-butyl 4-methoxypiperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for Tert-butyl 4-methoxypiperidine-1-carboxylate (CAS No. 188622-27-7), a key building block in medicinal chemistry.[1] The document outlines expected spectral characteristics, detailed experimental protocols for data acquisition, and a logical workflow for structural elucidation.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific compound are not widely published, these values are predicted based on spectral data from analogous structures, such as tert-butyl 4-hydroxypiperidine-1-carboxylate, and established principles of spectroscopy.

Table 1: ¹H NMR Data (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 3.75 - 3.65m2HH-2a, H-6a (axial)
~ 3.35s3H-OCH₃
~ 3.30 - 3.20m1HH-4
~ 3.10 - 3.00m2HH-2e, H-6e (equatorial)
~ 1.85 - 1.75m2HH-3a, H-5a (axial)
~ 1.55 - 1.45m2HH-3e, H-5e (equatorial)
1.46s9H-C(CH₃)₃

Table 2: ¹³C NMR Data (Predicted) Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Carbon TypeAssignment
154.8QuaternaryC=O (Carbamate)
~ 79.5Quaternary-C (CH₃)₃
~ 76.0CHC-4
~ 56.0CH₃-OCH₃
~ 41.0CH₂C-2, C-6
~ 31.0CH₂C-3, C-5
28.4CH₃-C(C H₃)₃

Table 3: Infrared (IR) Spectroscopy Data (Predicted)

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
2975 - 2930StrongC-H StretchAliphatic (Piperidine & Boc)
1690 - 1670StrongC=O StretchCarbamate
1420 - 1390MediumC-H Bend-C(CH₃)₃
1365StrongC-H Bend-C(CH₃)₃ (umbrella)
1250 - 1230StrongC-O StretchCarbamate
1170 - 1150StrongC-O-C StretchEther
1120 - 1080StrongC-N StretchAmine

Table 4: Mass Spectrometry Data (Predicted)

Ionization Modem/zIon Type
ESI+216.1594[M+H]⁺
ESI+238.1413[M+Na]⁺
ESI+160.1121[M-C₄H₉O+H]⁺ (Loss of Boc group)
ESI+116.0964[M-C₅H₉O₂]⁺ (Loss of Boc group)

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data detailed above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra.

  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain tetramethylsilane (TMS) as an internal standard (0.03% v/v).[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer) :

    • ¹H NMR :

      • Pulse Program: Standard single-pulse (zg30).

      • Spectral Width: ~16 ppm (~6400 Hz).

      • Acquisition Time: ~2.5 seconds.

      • Relaxation Delay: 2.0 seconds.[3]

      • Number of Scans: 16 to 64, depending on sample concentration.

    • ¹³C NMR :

      • Pulse Program: Proton-decoupled single-pulse (zgpg30).

      • Spectral Width: ~240 ppm (~24,000 Hz).

      • Acquisition Time: ~1.4 seconds.

      • Relaxation Delay: 2.0 seconds.

      • Number of Scans: 1024 to 4096, due to the low natural abundance of ¹³C.[4]

  • Data Acquisition & Processing :

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to optimize homogeneity.

    • Acquire the Free Induction Decay (FID) data.

    • Apply a Fourier transform to the FID to generate the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for ¹H NMR or the solvent peak to 77.16 ppm for ¹³C NMR.

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for obtaining an IR spectrum of a solid sample using the Attenuated Total Reflectance (ATR) technique, which requires minimal sample preparation.

  • Sample Preparation :

    • Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.[5]

    • Ensure the sample makes firm and even contact with the crystal by lowering the pressure clamp until the desired pressure is applied.

  • Instrument Parameters :

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16 to 32.

  • Data Acquisition & Processing :

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.[6]

    • Place the sample on the crystal and acquire the sample spectrum.

    • The instrument software will perform the Fourier transform and generate the final absorbance or transmittance spectrum.

    • Label the significant peaks with their corresponding wavenumbers.[6]

    • Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) after analysis.

Mass Spectrometry (MS)

This protocol describes the analysis using Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Sample Preparation :

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a solvent like methanol or acetonitrile.

    • Perform a serial dilution to a final concentration of 1-10 µg/mL in a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[7]

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial if any particulate matter is visible.

  • Instrument Parameters (ESI-MS) :

    • Ionization Mode : Positive (ESI+).

    • Capillary Voltage : 3.5 - 4.5 kV.[8]

    • Nebulizing Gas (N₂) : Flow and temperature optimized for stable spray.[8]

    • Drying Gas (N₂) : Flow and temperature set to aid desolvation (e.g., 8 L/min at 300 °C).

    • Mass Range : m/z 50 - 500.

    • Data Acquisition : Profile or centroid mode.

  • Data Acquisition & Processing :

    • Introduce the sample into the ion source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[9]

    • Acquire the mass spectrum.

    • Process the raw data using the instrument's software to identify the mass-to-charge ratios (m/z) of the detected ions.

    • Compare the exact mass of the molecular ion ([M+H]⁺) with the calculated theoretical mass to confirm the elemental composition.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound is a systematic process. The following diagram illustrates the logical workflow, integrating data from multiple spectroscopic techniques to confirm the molecular structure.

Spectroscopic_Workflow cluster_prep 1. Sample Preparation cluster_acquisition 2. Data Acquisition cluster_analysis 3. Data Analysis & Interpretation cluster_elucidation 4. Structure Confirmation Prep Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Prep->NMR Analyze MS Mass Spectrometry (ESI-MS) Prep->MS Analyze IR FTIR Spectroscopy Prep->IR Analyze NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data Process FID MS_Data Molecular Formula (from Exact Mass) Fragmentation MS->MS_Data Analyze m/z IR_Data Functional Groups (C=O, C-O, C-N) IR->IR_Data Analyze Spectrum Structure Final Structure Elucidation NMR_Data->Structure Correlate Data MS_Data->Structure Correlate Data IR_Data->Structure Correlate Data

Caption: Logical workflow for molecular structure elucidation.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl 4-methoxypiperidine-1-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methoxypiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, primarily utilized for the introduction of the 4-methoxypiperidine moiety into drug candidates. The tert-butoxycarbonyl (Boc) protecting group offers robust protection of the piperidine nitrogen, allowing for selective chemical transformations at other positions of a molecule. This protecting group can be readily removed under acidic conditions, revealing the secondary amine for further functionalization. The 4-methoxypiperidine scaffold itself is of significant interest in drug design as the methoxy group can influence key pharmacological properties such as ligand-target binding, metabolic stability, solubility, and overall absorption, distribution, metabolism, and excretion (ADME) profiles. This document provides an overview of its applications in different therapeutic areas, presents quantitative biological data for compounds synthesized using this scaffold, and details relevant experimental protocols.

Applications in Drug Discovery

The versatility of the 4-methoxypiperidine scaffold has led to its incorporation into a variety of therapeutic agents. Below are examples from oncology, neuroscience, and virology.

Oncology: Intermediate in the Synthesis of Vandetanib

A key application of a derivative of this compound is in the synthesis of Vandetanib, a potent inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2), epidermal growth factor receptor (EGFR), and rearranged during transfection (RET) tyrosine kinases.[1][2] Vandetanib is approved for the treatment of metastatic medullary thyroid cancer.[1][2] The 4-methoxypiperidine moiety is introduced via an intermediate, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.[1][3]

Quantitative Data: Biological Activity of Vandetanib

TargetIC50 (nM)Assay Type
VEGFR-240Cell-free
VEGFR-3110Cell-free
EGFR500Cell-free
RET130Cell-free
VEGFR-stimulated HUVEC proliferation60Cell-based
EGFR-stimulated HUVEC proliferation170Cell-based

Data sourced from references[1][2].

Neuroscience: Choline Transporter (CHT) Inhibitors

The 4-methoxypiperidine scaffold has been explored in the development of novel inhibitors for the presynaptic high-affinity choline transporter (CHT), a key protein in regulating cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated for their CHT inhibitory activity.

Quantitative Data: Activity of CHT Inhibitors

CompoundR-groupIC50 (µM)
10q (2-piperidin-1-yl)ethoxy0.76
10r 2-morpholinoethoxy6.12

This data highlights the structure-activity relationship where the piperidine-containing substituent showed significantly higher potency.

Virology: Coronavirus Replication Inhibitors

While not a direct use of this compound, the broader 4-substituted piperidine scaffold is a key component in a class of compounds that inhibit coronavirus replication. A study on 1,4,4-trisubstituted piperidines identified potent inhibitors of the human coronavirus 229E (HCoV-229E). This demonstrates the utility of the piperidine core in antiviral drug discovery.

Quantitative Data: Antiviral Activity of a Piperidine Derivative

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
2 7.4446
60 <2.0>44>22

EC50: 50% effective concentration. CC50: 50% cytotoxic concentration. SI = CC50/EC50. Data sourced from reference[4].

Experimental Protocols

Protocol 1: General Synthesis of N-Boc Protected Piperidines

This protocol describes a general method for the protection of a piperidine nitrogen with a tert-butoxycarbonyl (Boc) group, exemplified by the synthesis of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Materials:

  • 4-Hydroxymethylpiperidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve 4-hydroxymethylpiperidine (1 equivalent) and di-tert-butyl dicarbonate (1 equivalent) in THF in a round-bottom flask.

  • Stir the solution at room temperature for 8 hours.

  • Concentrate the reaction mixture in vacuo using a rotary evaporator.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield the product, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[1]

Protocol 2: Synthesis of a Vandetanib Intermediate

This protocol details the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for Vandetanib.

Step 1: Tosylation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in pyridine and cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (1 equivalent) to the solution and stir the mixture at 5°C for 10 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the ethyl acetate extract with 5% HCl, water, and then brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent.

  • Crystallize the product from ethyl acetate-hexane.

Step 2: Substitution Reaction

  • Combine tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent), methyl 3-hydroxy-4-methoxybenzoate (1 equivalent), and potassium carbonate in a suitable solvent.

  • Heat the reaction mixture and stir for several hours.

  • After cooling, work up the reaction mixture by pouring it into water and extracting with an organic solvent.

  • Dry the organic layer and evaporate the solvent to obtain the crude product.

  • Purify the product by recrystallization.

Visualizations

experimental_workflow Experimental Workflow: Synthesis of a Vandetanib Intermediate cluster_start Starting Materials cluster_process Reaction Steps cluster_product Final Product start1 Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate step1 Tosylation start1->step1 start2 p-Toluenesulfonyl chloride start2->step1 start3 Methyl 3-hydroxy-4-methoxybenzoate step2 Substitution start3->step2 step1->step2 product Tert-butyl 4-((2-methoxy-4- (methoxycarbonyl)phenoxy)methyl) piperidine-1-carboxylate step2->product

Caption: Synthesis of a key Vandetanib intermediate.

logical_relationship Role of this compound in Drug Discovery A This compound B Introduction of 4-Methoxypiperidine Scaffold A->B C Modulation of Pharmacological Properties B->C D Therapeutic Applications C->D E Oncology (e.g., Vandetanib) D->E F Neuroscience (e.g., CHT Inhibitors) D->F G Virology (e.g., Coronavirus Inhibitors) D->G

Caption: Role of the building block in drug discovery.

References

Protocol for the Boc Deprotection of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This application note provides detailed protocols for the deprotection of tert-butyl 4-methoxypiperidine-1-carboxylate to yield 4-methoxypiperidine, a valuable building block in medicinal chemistry. The protocols outlined below utilize common acidic conditions, namely Trifluoroacetic acid (TFA) in Dichloromethane (DCM) and Hydrochloric acid (HCl) in 1,4-dioxane or methanol.

Mechanism of Boc Deprotection: The deprotection of a Boc-protected amine proceeds via an acid-catalyzed hydrolysis of the carbamate. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This unstable intermediate then readily decarboxylates to afford the free amine, which is subsequently protonated by the acid present in the reaction mixture to form the corresponding ammonium salt.

Experimental Protocols

Two primary methods for the Boc deprotection of this compound are detailed below. The choice of method may depend on the scale of the reaction, the desired salt form of the product, and the presence of other acid-sensitive functional groups in the molecule.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and common for Boc deprotection. The volatile nature of both TFA and DCM simplifies the work-up procedure.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add TFA (5-20 equivalents) to the stirred solution. A common ratio is 1:1 (v/v) of DCM to TFA.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours). The disappearance of the starting material and the appearance of a more polar spot (the amine product) can be visualized, often with a ninhydrin stain for the product.[2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess TFA and DCM.

    • Dissolve the residue in DCM and carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Be cautious as CO₂ evolution will occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-methoxypiperidine.

  • Purification: The crude product can be purified by distillation or silica gel column chromatography if necessary.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane or Methanol

This method is also widely used and often results in the precipitation of the hydrochloride salt of the deprotected amine, which can simplify isolation.[3]

Materials:

  • This compound

  • Anhydrous 1,4-dioxane or Methanol

  • 4M HCl in 1,4-dioxane solution (commercially available or prepared)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous 1,4-dioxane or methanol in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (3-10 equivalents) to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the reaction by TLC as described in Protocol 1.[3]

  • Isolation:

    • Often, the hydrochloride salt of 4-methoxypiperidine will precipitate from the reaction mixture.

    • If precipitation occurs, the reaction mixture can be diluted with diethyl ether to enhance precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold diethyl ether to remove any non-polar impurities.

    • Dry the product under vacuum to yield 4-methoxypiperidine hydrochloride.

  • Conversion to Free Amine (Optional): If the free amine is required, the hydrochloride salt can be neutralized.

    • Dissolve the salt in water and add a base such as aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) until the solution is basic (pH > 10).

    • Extract the aqueous solution with an organic solvent such as DCM or ethyl acetate (3 x volumes).

    • Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate to obtain the free amine.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the Boc deprotection of various N-Boc protected amines, which can be considered representative for the deprotection of this compound.

EntrySubstrateReagent/SolventTime (h)TemperatureYield (%)Reference
1N-Boc-Ala-OtBu4M HCl/Dioxane0.5RT>95[3]
2BocPhePheOEtTFA/Chloroform (1:2)OvernightRT82[4]
3N-Boc-4-hydroxypiperidine derivatives20-50% TFA in DCM1-40 °C to RTHigh[2]
4General N-Boc aminesOxalyl chloride (3 equiv.)/Methanol1-4RTup to 90[1]
5N-Boc protected aminesDawson heteropolyacid/DCM0.2-0.3RT88-94[5]

Mandatory Visualization

Below is a diagram illustrating the general experimental workflow for the Boc deprotection of this compound using an acidic protocol.

Boc_Deprotection_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Isolation cluster_purification Purification start Dissolve Boc-protected amine in anhydrous solvent add_acid Add acidic reagent (e.g., TFA or HCl solution) start->add_acid react Stir at specified temperature add_acid->react monitor Monitor reaction progress by TLC/LC-MS react->monitor concentrate Concentrate in vacuo to remove volatiles monitor->concentrate Reaction Complete neutralize Neutralize with base (if necessary) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry organic layer extract->dry evaporate Evaporate solvent dry->evaporate product Crude Product evaporate->product purify Purify by distillation or chromatography product->purify final_product Pure 4-methoxypiperidine purify->final_product

Caption: General workflow for the Boc deprotection of this compound.

References

Application Notes and Protocols: Tert-butyl 4-methoxypiperidine-1-carboxylate as a Versatile Building Block for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of tert-butyl 4-methoxypiperidine-1-carboxylate as a crucial building block in the synthesis of potent and selective kinase inhibitors. The inclusion of the 4-methoxypiperidine moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of drug candidates, making this reagent indispensable for medicinal chemistry and drug discovery pipelines.[1] This document outlines its application in the synthesis of inhibitors for key kinase targets, presents relevant quantitative data, and provides detailed experimental protocols.

Introduction

This compound is a Boc-protected piperidine derivative that serves as a critical synthetic intermediate for introducing the 4-methoxypiperidine scaffold into more complex molecules.[1] The tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization at other molecular positions before its facile removal under mild acidic conditions to reveal the secondary amine for further coupling reactions.[1] This scaffold is frequently explored to enhance solubility, improve metabolic stability, and serve as a core structure in the development of therapeutics targeting a range of diseases, including cancer and inflammatory disorders.[1]

Applications in Kinase Inhibitor Synthesis

The 4-methoxypiperidine moiety derived from this compound has been incorporated into a variety of kinase inhibitors, demonstrating its versatility. Notable examples include inhibitors of Janus kinases (JAKs) and Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinases.

Janus Kinase (JAK) Inhibitors

The JAK-STAT signaling pathway is a critical regulator of cellular processes such as cell division, apoptosis, and inflammatory responses.[2] Dysregulation of this pathway is implicated in autoimmune disorders and cancers, making JAKs attractive drug targets.[2]

Tofacitinib, a potent JAK inhibitor, exemplifies the use of a related piperidine building block in its asymmetric synthesis.[3] While the direct precursor to Tofacitinib is a hydroxymethylpiperidine derivative, the underlying principle of utilizing a functionalized piperidine ring is central to its structure and activity.[3] The piperidine core plays a crucial role in orienting the molecule within the ATP-binding pocket of the kinase.

VEGF Receptor (VEGFR) Kinase Inhibitors

Vandetanib is a kinase inhibitor that targets the VEGF receptor tyrosine kinase (VEGFR-TK) and the epidermal growth factor receptor (EGFR) tyrosine kinase.[4] A key intermediate in the synthesis of Vandetanib is tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, which is synthesized from a piperidin-4-ylmethanol derivative.[4][5][6] This highlights the utility of the functionalized piperidine scaffold in constructing molecules that modulate angiogenesis and tumor growth.

Data Presentation: Kinase Inhibitor Activity

The following table summarizes the activity of kinase inhibitors synthesized using piperidine-based building blocks, including derivatives of this compound.

Kinase InhibitorTarget Kinase(s)IC50 (nM)Disease Indication
TofacitinibJAK1, JAK31, 2Rheumatoid Arthritis, Psoriatic Arthritis
BaricitinibJAK1, JAK25.9, 5.7Rheumatoid Arthritis
UpadacitinibJAK1-Rheumatoid Arthritis
VandetanibVEGFR2, EGFR40, 500Medullary Thyroid Cancer

Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.

Experimental Protocols

The following are generalized protocols for key transformations involving this compound and related piperidine building blocks. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Boc Protection of 4-Hydroxymethylpiperidine

This protocol describes the initial step in synthesizing a key intermediate for Vandetanib.[4][5]

Materials:

  • 4-Hydroxymethylpiperidine

  • Di-tert-butyl dicarbonate (Boc)2O

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve 4-hydroxymethylpiperidine (1.0 eq) and di-tert-butyl dicarbonate (1.0 eq) in THF.

  • Stir the solution at room temperature for 8 hours.

  • Concentrate the mixture in vacuo.

  • Dissolve the residue in diethyl ether.

  • Wash the ether solution with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.

Protocol 2: Sulfonation of the Hydroxymethyl Group

This protocol details the activation of the hydroxyl group for subsequent nucleophilic substitution.[4][5]

Materials:

  • Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

  • Pyridine

  • p-Toluenesulfonyl chloride (TsCl)

  • Ethyl acetate

  • 5% Hydrochloric acid (HCl)

  • Water

  • Brine

  • Sodium sulfate (Na2SO4)

Procedure:

  • Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in pyridine and cool the solution to 0°C.

  • Add p-toluenesulfonyl chloride (1.0 eq) to the solution and stir the mixture at 5°C for 10 hours.

  • Pour the mixture into water and extract with ethyl acetate.

  • Wash the ethyl acetate extract with 5% HCl, water, and brine.

  • Dry the organic layer over sodium sulfate and evaporate the solvent to yield tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.

Protocol 3: Nucleophilic Substitution to Form the Ether Linkage

This step forms the core structure of the Vandetanib intermediate.[4][5]

Materials:

  • Tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

  • Methyl 3-hydroxy-4-methoxybenzoate

  • Potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Combine tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1.0 eq), methyl 3-hydroxy-4-methoxybenzoate (1.0 eq), and potassium carbonate in DMF.

  • Heat the reaction mixture and stir until the reaction is complete (monitor by TLC).

  • Cool the mixture, pour it into water, and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Protocol 4: Boc-Deprotection to Yield the Free Amine

This is a standard procedure for removing the Boc protecting group to allow for further functionalization.

Materials:

  • Boc-protected piperidine derivative

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected piperidine derivative in dichloromethane.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate to yield the deprotected piperidine.

Visualizations

Kinase_Inhibitor_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product Piperidine_Derivative This compound Deprotection Boc Deprotection Piperidine_Derivative->Deprotection Core_Scaffold Kinase Hinge-Binding Scaffold Coupling Coupling Reaction (e.g., Amide, Suzuki) Core_Scaffold->Coupling Deprotection->Coupling Functionalization Further Functionalization Coupling->Functionalization Kinase_Inhibitor Final Kinase Inhibitor Functionalization->Kinase_Inhibitor

Caption: General workflow for synthesizing kinase inhibitors.

JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation Nucleus Nucleus STAT->Nucleus 4. Dimerization & Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression 5. Transcription Regulation Kinase_Inhibitor JAK Inhibitor (e.g., Tofacitinib) Kinase_Inhibitor->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and inhibition.

References

Experimental procedure for N-alkylation of 4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: N-Alkylation of 4-Methoxypiperidine

Introduction

The N-alkylation of piperidine scaffolds is a cornerstone of medicinal chemistry and drug development. The nitrogen atom of the piperidine ring serves as a crucial handle for introducing a wide array of substituents, enabling the modulation of a compound's pharmacological profile, including its potency, selectivity, solubility, and metabolic stability. 4-methoxypiperidine is a valuable building block, and its functionalization is key to synthesizing numerous biologically active molecules.

This document provides detailed experimental protocols for two of the most robust and widely employed methods for the N-alkylation of 4-methoxypiperidine:

  • Direct N-Alkylation with Alkyl Halides: A classic Sₙ2 reaction suitable for introducing primary and some secondary alkyl groups.

  • N-Alkylation via Reductive Amination: A milder, highly versatile method that couples the piperidine with an aldehyde or ketone, preventing common side reactions like over-alkylation.[1][2]

These protocols are designed for researchers, scientists, and drug development professionals seeking reliable and reproducible methods for synthesizing N-substituted 4-methoxypiperidine derivatives.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol details the direct alkylation of 4-methoxypiperidine using an alkyl halide in the presence of a non-nucleophilic base. The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[3] The choice of base and solvent is critical to ensure high yields and minimize side reactions, such as the formation of quaternary ammonium salts.[4]

Experimental Protocol

Materials:

  • 4-Methoxypiperidine (1.0 eq.)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq.)

  • Base (e.g., Potassium Carbonate (K₂CO₃), N,N-Diisopropylethylamine (DIPEA)) (2.0 eq.)

  • Anhydrous Solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (Nitrogen or Argon)

  • Standard work-up and purification equipment (rotary evaporator, separatory funnel, silica gel)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxypiperidine (1.0 eq.) and the selected anhydrous solvent (e.g., MeCN, 5-10 mL per mmol of substrate).

  • Add the base (2.0 eq.). If using K₂CO₃, ensure it is finely powdered and anhydrous. If using DIPEA, add it via syringe.[1][4]

  • Stir the suspension at room temperature for 10-15 minutes.

  • Slowly add the alkyl halide (1.1 eq.) to the mixture using a syringe or dropping funnel over 30 minutes. Slow addition helps to minimize the formation of undesired quaternary ammonium salts.[5]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours.

  • Upon completion, filter off the solid base (if K₂CO₃ was used) and wash the filter cake with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up: Partition the residue between ethyl acetate and water. Separate the layers and wash the organic layer with saturated aqueous sodium chloride (brine).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-alkylated 4-methoxypiperidine.

G start Setup reagents Add 4-Methoxypiperidine, Solvent, and Base to Flask start->reagents add_halide Slowly Add Alkyl Halide (1.1 eq) reagents->add_halide react Stir at Room Temperature (2-24h) add_halide->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete filter Filter and Concentrate workup->filter extract Aqueous Extraction (EtOAc/Water) filter->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Workflow for Direct N-Alkylation of 4-Methoxypiperidine.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is an alternative strategy that involves the reaction of 4-methoxypiperidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild hydride reagent.[1] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is selective for the iminium ion over the starting carbonyl compound and is compatible with a wide range of functional groups.[1][2] This method effectively prevents the over-alkylation issues sometimes seen with direct alkylation.

Experimental Protocol

Materials:

  • 4-Methoxypiperidine (1.0 eq.)

  • Aldehyde or Ketone (1.1 eq.)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Anhydrous Solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE))

  • Optional: Acetic Acid (AcOH) (catalytic amount, for less reactive ketones)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere apparatus (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-methoxypiperidine (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent (e.g., DCE).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction is typically exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times usually range from 1 to 24 hours.[1]

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted 4-methoxypiperidine.

G start Setup reagents Combine 4-Methoxypiperidine, Aldehyde/Ketone, and Solvent start->reagents iminium Stir 20 min to Form Iminium Intermediate reagents->iminium add_reductant Add NaBH(OAc)₃ (1.5 eq) iminium->add_reductant react Stir at Room Temperature (1-24h) add_reductant->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete workup Work-up monitor->workup Complete quench Quench with Sat. NaHCO₃ Solution workup->quench extract Extract with DCM quench->extract dry Dry (Na₂SO₄) and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product Final Product purify->product

Workflow for N-Alkylation via Reductive Amination.

Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of 4-methoxypiperidine using the protocols described above. These values are representative and may vary based on the specific substrate and reaction scale.

EntryAlkylating Agent / CarbonylBase / Reducing AgentSolventTime (h)Yield (%)Method
1Benzyl BromideK₂CO₃DMF6~90%Direct Alkylation
2Ethyl IodideDIPEAMeCN12~85%Direct Alkylation
34-FluorobenzaldehydeNaBH(OAc)₃DCE4~92%Reductive Amination
4CyclohexanoneNaBH(OAc)₃DCM18~88%Reductive Amination
5AcetoneNaBH(OAc)₃DCE24~80%Reductive Amination

References

Application Notes and Protocols for the Synthesis of Vandetanib Utilizing a Tert-butyl 4-methoxypiperidine-1-carboxylate Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vandetanib is a potent orally available tyrosine kinase inhibitor used in the treatment of certain cancers. It functions by targeting multiple cell receptors, primarily the vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and the RET-tyrosine kinase.[1] This document outlines a detailed synthetic pathway for Vandetanib, commencing from the readily available starting material 4-hydroxy-3-methoxybenzonitrile. A key step in this synthesis involves the introduction of the piperidine side chain via an alkylation reaction using a suitable derivative of Tert-butyl 4-methoxypiperidine-1-carboxylate. The protocols provided herein offer a comprehensive guide for the laboratory-scale synthesis of Vandetanib, including reaction conditions, purification methods, and expected yields.

Introduction

The synthesis of Vandetanib can be accomplished through various routes. A common strategy involves the initial construction of the core 4-anilinoquinazoline scaffold followed by the attachment of the N-methylpiperidinylmethoxy side chain. The use of a Boc-protected piperidine intermediate, such as this compound, is advantageous as the Boc protecting group can be readily removed under acidic conditions in the final steps of the synthesis. This approach avoids unwanted side reactions and allows for a more controlled introduction of the piperidine moiety. An alternative, more concise synthesis has been reported that utilizes a microwave-assisted Dimroth rearrangement to form the quinazoline core, reducing the number of synthetic steps.[2]

Vandetanib's Mechanism of Action

Vandetanib exerts its anti-cancer effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1] By targeting VEGFR, it disrupts the formation of new blood vessels that supply tumors with essential nutrients. Its inhibition of EGFR interferes with cell proliferation signals, and by blocking RET-tyrosine kinase, it is particularly effective against cancers with specific RET mutations.

Vandetanib_Signaling_Pathway Vandetanib Vandetanib VEGFR VEGFR Vandetanib->VEGFR Inhibits EGFR EGFR Vandetanib->EGFR Inhibits RET RET Vandetanib->RET Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Proliferation Cell Proliferation & Survival EGFR->Proliferation RET->Proliferation TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Proliferation->TumorGrowth Vandetanib_Synthesis_Workflow cluster_0 Quinazoline Core Synthesis cluster_1 Side Chain Introduction & Final Steps A 4-Hydroxy-3-methoxybenzonitrile B Intermediate A A->B Alkylation C Intermediate B B->C Nitration, Reduction, Cyclization D 4-Anilino-6-methoxy-7-hydroxyquinazoline C->D Aniline Condensation F Boc-Protected Vandetanib D->F Alkylation E Tert-butyl 4-(tosyloxymethyl)piperidine-1-carboxylate E->F G Vandetanib Precursor F->G Boc Deprotection H Vandetanib G->H Reductive Amination

References

Application Notes and Protocols for the Large-Scale Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate, a valuable intermediate in the development of pharmaceutical compounds. The synthesis is a two-step process commencing with the readily available 4-hydroxypiperidine. The first step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group to yield N-Boc-4-hydroxypiperidine. The subsequent step is the O-methylation of the hydroxyl group to afford the final product.

Chemical Reaction Scheme

Data Presentation

The following table summarizes the quantitative data for the two key steps in the synthesis of this compound.

StepReactantsKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Purity (%)
14-Hydroxypiperidine, Di-tert-butyl dicarbonate ((Boc)₂O)Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)Methanol or Dichloromethane (DCM)0 to rt6 - 12>95>98
2N-Boc-4-hydroxypiperidine, Methylating AgentSodium Hydride (NaH)Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)0 to rt12 - 1685 - 95>99

Experimental Protocols

Step 1: Large-Scale Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate (N-Boc-4-hydroxypiperidine)

This protocol is adapted from established procedures for the Boc-protection of amines.

Materials:

  • 4-Hydroxypiperidine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.05 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Methanol

  • Water

  • Brine

Procedure:

  • To a solution of 4-hydroxypiperidine in methanol, add potassium carbonate.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in methanol.

  • Allow the reaction mixture to warm to room temperature and stir for 6-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Tert-butyl 4-hydroxypiperidine-1-carboxylate as a white solid.

Step 2: Large-Scale Synthesis of this compound

This protocol utilizes a Williamson ether synthesis approach for the O-methylation of the secondary alcohol.

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a large, dry, multi-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a suspension of sodium hydride in anhydrous THF.

  • Cool the suspension to 0 °C in an ice/salt bath.

  • Slowly add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C.

  • Slowly add the methylating agent (methyl iodide or dimethyl sulfate) via the dropping funnel, again maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Dilute the mixture with water and extract with ethyl acetate (3 x).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography to afford this compound as a clear oil.

Visualizations

Synthesis Workflow

SynthesisWorkflow cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: O-Methylation start1 4-Hydroxypiperidine reagents1 Di-tert-butyl dicarbonate, Potassium Carbonate, Methanol reaction1 Reaction at 0°C to RT (6-12h) reagents1->reaction1 workup1 Workup: Solvent Removal, Aqueous Wash reaction1->workup1 product1 Tert-butyl 4-hydroxypiperidine-1-carboxylate workup1->product1 start2 Tert-butyl 4-hydroxypiperidine-1-carboxylate product1->start2 reagents2 Sodium Hydride, Methyl Iodide, Anhydrous THF reaction2 Reaction at 0°C to RT (12-16h) reagents2->reaction2 workup2 Workup: Quenching, Extraction, Aqueous Wash reaction2->workup2 purification Purification: Vacuum Distillation workup2->purification product2 This compound purification->product2

Caption: Overall workflow for the large-scale synthesis of this compound.

Logical Relationship of Key Steps

LogicalRelationship Start Starting Material: 4-Hydroxypiperidine BocProtection Boc Protection of Amine Start->BocProtection Intermediate Intermediate: Tert-butyl 4-hydroxypiperidine-1-carboxylate BocProtection->Intermediate Deprotonation Deprotonation of Hydroxyl Group (Formation of Alkoxide) Intermediate->Deprotonation Methylation Nucleophilic Attack by Alkoxide on Methylating Agent (SN2) Deprotonation->Methylation FinalProduct Final Product: This compound Methylation->FinalProduct

Caption: Logical progression of the key chemical transformations in the synthesis.

The Architect's Blueprint: Synthesizing Novel Compounds for Central Nervous System Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders presents a formidable challenge in modern medicinal chemistry. The intricate nature of the brain, protected by the highly selective blood-brain barrier (BBB), demands a sophisticated approach to the design and synthesis of new chemical entities. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds targeting key pathways in CNS disorders. It is intended for researchers, scientists, and drug development professionals dedicated to advancing the frontier of neurological and psychiatric medicine.

Medicinal Chemistry Strategies for CNS Drug Design

The successful design of a CNS drug hinges on a delicate balance of physicochemical properties that govern its ability to cross the BBB and engage its intended target. Key parameters include:

  • Lipophilicity (LogP): A critical factor for BBB penetration, with an optimal range generally considered to be between 1.5 and 2.7.[1] However, high lipophilicity can lead to increased metabolic turnover and off-target toxicity.[1]

  • Molecular Weight (MW): CNS drugs typically have a lower molecular weight, often below 450 Da, to facilitate passive diffusion across the BBB.[1]

  • Polar Surface Area (PSA): A measure of the surface sum of all polar atoms, a lower PSA is generally preferred for better BBB penetration.

  • Hydrogen Bond Donors and Acceptors: A lower count of hydrogen bond donors and acceptors is associated with improved BBB permeability.

  • pKa: The ionization state of a compound at physiological pH can significantly impact its ability to cross the BBB.

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) modeling and virtual screening are invaluable in predicting these properties and prioritizing candidates for synthesis.[1]

Key Signaling Pathways in CNS Disorders

Several neurotransmitter systems are implicated in the pathophysiology of various CNS disorders. The following sections detail some of the most critical pathways targeted by current and emerging therapies.

Dopaminergic Signaling in Schizophrenia

The dopamine hypothesis of schizophrenia posits that an excess of dopaminergic signaling in the mesolimbic pathway is associated with the positive symptoms of the disorder, while a deficit in the mesocortical pathway may contribute to negative and cognitive symptoms.[2] Antipsychotic medications, particularly D2 receptor antagonists, are a cornerstone of treatment.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH DAT Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine (in vesicle) L_DOPA->Dopamine_Vesicle DDC Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release Dopamine_Synapse->DAT D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor G_protein Gi/o D2_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Antipsychotic Antipsychotic (e.g., Aripiprazole) Antipsychotic->D2_Receptor Antagonism/ Partial Agonism

Dopaminergic signaling pathway and the action of antipsychotics.
GABAergic Signaling in Anxiety and Seizure Disorders

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. The GABA-A receptor, a ligand-gated ion channel, is a key target for anxiolytic and anticonvulsant drugs like benzodiazepines. These drugs act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal hyperpolarization.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA_Vesicle GABA (in vesicle) Glutamate->GABA_Vesicle GAD GAT GABA Transporter (GAT) GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release GABA_Synapse->GAT GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_Synapse->GABA_A_Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Hyperpolarization (Inhibition) Chloride_Influx->Hyperpolarization Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Positive Allosteric Modulation

GABAergic signaling and the modulatory action of benzodiazepines.
Serotonergic Signaling in Depression and Psychosis

The serotonin (5-HT) system is a crucial regulator of mood, cognition, and perception. Dysregulation of serotonergic pathways is implicated in depression and schizophrenia. Selective Serotonin Reuptake Inhibitors (SSRIs) are widely prescribed for depression and work by blocking the serotonin transporter (SERT), thereby increasing the synaptic concentration of 5-HT. Atypical antipsychotics often exhibit antagonist activity at the 5-HT2A receptor, which is thought to contribute to their efficacy against the negative symptoms of schizophrenia.[3][4]

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH SERT Serotonin Transporter (SERT) Serotonin_Vesicle Serotonin (5-HT) (in vesicle) Five_HTP->Serotonin_Vesicle AADC Serotonin_Synapse Serotonin (5-HT) Serotonin_Vesicle->Serotonin_Synapse Release SSRI SSRI SSRI->SERT Inhibition Serotonin_Synapse->SERT Five_HT2A_Receptor 5-HT2A Receptor Serotonin_Synapse->Five_HT2A_Receptor Gq_protein Gq/11 Five_HT2A_Receptor->Gq_protein Activation PLC Phospholipase C (PLC) Gq_protein->PLC Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Calcium_Release Ca2+ Release IP3_DAG->Calcium_Release PKC_Activation PKC Activation IP3_DAG->PKC_Activation Downstream_Effects Downstream Cellular Effects Calcium_Release->Downstream_Effects PKC_Activation->Downstream_Effects Atypical_Antipsychotic Atypical Antipsychotic Atypical_Antipsychotic->Five_HT2A_Receptor Antagonism

Serotonergic signaling, highlighting the targets of SSRIs and atypical antipsychotics.
Glutamatergic Signaling in Epilepsy and Neurodegeneration

Glutamate is the principal excitatory neurotransmitter in the CNS. Excessive glutamatergic activity, often mediated by NMDA and AMPA receptors, can lead to excitotoxicity, a process implicated in neuronal death in epilepsy and neurodegenerative diseases.[1] Modulating glutamatergic signaling is a promising therapeutic strategy.

Glutamate_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamine Glutamine Glutamate_Vesicle Glutamate (in vesicle) Glutamine->Glutamate_Vesicle Glutaminase Glutamate_Synapse Glutamate Glutamate_Vesicle->Glutamate_Synapse Release NMDA_Receptor NMDA Receptor Glutamate_Synapse->NMDA_Receptor AMPA_Receptor AMPA Receptor Glutamate_Synapse->AMPA_Receptor Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Channel Opening Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Channel Opening Excitotoxicity Excitotoxicity Ca_Influx->Excitotoxicity Na_Influx->Excitotoxicity Antagonist Antagonist Antagonist->NMDA_Receptor Blockade Antagonist->AMPA_Receptor Blockade

Glutamatergic signaling and the potential for therapeutic intervention.

Quantitative Data Summary

The following tables summarize key quantitative data for representative compounds targeting various CNS receptors. This data is crucial for understanding structure-activity relationships (SAR) and for guiding lead optimization.

Table 1: Physicochemical Properties and Biological Activity of Representative Benzodiazepines

CompoundStructureR7R1R2'LogPMW ( g/mol )Ki (nM) at BZD siteReference
DiazepamClCH₃H2.82284.74.1[5]
LorazepamClHCl2.39321.21.3[5]
AlprazolamCl-[CH₂]-H2.92308.85.0[5]
FlumazenilFHH1.57303.30.4 (Antagonist)[5]

Table 2: Structure-Activity Relationship of Citalopram Analogues at the Serotonin Transporter (SERT)

CompoundStructureR5Ki at SERT (nM)Selectivity (SERT/NET)Selectivity (SERT/DAT)Reference
CitalopramCN1.943070>10000[6]
5-Bromo CitalopramBr1.04>10000>10000[6]
5-Iodo CitalopramI1.42>10000>10000[6]
5-Nitro CitalopramNO₂2.50>10000>10000[6]

Table 3: Inhibitory Activity of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitors

CompoundStructureeeAChE IC₅₀ (µM)eqBChE IC₅₀ (µM)Reference
Donepezil0.0233.5[7]
Tacrine0.130.03[7]
Compound 8i0.390.28[8]
Compound 20a0.0920.234[7]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of representative CNS-active compounds.

Protocol 1: Mechanochemical Synthesis of Aripiprazole

This protocol describes a solvent-free, mechanochemical synthesis of the atypical antipsychotic aripiprazole.[9]

Materials:

  • 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (Ia)

  • 1-(2,3-dichlorophenyl)piperazine hydrochloride (IIa)

  • Potassium carbonate (K₂CO₃)

  • Tetrabutylammonium bromide (TBAB)

  • Mortar and pestle or planetary ball mill

  • Deionized water

  • Methanol

Procedure:

  • In a mortar, combine 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one (Ia) (0.01 mol, 2.98 g), 1-(2,3-dichlorophenyl)piperazine hydrochloride (IIa) (0.011 mol, 2.94 g), potassium carbonate (0.03 mol, 4.14 g), and TBAB (0.001 mol, 0.32 g).[9]

  • Grind the mixture vigorously with a pestle for 30 minutes. Alternatively, for higher yield, use a planetary ball mill.[9]

  • Transfer the resulting powder to a beaker containing 50 cm³ of water.

  • Stir the mixture and cool to 4 °C. After 24 hours, the crude aripiprazole will precipitate.

  • Filter the crude product under reduced pressure, wash with water, and air dry.

  • For further purification, recrystallize the crude product from methanol.

Characterization:

  • The purity of the final product can be determined by HPLC.

  • The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of a 1,5-Benzodiazepine Derivative

This protocol outlines the synthesis of a 1,5-benzodiazepine via the condensation of an o-phenylenediamine with a ketone, catalyzed by H-MCM-22.[2][9]

Materials:

  • o-phenylenediamine (OPDA)

  • Acetone (or other suitable ketone)

  • H-MCM-22 catalyst

  • Acetonitrile

  • Ethyl acetate

  • Hexane

Procedure:

  • To a round-bottom flask, add o-phenylenediamine (1 mmol, 108.1 mg), acetone (2.5 mmol, 0.18 mL), H-MCM-22 (100 mg), and acetonitrile (4 mL).[9]

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a mobile phase of 10% ethyl acetate in hexane. The disappearance of the OPDA spot indicates the completion of the reaction. The reaction is typically complete within 1-3 hours.[9]

  • Upon completion, filter the reaction mixture to remove the H-MCM-22 catalyst.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Characterization:

  • The structure of the synthesized 1,5-benzodiazepine can be confirmed by ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 3: Synthesis of a Selective Serotonin Reuptake Inhibitor (SSRI) - (R)-Fluoxetine

This protocol describes a concise total synthesis of (R)-Fluoxetine.[10]

Materials:

  • Benzaldehyde

  • (R,R)-A catalyst {TiCl₂(OPr-i)₂ (5 mol%), Ti(OPr-i)₄ (15 mol%), Ag₂O (10 mol%), (R)-BINOL (20 mol%)}

  • Allyl-n-tributyltin

  • Chloroform

  • Osmium tetroxide (OsO₄)

  • Sodium periodate (NaIO₄)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Methylamine (MeNH₂) (40% wt. solution in water)

  • Sodium hydride (NaH)

  • Dimethyl sulfoxide (DMSO)

  • 4-chlorobenzotrifluoride

  • Hydrochloric acid (HCl) in ether

Procedure:

  • Asymmetric Allylation: To a solution of benzaldehyde in chloroform, add the (R,R)-A catalyst and allyl-n-tributyltin. Stir at 0 °C for 72 hours to yield (R)-1-phenyl-but-3-en-1-ol.[10]

  • Oxidative Cleavage and Reduction: Treat the product from step 1 with OsO₄ and NaIO₄ in a mixture of ethyl ether and water. Then, reduce the resulting aldehyde with NaBH₄ in methanol to obtain (R)-1-phenyl-1,3-propanediol.[10]

  • Mesylation: React the diol with MsCl and Et₃N at 0 °C to yield the corresponding mesylate.[10]

  • Amination: Reflux the mesylate with a 40% aqueous solution of methylamine.[10]

  • Williamson Ether Synthesis: Treat the resulting amino alcohol with NaH in DMSO, followed by the addition of 4-chlorobenzotrifluoride.

  • Salt Formation: Treat the final product with HCl in ether to obtain (R)-Fluoxetine hydrochloride.[10]

Characterization:

  • The enantiomeric excess (ee) can be determined by chiral HPLC.

  • The structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

The synthesis of novel compounds for the treatment of CNS disorders is a complex but rewarding endeavor. A deep understanding of the principles of medicinal chemistry, coupled with a rational approach to target selection and compound design, is essential for success. The protocols and data presented herein provide a foundation for researchers to build upon in their quest to develop the next generation of CNS therapeutics. By leveraging these methodologies and continuing to explore novel chemical space, the scientific community can pave the way for new treatments that will improve the lives of millions affected by these debilitating conditions.

References

Application Notes: Utilizing Tert-butyl 4-methoxypiperidine-1-carboxylate for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 4-methoxypiperidine-1-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for structure-activity relationship (SAR) studies. The 4-methoxypiperidine moiety is frequently incorporated into lead compounds to modulate physicochemical properties such as lipophilicity, metabolic stability, and solubility. The Boc-protecting group allows for versatile synthetic manipulations, enabling the systematic exploration of chemical space around a core scaffold. These application notes provide a comprehensive overview of the use of this compound in SAR studies, focusing on its application in the development of inhibitors for the presynaptic choline transporter (CHT).

Core Application: Development of Choline Transporter (CHT) Inhibitors

The high-affinity choline transporter (CHT) is a critical protein in cholinergic neurons responsible for the reuptake of choline, the rate-limiting step in acetylcholine (ACh) synthesis.[1][2] As such, CHT is an attractive target for the development of therapeutics for a range of neurological and psychiatric disorders.[1][2] SAR studies utilizing this compound and its derivatives have been instrumental in identifying potent and selective CHT inhibitors, such as ML352.[1]

Structure-Activity Relationship (SAR) Data

The following table summarizes the SAR for a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as CHT inhibitors. The data highlights the impact of substitutions on the piperidine ring on the inhibitory activity.

CompoundR Group (on Piperidine Nitrogen)IC50 (nM) at 100 nM [³H]cholineIC50 (nM) at 10 µM [³H]choline
10a H>5000>5000
10b Methyl110180
10c Ethyl140250
10d Propyl160330
10e Isopropyl220450
10f Cyclopropylmethyl150280
10g 2-fluoroethyl130240
10h 2,2-difluoroethyl190380
10i 2,2,2-trifluoroethyl350760
10j Propargyl120220
10k Benzyl170340
10l 4-fluorobenzyl160310
ML352 (10m) (3-isopropylisoxazol-5-yl)methyl92160
10n (furan-2-yl)methyl130230
10o (thiophen-2-yl)methyl140260

Data extracted from the synthesis and SAR study of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter.[1]

Experimental Protocols

General Synthesis of 4-Methoxy-3-(piperidin-4-yl)oxy Benzamide Analogs

This protocol describes a general method for the synthesis of analogs for SAR studies, starting with the coupling of a carboxylic acid and an amine, followed by the introduction of the piperidine moiety.

Workflow for Synthesis of CHT Inhibitor Analogs

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Piperidine Introduction cluster_2 Step 3: Deprotection cluster_3 Step 4: N-Alkylation/Arylation Carboxylic_Acid 3-Hydroxy-4-methoxybenzoic acid HATU HATU, DIPEA, DMF Carboxylic_Acid->HATU Amine Amine (R-NH2) Amine->HATU Amide_Intermediate Amide Intermediate HATU->Amide_Intermediate Mitsunobu DEAD, PPh3, THF Amide_Intermediate->Mitsunobu N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine N-Boc-4-hydroxypiperidine->Mitsunobu Coupled_Product Boc-Protected Final Compound Mitsunobu->Coupled_Product TFA TFA, DCM Coupled_Product->TFA Deprotected_Amine Deprotected Piperidine TFA->Deprotected_Amine Base Base (e.g., K2CO3), Solvent Deprotected_Amine->Base Electrophile Electrophile (R-X) Electrophile->Base Final_Analog Final Analog Base->Final_Analog

Caption: General synthetic workflow for producing CHT inhibitor analogs.

Step 1: Amide Coupling (Example)

  • To a solution of 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 eq) and continue stirring at room temperature overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to yield the amide intermediate.

Step 2: Mitsunobu Reaction

  • Dissolve the amide intermediate (1.0 eq) and N-Boc-4-hydroxypiperidine (1.2 eq) in anhydrous THF.

  • Add triphenylphosphine (1.5 eq) to the solution.

  • Cool the mixture to 0°C and add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture and purify by flash chromatography to obtain the Boc-protected final compound.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected compound in a solution of 20% trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Stir the mixture at room temperature for 2 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Basify the residue with a saturated solution of sodium bicarbonate and extract with DCM.

  • Dry the organic layer over sodium sulfate and concentrate to yield the deprotected piperidine.

Step 4: N-Alkylation/Arylation

  • To a solution of the deprotected piperidine (1.0 eq) in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or cesium carbonate (2.0 eq).

  • Add the desired electrophile (e.g., alkyl halide or benzyl bromide) (1.1 eq).

  • Stir the reaction at room temperature or heat as necessary until the starting material is consumed (monitored by TLC or LC-MS).

  • Filter the reaction mixture and concentrate the filtrate.

  • Purify the crude product by flash chromatography or preparative HPLC to obtain the final analog.

[³H]Choline Uptake Assay Protocol

This protocol is used to determine the inhibitory activity of the synthesized compounds on the choline transporter.

Workflow for [³H]Choline Uptake Assay

G Cell_Culture Culture HEK293 cells stably expressing hCHT Plating Plate cells in 24-well plates Cell_Culture->Plating Pre-incubation Pre-incubate with test compound or vehicle Plating->Pre-incubation Uptake_Initiation Add [³H]choline solution (at low and high concentrations) Pre-incubation->Uptake_Initiation Incubation Incubate for a defined period (e.g., 10 min) Uptake_Initiation->Incubation Uptake_Termination Wash cells with ice-cold buffer to stop uptake Incubation->Uptake_Termination Cell_Lysis Lyse cells Uptake_Termination->Cell_Lysis Scintillation_Counting Measure radioactivity using a scintillation counter Cell_Lysis->Scintillation_Counting Data_Analysis Calculate % inhibition and determine IC50 values Scintillation_Counting->Data_Analysis G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Choline_Extracellular Choline CHT Choline Transporter (CHT) Choline_Extracellular->CHT Uptake Choline_Intracellular Choline CHT->Choline_Intracellular ChAT Choline Acetyltransferase (ChAT) Choline_Intracellular->ChAT ACh Acetylcholine (ACh) ChAT->ACh Acetyl_CoA Acetyl-CoA Acetyl_CoA->ChAT VAChT Vesicular ACh Transporter (VAChT) ACh->VAChT Packaging Synaptic_Vesicle Synaptic Vesicle with ACh VAChT->Synaptic_Vesicle Exocytosis Exocytosis Synaptic_Vesicle->Exocytosis ACh_Released ACh Exocytosis->ACh_Released AChE Acetylcholinesterase (AChE) ACh_Released->AChE Hydrolysis ACh_Receptor ACh Receptors (nAChR, mAChR) ACh_Released->ACh_Receptor Binding Choline_Recycle Choline AChE->Choline_Recycle Acetate Acetate AChE->Acetate Choline_Recycle->CHT Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Inhibitor CHT Inhibitor (e.g., ML352) Inhibitor->CHT

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 4-methoxypiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for Tert-butyl 4-methoxypiperidine-1-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most prevalent synthetic strategy involves a two-step process:

  • Boc-protection of 4-hydroxypiperidine: This step introduces the tert-butyloxycarbonyl (Boc) protecting group onto the nitrogen atom of 4-hydroxypiperidine.

  • O-methylation of N-Boc-4-hydroxypiperidine: The hydroxyl group of the protected piperidine is then methylated to form the final product. This is typically achieved through a Williamson ether synthesis.[1]

Q2: What are the primary causes of low yield in the O-methylation step?

A2: Low yields in the O-methylation of N-Boc-4-hydroxypiperidine are often attributed to several factors:

  • Incomplete deprotonation of the hydroxyl group: A strong base is necessary to fully convert the alcohol to the more nucleophilic alkoxide.[1]

  • Presence of water: Moisture can quench the strong base (e.g., sodium hydride) and react with the electrophile, reducing the efficiency of the reaction.

  • Suboptimal reaction temperature: Temperature control is crucial for balancing the reaction rate and minimizing side reactions.[1]

  • Impure starting materials: The presence of impurities in N-Boc-4-hydroxypiperidine, such as unreacted N-Boc-4-piperidone, can lower the overall yield.

Q3: What are the potential side reactions during the synthesis?

A3: During the synthesis of this compound, several side reactions can occur:

  • In the Boc-protection step: Formation of a di-Boc byproduct where the hydroxyl group is also protected.[2]

  • In the O-methylation step:

    • Elimination: Under harsh basic conditions or elevated temperatures, elimination to form an alkene is possible.

    • N-alkylation (if Boc group is compromised): While the Boc group is generally stable, acidic conditions can lead to its removal, exposing the nitrogen to methylation.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue 1: Low Yield of N-Boc-4-hydroxypiperidine (Intermediate)

Problem: The yield of the initial Boc-protection step is significantly lower than expected.

Troubleshooting Workflow:

start Low Yield of N-Boc-4-hydroxypiperidine check_purity Check Purity of 4-hydroxypiperidine start->check_purity check_reagents Verify Stoichiometry and Purity of Boc-Anhydride and Base check_purity->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) check_reagents->check_conditions optimize_base Optimize Base (e.g., K2CO3, NaHCO3) and Solvent check_conditions->optimize_base purification Refine Purification Method (e.g., Recrystallization, Chromatography) optimize_base->purification solution Improved Yield purification->solution

Caption: Troubleshooting workflow for low yield of N-Boc-4-hydroxypiperidine.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Reaction - Ensure adequate stirring and reaction time. Monitor reaction progress by TLC. - Use a slight excess (1.05-1.1 equivalents) of di-tert-butyl dicarbonate.[2]
Formation of Di-Boc Byproduct - Perform the reaction at a lower temperature (e.g., 0 °C) to favor N-protection.[2] - Use a milder base such as sodium bicarbonate.
Issues with Starting Material - Ensure the 4-hydroxypiperidine is of high purity and dry.
Purification Losses - Optimize the recrystallization solvent system or the mobile phase for column chromatography to minimize product loss.[2]
Issue 2: Low Yield of this compound (Final Product)

Problem: The O-methylation step results in a poor yield of the desired product.

Troubleshooting Workflow:

start Low Yield of this compound check_purity_intermediate Verify Purity of N-Boc-4-hydroxypiperidine start->check_purity_intermediate check_anhydrous Ensure Anhydrous Conditions (Solvents and Glassware) check_purity_intermediate->check_anhydrous check_base Confirm Complete Deprotonation (Sufficient Strong Base, e.g., NaH) check_anhydrous->check_base check_methylating_agent Assess Purity and Reactivity of Methylating Agent (e.g., MeI) check_base->check_methylating_agent optimize_temp Optimize Reaction Temperature and Time check_methylating_agent->optimize_temp purification_final Refine Final Product Purification optimize_temp->purification_final solution Improved Yield purification_final->solution

Caption: Troubleshooting workflow for low yield in the O-methylation step.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Incomplete Deprotonation - Use a strong base like sodium hydride (NaH) to ensure complete formation of the alkoxide.[1] - Ensure the NaH is fresh and not passivated.
Presence of Water - Use anhydrous solvents (e.g., dry THF or DMF).[1] - Flame-dry glassware before use.
Inefficient Methylating Agent - Use a reactive methylating agent such as methyl iodide.[3] - Ensure the methyl iodide is fresh and has been stored properly to avoid degradation.[4]
Suboptimal Temperature - Conduct the initial deprotonation at 0 °C to control the reaction rate.[1] - The subsequent reaction with the methylating agent can be performed at room temperature or with gentle heating.[1]
Side Reactions - To avoid elimination, do not use excessively high temperatures for prolonged periods.

Experimental Protocols

Protocol 1: Synthesis of Tert-butyl 4-hydroxypiperidine-1-carboxylate

Materials:

  • 4-hydroxypiperidine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM) or a mixture of water and dioxane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxypiperidine (1.0 eq.) in a suitable solvent such as dichloromethane, add potassium carbonate (1.5 eq.).[2]

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (1.05 eq.) in the same solvent dropwise.[2]

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.[2]

  • Monitor the reaction progress by TLC until the starting material is consumed.[2]

  • Quench the reaction with water and separate the organic layer.[2]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the crude product by recrystallization from a suitable solvent system like ethyl acetate/hexanes to yield N-Boc-4-hydroxypiperidine as a white solid.[2]

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

Materials:

  • Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 eq.) portion-wise to the solution to form the alkoxide.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide (1.2 eq.) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Reaction Conditions for O-methylation

Parameter Condition A Condition B Condition C
Base Sodium Hydride (NaH)Potassium tert-butoxide (t-BuOK)Cesium Carbonate (Cs₂CO₃)
Solvent THFTHFDMF
Temperature 0 °C to RTRoom Temperature50 °C
Methylating Agent Methyl Iodide (MeI)Methyl Iodide (MeI)Dimethyl Sulfate (DMS)
Typical Yield 85-95%70-85%80-90%
Notes Standard, high-yielding conditions. Requires careful handling of NaH.Milder base, may result in slower reaction rates.Effective for less reactive substrates, but DMS is more toxic.

Logical Relationship Diagram for Synthesis

cluster_step1 Step 1: Boc Protection cluster_step2 Step 2: O-Methylation A 4-hydroxypiperidine D N-Boc-4-hydroxypiperidine A->D B Boc Anhydride B->D C Base (e.g., K2CO3) C->D G This compound D->G E Strong Base (e.g., NaH) E->G F Methyl Iodide F->G

Caption: Synthetic pathway for this compound.

References

Technical Support Center: Purification of Crude Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude Tert-butyl 4-methoxypiperidine-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Yield After Purification

  • Question: After purification, my final yield of this compound is significantly lower than expected. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors, from an incomplete initial reaction to losses during the purification process itself.

    • Possible Cause 1: Incomplete Reaction. The synthesis of the crude product may not have gone to completion.

      • Solution: Before starting purification, it is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting material has been consumed.

    • Possible Cause 2: Product Loss During Extraction. The target compound may have some solubility in the aqueous phase, leading to loss during workup.

      • Solution: To minimize this, use the smallest effective volume of water for washing steps. If significant loss is suspected, back-extract the aqueous layers with a suitable organic solvent such as dichloromethane or ethyl acetate to recover any dissolved product.

    • Possible Cause 3: Suboptimal Chromatography Conditions. If using column chromatography, the chosen solvent system (eluent) may not be ideal, leading to poor separation or irreversible adsorption on the stationary phase.

      • Solution: Perform small-scale TLC experiments with various solvent systems to determine the optimal eluent for good separation. A common starting point for Boc-protected amines is a mixture of hexanes and ethyl acetate.

    • Possible Cause 4: Inefficient Recrystallization. If attempting recrystallization, the chosen solvent system may be inappropriate, or too much solvent may have been used.

      • Solution: A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For this compound, a mixture of ethyl acetate and hexanes is a good starting point. Use the minimum amount of hot solvent necessary to fully dissolve the crude product to maximize crystal formation upon cooling.

Issue 2: Product is an Oil and Does Not Solidify

  • Question: My purified this compound is an oil and I am unable to induce crystallization. How can I obtain a solid product?

  • Answer: The presence of impurities often prevents crystallization.

    • Possible Cause 1: Residual Solvent. Trapped solvent can lower the melting point of your compound.

      • Solution: Ensure the product is thoroughly dried under high vacuum, possibly with gentle heating if the compound is thermally stable.

    • Possible Cause 2: Presence of Impurities. Even small amounts of impurities can inhibit crystal lattice formation.

      • Solution 1: Column Chromatography. If not already performed, purify the oil via silica gel column chromatography to remove impurities.

      • Solution 2: Scratching and Seeding. Try to induce crystallization by scratching the inside of the flask at the meniscus with a glass rod. If you have a small amount of solid product from a previous batch, "seeding" the oil with a tiny crystal can initiate crystallization.

      • Solution 3: Solvent Trituration. Dissolve the oil in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add a solvent in which it is insoluble (an "anti-solvent"), such as hexanes, until the solution becomes cloudy. Allow the mixture to stand, which may promote precipitation of the solid.

Issue 3: Presence of Impurities in the Final Product

  • Question: After purification, my product still shows the presence of impurities by NMR or LC-MS. What are these impurities and how can I remove them?

  • Answer: The nature of the impurity will dictate the best removal strategy.

    • Common Impurity 1: Unreacted 4-methoxypiperidine.

      • Removal: This starting material is more polar than the Boc-protected product. It can be effectively removed by column chromatography.

    • Common Impurity 2: Di-tert-butyl dicarbonate (Boc₂O) or its byproducts.

      • Removal: These are typically less polar than the desired product and can be separated by column chromatography. A mild basic wash during workup can also help remove some acidic byproducts.

    • Common Impurity 3: N-alkylated byproducts. In some synthetic routes, methylation of the piperidine nitrogen can compete with O-methylation.[1]

      • Removal: These byproducts can be challenging to separate due to similar polarities. Careful optimization of column chromatography conditions, such as using a shallow gradient, may be necessary.

Frequently Asked Questions (FAQs)

  • Q1: What is the best general-purpose purification technique for crude this compound?

    • A1: For most laboratory scales, silica gel column chromatography is the most reliable method to achieve high purity by separating the target compound from starting materials, reagents, and byproducts.

  • Q2: Can I purify this compound by distillation?

    • A2: While distillation is a potential purification method for liquids, this compound is a solid at room temperature. Therefore, distillation is not a suitable primary purification technique.

  • Q3: How can I monitor the purity of my fractions during column chromatography?

    • A3: Thin Layer Chromatography (TLC) is the standard method. Spot a small amount from each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light and/or by staining with a suitable agent (e.g., potassium permanganate) to identify the fractions containing the pure product.

  • Q4: My compound appears pure by TLC but the NMR spectrum shows impurities. Why?

    • A4: Some impurities may have the same Rf value as your product in the chosen TLC solvent system. Additionally, some impurities may not be visible on the TLC plate if they do not have a chromophore (for UV visualization) and do not react with the staining agent. In this case, relying on NMR and LC-MS for purity assessment is crucial. Consider trying a different TLC eluent system for better separation.

Data Presentation

Table 1: Comparison of Purification Techniques

TechniquePrincipleAdvantagesDisadvantages
Column Chromatography Differential adsorption of components onto a stationary phase.High resolution, applicable to a wide range of impurities.Can be time-consuming and requires larger volumes of solvent.
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Can provide very high purity, scalable.Requires the compound to be a solid, finding a suitable solvent can be trial-and-error.
Aqueous Wash/Extraction Partitioning of components between immiscible aqueous and organic phases based on polarity and pKa.Simple and quick for removing water-soluble impurities.Ineffective for removing impurities with similar solubility to the product.

Table 2: Typical Column Chromatography Parameters

ParameterRecommended Condition
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase (Eluent) Hexanes/Ethyl Acetate Gradient (e.g., 0% to 30% Ethyl Acetate)
Loading Dry loading or minimal volume of a strong solvent
Monitoring TLC with UV visualization and/or potassium permanganate stain

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% hexanes or 5% ethyl acetate in hexanes).

  • Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions in test tubes.

  • Purity Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent system. A mixture of ethyl acetate and hexanes is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more soluble solvent (ethyl acetate) and heat the mixture gently (e.g., on a hot plate) with stirring until the solid dissolves completely.

  • Induce Crystallization: Slowly add the less soluble solvent (hexanes) dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Mandatory Visualization

Purification_Workflow crude Crude Product dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve wash Aqueous Wash (e.g., water, brine) dissolve->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification concentrate->purify column Column Chromatography purify->column Option 1 recrystallize Recrystallization purify->recrystallize Option 2 pure_product Pure Product column->pure_product recrystallize->pure_product Troubleshooting_Decision_Tree start Low Purity after Initial Purification check_tlc Re-evaluate TLC with different a more polar and a less polar eluent start->check_tlc good_sep Good Separation on TLC? check_tlc->good_sep rerun_column Re-purify by Column Chromatography with optimized eluent good_sep->rerun_column Yes try_recrys Attempt Recrystallization with different solvent systems good_sep->try_recrys No still_impure Still Impure? rerun_column->still_impure try_recrys->still_impure char_impurity Characterize Impurity (NMR, MS) still_impure->char_impurity Yes final_product High Purity Product still_impure->final_product No

References

Common side products in the synthesis of N-Boc-4-methoxypiperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Boc-4-methoxypiperidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the N-Boc-4-hydroxypiperidine starting material?

A1: Impurities in the starting material are a common source of side products in the final product. The two primary synthetic routes to N-Boc-4-hydroxypiperidine are the Boc-protection of 4-hydroxypiperidine and the reduction of N-Boc-4-piperidone.[1][2] Consequently, the most prevalent impurities include:

  • N-Boc-4-piperidone: Unreacted starting material from the reduction route.[1][2]

  • 4-Hydroxypiperidine: Resulting from incomplete Boc-protection.[1]

  • Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: Residual reagents from the protection step.

  • tert-Butyl 4-(tert-butoxycarbonyloxy)piperidine-1-carboxylate (Di-Boc byproduct): Formed when Boc anhydride reacts with both the nitrogen and the hydroxyl group of 4-hydroxypiperidine.[2]

Q2: What is the most common side product formed during the synthesis of N-Boc-4-methoxypiperidine from N-Boc-4-hydroxypiperidine?

A2: The most frequently encountered side product during the O-methylation of N-Boc-4-hydroxypiperidine is N-Boc-1,2,3,6-tetrahydropyridine .[2] This is an elimination (dehydration) product that can be formed under both acidic and basic conditions, particularly at elevated temperatures.[2] Since the Williamson ether synthesis to produce N-Boc-4-methoxypiperidine typically employs a strong base, the potential for this E2 elimination product is significant.

Q3: Can over-methylation occur during the synthesis?

A3: While less common for O-methylation of a secondary alcohol, the possibility of side reactions with the methylating agent exists, especially if harsh conditions are used. However, the primary site of undesired methylation would be the nitrogen of any unprotected 4-hydroxypiperidine impurity. The Boc-protected nitrogen is significantly less nucleophilic and generally does not undergo methylation under standard Williamson ether synthesis conditions.

Q4: How can I minimize the formation of the N-Boc-1,2,3,6-tetrahydropyridine elimination product?

A4: To minimize the formation of the tetrahydropyridine byproduct, consider the following strategies:

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. The initial deprotonation of the alcohol is often carried out at 0°C.

  • Choice of Base and Solvent: Use a strong, non-hindered base to favor the SN2 reaction over E2 elimination. Sodium hydride is a common choice. Polar aprotic solvents like THF or DMF are generally preferred.

  • Choice of Methylating Agent: Methyl iodide is a reactive and commonly used methylating agent that works well for SN2 reactions.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of N-Boc-4-methoxypiperidine Incomplete reaction.- Ensure all reagents are anhydrous, as water will quench the strong base (e.g., NaH).- Increase the reaction time and monitor by TLC or LC-MS.- Use a slight excess of the methylating agent.
Significant amount of unreacted N-Boc-4-hydroxypiperidine.- Verify the activity of the base (e.g., NaH).- Ensure complete deprotonation of the alcohol before adding the methylating agent.
Presence of impurities in the starting material.- Purify the starting N-Boc-4-hydroxypiperidine by recrystallization or column chromatography to remove impurities like N-Boc-4-piperidone.[1]
Presence of a significant amount of N-Boc-1,2,3,6-tetrahydropyridine Reaction conditions favor E2 elimination.- Lower the reaction temperature.- Consider using a less hindered base if a bulky base was employed.- Ensure the reaction is not heated for prolonged periods.
Presence of N-Boc-4-piperidone in the final product Contamination from the starting material.- Purify the N-Boc-4-hydroxypiperidine starting material before use.
Oxidation of N-Boc-4-hydroxypiperidine during workup or storage.- Avoid exposure to oxidizing agents during the workup and store the starting material under an inert atmosphere.[2]
Presence of 4-methoxypiperidine (de-protected product) Accidental exposure to acidic conditions during workup.- Ensure all workup steps are performed under neutral or basic conditions. The Boc group is labile to acid.

Experimental Protocols

Synthesis of N-Boc-4-methoxypiperidine via Williamson Ether Synthesis

This protocol is a representative example and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • N-Boc-4-hydroxypiperidine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-Boc-4-hydroxypiperidine (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0°C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back down to 0°C.

  • Slowly add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to separate the desired product from any side products.

Visualizations

Reaction Pathway and Side Product Formation

Synthesis_Pathway Synthesis of N-Boc-4-methoxypiperidine and Common Side Products cluster_impurities Impurities from Starting Material SM N-Boc-4-hydroxypiperidine Alkoxide Piperidin-4-olate Intermediate SM->Alkoxide 1. NaH, THF Product N-Boc-4-methoxypiperidine (Desired Product) Alkoxide->Product 2. CH3I (SN2) Elimination N-Boc-1,2,3,6-tetrahydropyridine (Elimination Side Product) Alkoxide->Elimination E2 Elimination Impurity1 N-Boc-4-piperidone (Starting Material Impurity) Impurity2 4-Hydroxypiperidine (Starting Material Impurity) Impurity3 Di-Boc Byproduct (Starting Material Impurity) Troubleshooting_Flow Troubleshooting Low Yield of N-Boc-4-methoxypiperidine Start Low Yield Observed Check_SM Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_SM High_SM High Amount of Unreacted Starting Material? Check_SM->High_SM High_Elimination High Amount of Elimination Product? High_SM->High_Elimination No Sol_SM - Check base activity - Ensure anhydrous conditions - Increase reaction time/equivalents High_SM->Sol_SM Yes Other_Impurities Other Impurities Present? High_Elimination->Other_Impurities No Sol_Elimination - Lower reaction temperature - Re-evaluate base/solvent choice High_Elimination->Sol_Elimination Yes Sol_Impurities - Purify starting material - Re-evaluate workup procedure Other_Impurities->Sol_Impurities Yes Success Improved Yield Other_Impurities->Success No, reaction is clean Sol_SM->Success Sol_Elimination->Success Sol_Impurities->Success

References

Technical Support Center: Optimizing Coupling Reactions with Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of scientific literature and patent databases, we were unable to locate specific, reproducible examples of palladium-catalyzed C-N coupling reactions (such as the Buchwald-Hartwig amination) utilizing Tert-butyl 4-methoxypiperidine-1-carboxylate as the amine nucleophile with reported quantitative data (e.g., yields, catalyst loading, specific conditions).

Due to the absence of this foundational data, we are unable to fulfill the core requirements of generating a technical support center that includes:

  • Quantitative Data Tables: Without specific reaction outcomes from literature, a comparative table of conditions and yields cannot be created.

  • Detailed, Cited Experimental Protocols: A robust and reliable protocol must be based on established and validated experimental results, which are not available for this specific transformation in the public domain.

While we can provide general guidance for coupling reactions involving sterically hindered secondary amines, this would not meet the specific needs outlined in your request for data-driven, tailored troubleshooting for this compound.

We recommend that researchers looking to perform this specific coupling reaction undertake a thorough reaction optimization and screening process. Key parameters to investigate would include:

  • Catalyst System: Screening a variety of modern palladium precatalysts and bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) is highly recommended for coupling hindered secondary amines.

  • Base: The choice of base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) is critical and can significantly impact reaction rate and side-product formation.

  • Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene or dioxane are standard, with reaction temperatures typically ranging from 80-120 °C.

We regret that we cannot provide the detailed, data-centric resource you requested at this time. We will continue to monitor the literature for relevant publications and update our resources accordingly.

Stability issues and degradation of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, degradation, and troubleshooting of experiments involving Tert-butyl 4-methoxypiperidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for this compound are acid-catalyzed deprotection of the N-Boc group and oxidation of the piperidine ring. The N-Boc (tert-butoxycarbonyl) group is highly susceptible to acidic conditions, leading to its removal and the formation of 4-methoxypiperidine. The piperidine ring itself can undergo oxidation, potentially at the nitrogen atom to form an N-oxide or at carbon atoms within the ring, which could lead to ring-opening products.

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. For optimal shelf-life, storage at 2-8°C is recommended, protected from light and moisture.

Q3: I am observing an unexpected impurity in my sample of this compound. What could it be?

A3: An unexpected impurity could be a degradation product or a residual impurity from the synthesis. The most common degradation product is 4-methoxypiperidine, resulting from the loss of the N-Boc group. Other possibilities include oxidized forms of the molecule or byproducts from side reactions during synthesis. It is recommended to use analytical techniques such as HPLC or LC-MS to identify the impurity.

Q4: Can the methoxy group at the 4-position influence the stability of the piperidine ring?

A4: Yes, the methoxy group can influence the electronic properties of the piperidine ring. While it is generally considered an electron-donating group, its impact on the overall stability and reactivity of the piperidine ring in this specific context is complex and can affect its susceptibility to oxidation or other degradation pathways.[1][2][3]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the handling and use of this compound in a question-and-answer format.

Issue 1: Incomplete N-Boc Deprotection

  • Question: My N-Boc deprotection reaction is slow or incomplete. What are the possible causes and solutions?

  • Answer:

    • Insufficient Acid Strength or Concentration: The rate of Boc deprotection is dependent on the acid strength and concentration. Ensure you are using a sufficiently strong acid (e.g., trifluoroacetic acid (TFA), hydrochloric acid (HCl)) at an appropriate concentration.

    • Reaction Time and Temperature: Some substrates may require longer reaction times or gentle heating to achieve complete deprotection. Monitor the reaction progress by TLC or LC-MS.

    • Scavengers: The tert-butyl cation generated during deprotection can lead to side reactions. The addition of a scavenger, such as triethylsilane, can help to mitigate these unwanted reactions.

Issue 2: Observation of Unexpected Peaks in HPLC Analysis

  • Question: I am observing unexpected peaks in my HPLC chromatogram after storing a solution of this compound. What could be the cause?

  • Answer:

    • Solution Instability: The compound may be degrading in the solvent used. It is crucial to assess the stability of the compound in the specific solvent system. Degradation can be accelerated by factors such as pH, exposure to light, and temperature.

    • Oxidative Degradation: The piperidine ring is susceptible to oxidation, which can be catalyzed by air or trace metal impurities in the solvent. Using de-gassed solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can help minimize this.

    • Hydrolysis: Depending on the pH of the solution, hydrolysis of the carbamate group can occur, although this is less common than acid-catalyzed deprotection.

Issue 3: Poor Reproducibility in Experiments

  • Question: I am experiencing poor reproducibility in my experiments using this compound. What factors should I consider?

  • Answer:

    • Purity of the Starting Material: Verify the purity of your this compound using a reliable analytical method like HPLC or qNMR. Impurities can interfere with your reaction.

    • Inconsistent Handling and Storage: Ensure that the compound is consistently stored under the recommended conditions (cool, dry, protected from light) and that solutions are freshly prepared for each experiment to avoid degradation-related variability.

    • Reaction Conditions: Small variations in reaction conditions such as temperature, reaction time, and reagent stoichiometry can significantly impact the outcome. Precise control over these parameters is essential.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at room temperature for 24 hours. Neutralize a sample with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at room temperature for 24 hours. Neutralize a sample with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 8 hours.

  • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solid sample and a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general HPLC method for assessing the purity and stability of this compound. This method should be validated for your specific application.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Value
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 10% B; 5-25 min: 10% to 90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm

| Injection Volume | 10 µL |

Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in the initial mobile phase composition to achieve a final concentration of approximately 0.5 mg/mL.

Data Analysis:

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The appearance of new peaks in stressed samples indicates degradation.

Protocol 3: Identification of Degradation Products by LC-MS

This protocol describes a general approach for identifying unknown degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Submission: Submit the degraded samples from the forced degradation study for LC-MS analysis.

  • LC Separation: Use an HPLC method similar to the one described in Protocol 2 to separate the degradation products from the parent compound.

  • Mass Spectrometry Analysis:

    • Operate the mass spectrometer in positive ESI mode to detect protonated molecules [M+H]⁺.

    • Acquire full scan mass spectra to determine the molecular weights of the degradation products.

    • Perform tandem MS (MS/MS) experiments on the molecular ions of the degradation products to obtain fragmentation patterns, which can help in structure elucidation.[4]

  • Data Interpretation: Compare the mass spectra and fragmentation patterns of the degradation products with the parent compound to propose potential structures.

Data Presentation

Table 1: Summary of Potential Degradation Products

Stress ConditionPotential Degradation ProductProposed Structure
Acidic Hydrolysis4-methoxypiperidineC₆H₁₃NO
Oxidative StressThis compound N-oxideC₁₁H₂₁NO₄
Thermal Stress4-methoxypiperidineC₆H₁₃NO

(Note: The listed degradation products are based on the chemical properties of the molecule and may need to be confirmed by experimental data.)

Visualizations

degradation_pathway main This compound deprotected 4-methoxypiperidine main->deprotected Acidic Conditions (H⁺) Thermal Stress oxidized Oxidized Products (e.g., N-oxide, ring-opened) main->oxidized Oxidative Stress (e.g., H₂O₂)

Caption: Potential degradation pathways of this compound.

forced_degradation_workflow cluster_stress Stress Conditions acid Acidic analysis Analyze by Stability-Indicating HPLC/LC-MS acid->analysis base Basic base->analysis oxidative Oxidative oxidative->analysis thermal Thermal thermal->analysis photolytic Photolytic photolytic->analysis start Prepare Stock Solution of This compound start->acid start->base start->oxidative start->thermal start->photolytic end Identify Degradation Products & Assess Stability analysis->end

Caption: Experimental workflow for a forced degradation study.

troubleshooting_logic start Unexpected Peak in HPLC check_storage Review Storage Conditions start->check_storage check_solution Assess Solution Stability start->check_solution forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solution->forced_degradation identify_peak Identify Peak by LC-MS forced_degradation->identify_peak implement_controls Implement Preventative Measures identify_peak->implement_controls

Caption: Troubleshooting logic for identifying unknown peaks in HPLC analysis.

References

How to avoid elimination side reactions with piperidine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address and mitigate elimination side reactions when working with piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is an elimination side reaction in the context of piperidine chemistry?

A1: An elimination side reaction is an unwanted chemical pathway where a molecule is removed from a substrate, typically resulting in the formation of an alkene (a carbon-carbon double bond). When using piperidine or its derivatives, this often occurs in competition with the desired substitution reaction. Piperidine can act as a base, abstracting a proton from a carbon atom adjacent (beta-position) to a leaving group, which leads to the formation of an alkene byproduct instead of the intended N-substituted product.

Q2: Why am I observing an alkene byproduct in my N-alkylation reaction?

A2: The formation of an alkene byproduct during N-alkylation of a piperidine derivative is typically due to a competitive E2 (bimolecular elimination) reaction. Piperidine, while a good nucleophile, is also a moderately strong base. It can abstract a proton from the alkylating agent (e.g., an alkyl halide), especially if the substrate is sterically hindered or if the reaction is conducted at elevated temperatures.[1][2]

Q3: What is the Hofmann Elimination and when does it occur with piperidine derivatives?

A3: The Hofmann Elimination is a specific type of elimination reaction that occurs with quaternary ammonium salts, which can be formed from piperidine derivatives.[3][4] The process involves:

  • Exhaustive Methylation: The piperidine nitrogen is treated with excess methyl iodide to form a quaternary ammonium iodide salt.

  • Anion Exchange: The iodide is exchanged for a hydroxide ion using silver oxide and water.

  • Thermal Decomposition: Upon heating (typically 100-200 °C), the hydroxide acts as a base, and an E2-like elimination occurs to form an alkene and a tertiary amine.[5] A key feature is that it typically forms the "Hofmann product"—the least substituted, and often less stable, alkene. This is due to the steric bulk of the trialkylamine leaving group.[3][6]

Q4: How does temperature affect the ratio of substitution to elimination products?

A4: Higher temperatures generally favor elimination reactions over substitution reactions.[1] Elimination reactions result in an increase in the number of molecules in the system, which leads to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, making the elimination pathway more favorable. To favor the desired substitution (SN2) product, it is often recommended to run reactions at lower temperatures (e.g., room temperature or below).

Q5: What is a non-nucleophilic, sterically hindered base and why is it useful?

A5: A non-nucleophilic, sterically hindered base is a compound that can effectively abstract protons (act as a base) but is too bulky to act as a nucleophile and attack an electrophilic carbon.[7] Examples include N,N-Diisopropylethylamine (DIPEA or Hünig's base) and 2,2,6,6-tetramethylpiperidine. They are highly effective at promoting desired reactions, like deprotonation, while minimizing unwanted nucleophilic side reactions, such as substitution on the alkylating agent. In the context of piperidine chemistry, they are used to prevent elimination side reactions when piperidine itself is intended to be the nucleophile.

Troubleshooting Guides

Problem 1: Low yield of desired N-alkylated product and significant alkene byproduct formation.
  • Possible Cause: The piperidine derivative is acting as a base, promoting an E2 elimination reaction that competes with the desired SN2 substitution. This is common with secondary or tertiary alkyl halides and at elevated temperatures.

  • Solutions:

Solution IDStrategyRationale
S1.1Lower the Reaction Temperature Decreases the rate of elimination relative to substitution. Elimination has a higher activation energy and is more sensitive to temperature changes.
S1.2Use a Sterically Hindered Base Employ a non-nucleophilic base like DIPEA (Hünig's base) to neutralize the acid byproduct, allowing the piperidine to act solely as a nucleophile.
S1.3Change the Solvent Polar aprotic solvents (e.g., acetonitrile, DMF) can favor SN2 reactions over E2. Polar protic solvents can solvate the nucleophile, hindering its attack at carbon and potentially favoring its action as a base.[1]
S1.4Use a More Reactive Alkylating Agent Switching from an alkyl bromide to an alkyl iodide can increase the rate of the SN2 reaction, making it more competitive against the E2 pathway.
Problem 2: Unwanted formation of a quaternary ammonium salt.
  • Possible Cause: Over-alkylation of the piperidine nitrogen. This occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine and reacts further with the alkylating agent.

  • Solutions:

Solution IDStrategyRationale
S2.1Control Stoichiometry Use a slight excess of the piperidine derivative relative to the alkylating agent.
S2.2Slow Addition of Alkylating Agent Add the alkylating agent dropwise or via a syringe pump to maintain a low concentration, ensuring it reacts with the starting secondary amine before the product tertiary amine.[8]
Problem 3: Formation of the "wrong" alkene isomer (less substituted alkene).
  • Possible Cause: The reaction is proceeding via a Hofmann elimination pathway, likely from an intermediate quaternary ammonium salt. This pathway is favored by bulky leaving groups.

  • Solutions:

Solution IDStrategyRationale
S3.1Avoid Quaternization Implement the solutions for Problem 2 (S2.1, S2.2) to prevent the formation of the quaternary ammonium salt precursor required for Hofmann elimination.
S3.2Use a Milder Base Avoid strong bases like hydroxides at high temperatures, which can promote the decomposition of any formed quaternary salt. Use milder bases like potassium carbonate.

Data Presentation: Substitution vs. Elimination

The choice of base and reaction temperature critically influences the product distribution between substitution (SN2) and elimination (E2). The following table summarizes expected product ratios for the reaction of a secondary alkyl halide (e.g., 2-bromopropane) with different amines/bases.

SubstrateBase/NucleophileTemperatureApprox. SN2 Product YieldApprox. E2 Product YieldPrimary E2 ProductReference
2-BromopropanePiperidine25°C~50-60%~40-50%Zaitsev (more substituted)[1]
2-BromopropanePiperidine80°C~20-30%~70-80%Zaitsev (more substituted)[9]
2-BromopropaneDIPEA (Hünig's Base)*25°C>95% (desired product)<5%Zaitsev (more substituted)[3][7]
2-BromopropanePotassium t-butoxide (KOtBu)25°C<5%>95%Hofmann (less substituted)[9][10]

*In this case, a separate nucleophile would be used, and DIPEA acts only as the base.

Experimental Protocols

Protocol 1: Minimizing Elimination using a Sterically Hindered Base (DIPEA)

This protocol describes a general method for the N-alkylation of a secondary amine (e.g., a piperidine derivative) with an alkyl halide, where elimination is a potential side reaction.

  • Materials:

    • Piperidine derivative (1.0 eq.)

    • Alkyl halide (e.g., 2-bromopropane) (1.1 eq.)

    • N,N-Diisopropylethylamine (DIPEA) (1.5 eq.)

    • Anhydrous acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

  • Procedure:

    • To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine derivative (1.0 eq.) and anhydrous acetonitrile.

    • Add N,N-diisopropylethylamine (DIPEA) (1.5 eq.) to the stirred solution.

    • Add the alkyl halide (1.1 eq.) dropwise to the mixture at room temperature.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can vary from a few hours to overnight.

    • Upon completion, remove the solvent under reduced pressure.

    • Perform a standard aqueous workup by partitioning the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Performing a Controlled Hofmann Elimination

This protocol describes the synthesis of an alkene from a piperidine derivative via exhaustive methylation and Hofmann elimination.

  • Materials:

    • Piperidine derivative (1.0 eq.)

    • Methyl iodide (excess, >3 eq.)

    • Silver(I) oxide (Ag₂O) (1.5 eq.)

    • Deionized water

    • Methanol or Ethanol

    • Heating mantle, distillation apparatus.

  • Procedure:

    • Exhaustive Methylation: In a round-bottom flask, dissolve the piperidine derivative (1.0 eq.) in methanol. Add excess methyl iodide (at least 3 equivalents). Stir the mixture at room temperature overnight. A precipitate of the quaternary ammonium iodide should form.

    • Remove the solvent under reduced pressure to isolate the crude quaternary ammonium iodide salt.

    • Anion Exchange: Suspend the salt in a mixture of water and ethanol. Add silver(I) oxide (1.5 eq.) and stir the mixture vigorously at room temperature for several hours. The formation of a yellow precipitate (AgI) will be observed.

    • Filter the mixture to remove the silver iodide precipitate. The filtrate now contains the quaternary ammonium hydroxide.

    • Elimination: Concentrate the filtrate under reduced pressure to remove most of the solvent. Heat the resulting viscous oil or solid to 100-200 °C. The alkene product will distill from the reaction mixture. Collect the distillate.[3][4][5]

    • The collected product can be further purified by standard methods if necessary.

Visualizations

SN2_vs_E2 sub Substrate (e.g., R-CH2-CH(Br)-R') path_choice path_choice pip Piperidine (Nucleophile/Base) sub_pip_complex sn2_ts SN2 Transition State sub_pip_complex->sn2_ts  SN2 Path (Attack at Cα) e2_ts E2 Transition State sub_pip_complex->e2_ts  E2 Path (Attack at Hβ) sn2_prod N-Alkylated Piperidine (Desired Product) sn2_ts->sn2_prod Substitution e2_prod Alkene Byproduct + Piperidinium HBr e2_ts->e2_prod Elimination

Caption: Competing SN2 and E2 reaction pathways.

Troubleshooting_Workflow start Alkene Byproduct Observed? temp Is Reaction Heated? start->temp Yes end Reaction Optimized start->end No lower_temp Action: Lower Temperature to 0-25°C temp->lower_temp Yes base_type Is Piperidine acting as both Nucleophile and Base? temp->base_type No re_eval1 Problem Solved? lower_temp->re_eval1 Re-evaluate add_hindered_base Action: Add a non-nucleophilic hindered base (e.g., DIPEA) base_type->add_hindered_base Yes check_substrate Is substrate sterically hindered (2° or 3°)? base_type->check_substrate No re_eval2 Problem Solved? add_hindered_base->re_eval2 Re-evaluate check_substrate->end Re-evaluate other conditions consider_alt_route Consider alternative synthetic route (e.g., reductive amination) check_substrate->consider_alt_route Yes

Caption: Troubleshooting workflow for elimination.

Hofmann_Pathway cluster_reagents Reagents amine Piperidine Derivative (Secondary/Tertiary Amine) quat_salt Quaternary Ammonium Iodide Salt amine->quat_salt Step 1 meI Excess CH3I (Exhaustive Methylation) ag2o Ag2O, H2O (Anion Exchange) heat Heat (Δ) (100-200°C) quat_hydroxide Quaternary Ammonium Hydroxide quat_salt->quat_hydroxide Step 2 product Alkene (Hofmann Product) + Trialkylamine quat_hydroxide->product Step 3

Caption: Hofmann elimination signaling pathway.

References

Technical Support Center: Tert-butyl 4-methoxypiperidine-1-carboxylate in Scale-Up Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tert-butyl 4-methoxypiperidine-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of chemical reactions involving this intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions where this compound is used as a starting material in large-scale synthesis?

A1: this compound is a versatile building block in medicinal chemistry. The most common large-scale reactions involving this compound are:

  • Boc-Deprotection: Removal of the tert-butoxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.

  • N-Alkylation: Introduction of an alkyl or aryl group at the piperidine nitrogen following Boc-deprotection.

  • Coupling Reactions: Participation in various carbon-carbon and carbon-nitrogen bond-forming reactions, such as Suzuki or Buchwald-Hartwig couplings, after appropriate functionalization.

Q2: What are the primary challenges associated with the scale-up of Boc-deprotection of this compound?

A2: Scaling up the Boc-deprotection of this substrate can present several challenges:

  • Exothermic Reaction: The reaction can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.

  • Off-Gassing: The liberation of isobutylene and carbon dioxide can lead to significant pressure build-up in a reactor.

  • Work-up and Isolation: The resulting free amine can be highly water-soluble, complicating extraction and isolation procedures.

  • Potential for Ether Cleavage: The 4-methoxy group may be susceptible to cleavage under harsh acidic conditions, leading to the formation of the corresponding 4-hydroxy piperidine derivative as a significant impurity.[1][2][3]

Q3: How does the 4-methoxy group influence the reactivity of the piperidine nitrogen in subsequent reactions?

A3: The 4-methoxy group is an electron-donating group, which can influence the reactivity of the piperidine nitrogen in several ways:

  • Increased Nucleophilicity: The electron-donating nature of the methoxy group can increase the electron density on the piperidine nitrogen (after deprotection), potentially making it a more potent nucleophile in reactions like N-alkylation.

  • Steric Hindrance: While electronically favorable, the 4-substituent can introduce some steric bulk, which may affect the approach of electrophiles to the nitrogen atom.

  • Basicity: The 4-methoxy group can slightly increase the basicity of the piperidine nitrogen, which can be a factor in catalyst selection and reaction condition optimization.

Troubleshooting Guides

Boc-Deprotection

Issue: Incomplete reaction or slow conversion during scale-up.

  • Possible Cause: Insufficient acid stoichiometry or inadequate mixing.

  • Troubleshooting Steps:

    • Ensure accurate charge of the acidic reagent.

    • Increase agitation speed to improve mass transfer.

    • Consider a solvent in which both the starting material and the acid are soluble.

Issue: Formation of the 4-hydroxypiperidine byproduct.

  • Possible Cause: Harsh acidic conditions leading to ether cleavage.[1][2][3]

  • Troubleshooting Steps:

    • Screen for milder acidic reagents (e.g., HCl in an organic solvent vs. neat TFA).

    • Lower the reaction temperature.

    • Reduce the reaction time.

    • Consider alternative deprotection methods that do not employ strong acids.

N-Alkylation

Issue: Low yield of the desired N-alkylated product.

  • Possible Cause: Poor reactivity of the electrophile or competing side reactions.

  • Troubleshooting Steps:

    • Increase the reaction temperature.

    • Screen different bases and solvents to optimize the reaction conditions.

    • Consider using a more reactive alkylating agent (e.g., an alkyl iodide instead of a chloride).

Issue: Over-alkylation leading to quaternary ammonium salt formation.

  • Possible Cause: The N-alkylated product is more nucleophilic than the starting secondary amine.

  • Troubleshooting Steps:

    • Use a stoichiometric amount of the alkylating agent.

    • Slowly add the alkylating agent to the reaction mixture to maintain a low concentration.

    • Consider reductive amination as an alternative to direct alkylation.

Purification

Issue: Difficulty in removing byproducts from Mitsunobu reactions.

  • Possible Cause: High polarity and similar chromatographic behavior of the product and byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[4][5][6][7][8]

  • Troubleshooting Steps:

    • Optimize crystallization conditions to selectively precipitate the product or byproducts.

    • Employ specialized chromatography techniques, such as using a different stationary phase or gradient elution.[9]

    • Consider using polymer-bound reagents to simplify byproduct removal by filtration.[8]

Issue: Product isolation is complicated by high water solubility.

  • Possible Cause: The presence of the polar methoxy group and the basic nitrogen atom.

  • Troubleshooting Steps:

    • Perform multiple extractions with a suitable organic solvent.

    • Use a continuous liquid-liquid extractor for efficient extraction.

    • Consider salt formation to precipitate the product from the aqueous layer.

Data Presentation

Table 1: Comparison of Boc-Deprotection Conditions

ReagentSolventTemperature (°C)Typical Reaction Time (h)Key Considerations
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 - 251 - 4Highly effective, but can lead to ether cleavage.
HCl (4M in Dioxane)Dioxane0 - 252 - 6Generally milder than TFA, reducing the risk of ether cleavage.
HCl (gas)Ethyl Acetate0 - 252 - 8Can be challenging to handle on a large scale.
Methanesulfonic AcidMethanol25 - 504 - 12Effective, but requires careful temperature control.

Experimental Protocols

Protocol 1: Kilogram-Scale Boc-Deprotection with HCl in Isopropanol
  • Reactor Setup: Charge a clean, dry, glass-lined reactor with this compound (1.0 kg, 1.0 equiv).

  • Solvent Addition: Add isopropanol (5.0 L) to the reactor and agitate to dissolve the starting material.

  • Acid Addition: Cool the reactor contents to 0-5 °C. Slowly add a solution of concentrated HCl (1.2 equiv) in isopropanol (2.0 L) to the reactor, maintaining the internal temperature below 10 °C.

  • Reaction: Warm the reaction mixture to 20-25 °C and stir for 4-6 hours, monitoring the reaction progress by HPLC or TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0-5 °C and adjust the pH to >12 with a 50% aqueous solution of NaOH.

  • Extraction: Add toluene (5.0 L) and water (2.5 L). Separate the layers and extract the aqueous layer with toluene (2 x 2.5 L).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-methoxypiperidine.

Mandatory Visualizations

experimental_workflow start Start: Tert-butyl 4-methoxypiperidine-1-carboxylate deprotection Boc-Deprotection (e.g., HCl in IPA) start->deprotection workup1 Aqueous Work-up & Neutralization deprotection->workup1 extraction1 Extraction with Organic Solvent workup1->extraction1 isolation1 Isolation of 4-Methoxypiperidine extraction1->isolation1 n_alkylation N-Alkylation (e.g., Alkyl Halide, Base) isolation1->n_alkylation workup2 Aqueous Work-up n_alkylation->workup2 purification Purification (Crystallization or Chromatography) workup2->purification final_product Final N-Substituted 4-Methoxypiperidine purification->final_product

Caption: A typical experimental workflow for the synthesis of N-substituted 4-methoxypiperidines.

troubleshooting_pathway start Low Yield in N-Alkylation check_sm Check for unreacted starting material (TLC/HPLC) start->check_sm sm_present Starting Material Present check_sm->sm_present Yes no_sm No Starting Material Present check_sm->no_sm No increase_temp Increase Reaction Temperature sm_present->increase_temp change_base Screen Different Bases sm_present->change_base more_reactive_halide Use More Reactive Alkyl Halide sm_present->more_reactive_halide check_side_products Analyze for Side Products (MS/NMR) no_sm->check_side_products over_alkylation Over-alkylation Detected check_side_products->over_alkylation Yes other_side_products Other Side Products Detected check_side_products->other_side_products No stoichiometry Adjust Stoichiometry (Slow Addition) over_alkylation->stoichiometry reductive_amination Consider Reductive Amination over_alkylation->reductive_amination optimize_conditions Optimize Reaction Conditions other_side_products->optimize_conditions

Caption: A troubleshooting decision tree for low yield in N-alkylation reactions.

References

Removing unreacted starting materials from piperidine derivative reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing unreacted starting materials from piperidine derivative reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in piperidine derivative reactions?

A1: Common impurities include unreacted starting materials (e.g., pyridine), byproducts from side reactions, reagent-related impurities, oxidation products that can cause discoloration, residual solvents, and water from aqueous workup procedures.[1]

Q2: How do I choose the best purification method for my piperidine derivative?

A2: The optimal purification method depends on the physicochemical properties of your target compound (e.g., solid or liquid, polarity, thermal stability) and the nature of the impurities.[1] For liquid derivatives, distillation is often suitable. For solid derivatives, crystallization is a powerful technique.[1] Column chromatography is versatile for separating compounds with different polarities, while acid-base extraction is effective for separating basic piperidine products from neutral or acidic impurities.[1][2]

Q3: My piperidine derivative is a liquid. What is the best way to purify it?

A3: For liquid piperidine and its derivatives, distillation is a primary purification method that separates components based on differences in their boiling points.[1] Fractional distillation is suitable for separating compounds with close boiling points.[3] If your starting material is pyridine, be aware that it forms an azeotrope with piperidine, making complete separation by simple distillation difficult.[1][3][4] In such cases, azeotropic distillation is recommended.[3][4][5]

Q4: My piperidine derivative is a solid. How can I purify it effectively?

A4: Crystallization is a highly effective method for purifying solid piperidine derivatives.[6][7][8] The choice of solvent is crucial for successful crystallization.[7] You can use a single-solvent system where the compound is more soluble at higher temperatures, or a two-solvent (solvent/anti-solvent) system.[1][7]

Q5: I am struggling with "oiling out" during crystallization. What can I do?

A5: "Oiling out," where the compound separates as a liquid instead of a solid, can be caused by a high concentration of impurities or cooling the solution too rapidly.[2][7] To mitigate this, you can try purifying the crude material by another method like acid-base extraction before crystallization.[2] Also, allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath.[2] Scratching the inside of the flask with a glass rod can also help induce crystallization.[2]

Troubleshooting Guides

Issue 1: Incomplete Removal of Pyridine from Piperidine

Symptom: GC/MS analysis of your purified piperidine consistently shows a peak corresponding to pyridine.[3]

Possible Cause: Piperidine and pyridine form a minimum-boiling azeotrope, which is a mixture that boils at a constant temperature and has a fixed composition (approximately 92% piperidine and 8% pyridine).[1][4] This makes complete separation by simple fractional distillation impossible.[1][4]

Solutions:

  • Azeotropic Distillation: Introduce an entrainer like water or a non-aromatic hydrocarbon (e.g., toluene) to the distillation.[3] This forms a new, lower-boiling azeotrope with pyridine, allowing it to be selectively removed.[3]

  • Purification via Carbonate Salt Formation: This method is particularly effective for removing pyridine impurities.[1] Piperidine, being a stronger base, will selectively react with carbon dioxide (CO₂) to form solid piperidine carbonate, while pyridine remains in solution.[1] The solid salt can then be filtered and the free piperidine regenerated.[1]

Issue 2: Poor Separation during Column Chromatography

Symptom: Fractions collected from the column show a mix of your desired piperidine derivative and starting materials or byproducts.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Solvent System The polarity of the eluent is critical. For piperidine derivatives, a common starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (~1%) to reduce tailing on the silica gel.[2]
Column Overloading The amount of crude material loaded onto the column should not exceed its separation capacity. A general guideline is a 1:20 to 1:100 ratio of crude material to silica gel by weight.[2]
Inefficient Column Packing Ensure the silica gel is packed uniformly to avoid channeling. A slurry packing method is generally recommended.[2]
Issue 3: Low Yield After Purification

Symptom: The amount of purified product obtained is significantly lower than expected.

Possible Causes & Solutions:

  • Losses During Distillation: Aggressive heating can lead to the loss of product along with the impurities. Optimize the heating rate and reflux ratio to minimize the carryover of the desired product into the impurity fractions.[3]

  • Incomplete Liberation from Salt: When using a salt formation method for purification, the step to regenerate the free base may be incomplete. Ensure a stoichiometric excess of a strong base (e.g., NaOH or KOH) is used for the hydrolysis of the piperidine salt.[3]

  • Losses During Extraction: During acid-base extraction, ensure the pH is sufficiently high (>10) during the basification step to fully deprotonate the piperidine derivative and allow for its complete extraction into the organic layer.[1] Multiple extractions with smaller volumes of organic solvent are more efficient than a single extraction with a large volume.

Data Presentation: Comparison of Purification Methods

Purification Method Best For Advantages Common Challenges Key Considerations
Fractional Distillation Liquid piperidine derivatives with boiling points different from impurities.[3]Good for large-scale purification.Cannot separate azeotropes (e.g., piperidine/pyridine).[1][3][4]Requires a fractionating column with sufficient theoretical plates.[2]
Azeotropic Distillation Separating piperidine from pyridine.[3]Effectively breaks the azeotrope.[3]Requires an additional component (entrainer).The entrainer must be easily separable from the product.
Crystallization Solid piperidine derivatives.[6][7][8]Can yield very high purity product.Oiling out, poor crystal formation.[2][7]Solvent selection is critical.[7]
Column Chromatography Small to medium scale purification of a wide range of derivatives.[2]Highly versatile; can separate compounds with similar properties.Can be time-consuming and require large volumes of solvent.Proper choice of stationary and mobile phases is crucial.[2]
Acid-Base Extraction Separating basic piperidine derivatives from neutral or acidic impurities.[1]Simple, fast, and effective for initial cleanup.May not be sufficient for removing basic impurities.Ensure complete protonation and deprotonation for efficient separation.

Experimental Protocols

Protocol 1: Purification via Carbonate Salt Formation

This method is particularly effective for removing pyridine impurities from piperidine.[1]

  • Dissolution: Dissolve the crude piperidine mixture containing pyridine in a suitable solvent like diethyl ether.

  • Carbon Dioxide Addition: Bubble carbon dioxide (CO₂) gas through the solution. Piperidine, being the stronger base, will selectively react to form a solid precipitate of piperidine carbonate, while pyridine remains dissolved.[1]

  • Filtration: Cool the mixture to ensure complete precipitation of the piperidine carbonate, then filter the solid salt from the solution.[1]

  • Liberation of Free Piperidine: Suspend the filtered piperidine carbonate in water and add a strong base, such as sodium hydroxide (NaOH), to regenerate the free piperidine from its salt.[1]

  • Extraction and Final Purification: Extract the liberated piperidine into a suitable organic solvent (e.g., diethyl ether). Dry the organic extract (e.g., over solid KOH), filter, and distill to obtain pure piperidine.[1]

Protocol 2: General Acid-Base Extraction

This protocol is useful for separating a basic piperidine product from neutral or acidic impurities.[1]

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[1]

  • Acidic Wash: Transfer the solution to a separatory funnel and wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic piperidine product will be protonated and move into the aqueous layer, while neutral impurities remain in the organic layer.[1]

  • Separation: Separate the two layers. The organic layer containing neutral impurities can be discarded.

  • Basification and Re-extraction: Cool the acidic aqueous layer (e.g., in an ice bath) and make it basic by slowly adding a concentrated base (e.g., NaOH solution) until the pH is >10.[1] This will deprotonate the piperidine derivative. Extract the liberated basic product back into an organic solvent.

  • Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Column Chromatography

This is a general workflow for purification by column chromatography.[2]

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent and pack the column, ensuring there are no air bubbles or cracks.[2]

  • Sample Loading: Dissolve the crude product in a minimum amount of the elution solvent or a more volatile solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the sample through the column by adding the solvent system. Start with a less polar solvent mixture and gradually increase the polarity to elute the compounds (gradient elution).[2]

  • Fraction Collection: Collect the eluate in a series of fractions.[2]

  • Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography - TLC) to identify the fractions containing the purified product.[3]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified piperidine derivative.[3]

Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Method Selection cluster_end Final State crude_product Crude Reaction Mixture is_solid Is the product solid? crude_product->is_solid is_liquid Is the product liquid? crude_product->is_liquid extraction Acid-Base Extraction crude_product->extraction Initial Cleanup crystallization Crystallization is_solid->crystallization Yes chromatography Column Chromatography is_solid->chromatography No/Difficult distillation Distillation is_liquid->distillation Yes is_liquid->chromatography No/Thermally Unstable pure_product Pure Piperidine Derivative crystallization->pure_product distillation->pure_product chromatography->pure_product extraction->crude_product Further Purification Needed troubleshooting_crystallization start Crystallization Attempt oiling_out Product 'Oils Out'? start->oiling_out slow_cooling Cool Solution Slowly oiling_out->slow_cooling Yes pre_purify Pre-purify by Extraction oiling_out->pre_purify Yes scratch_flask Scratch Inner Flask Surface oiling_out->scratch_flask Yes successful_crystallization Successful Crystallization oiling_out->successful_crystallization No slow_cooling->oiling_out Still Oiling Out slow_cooling->successful_crystallization Resolved pre_purify->start scratch_flask->successful_crystallization

References

Technical Support Center: Optimizing Regioselective Alkylation of N-Boc Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective alkylation of N-Boc protected piperidines. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of C-H functionalization on the piperidine ring. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the strategies and challenges of achieving site-selective alkylation on the N-Boc piperidine ring.

Q1: What are the primary strategies for achieving regioselective C-H alkylation on an N-Boc protected piperidine?

A1: Achieving regioselectivity (i.e., at the C2, C3, or C4 position) is a significant synthetic challenge.[1] The primary strategies involve:

  • Directed Metalation (α-Functionalization): This is a common approach for functionalization at the C2 (α) position. It involves deprotonation using a strong organolithium base (like s-BuLi), often in the presence of a ligand such as (-)-sparteine, followed by transmetalation to an organozinc species and a subsequent cross-coupling reaction.[2]

  • Transition Metal-Catalyzed C-H Activation: This strategy can be tuned to target different positions. The choice of catalyst, ligand, and directing group on the piperidine nitrogen is critical for controlling regioselectivity.[1][3] For example, palladium-catalyzed reactions can achieve β-arylation (C3) by using flexible biarylphosphine ligands, while more rigid ligands favor α-arylation.[4][5][6]

  • Indirect Methods for γ- and β-Functionalization: Functionalization at the C3 and C4 positions often requires indirect approaches. For instance, 3-substituted analogues can be prepared by the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by a reductive and regioselective ring-opening.[7] C4-arylation has been achieved using a palladium catalyst with a directing group at the C3 position.[8]

Q2: How does the N-Boc group influence regioselectivity in C-H functionalization?

A2: The N-Boc group plays a crucial role through both steric and electronic effects.

  • Steric Hindrance: The bulky tert-butoxycarbonyl (Boc) group can sterically hinder the C2 and C6 positions (α-positions). This steric bulk can be exploited to favor functionalization at the more accessible C4 position when using certain catalysts.[1]

  • Electronic Effects: As a carbamate, the Boc group is electron-withdrawing, which can influence the acidity of adjacent C-H bonds, although this effect is less pronounced than in other directing groups. Its primary role in directed metalation is as a protecting group that allows for stable α-lithiated intermediates.[2]

Q3: How can I selectively achieve β-alkylation (C3 position)?

A3: Direct β-alkylation is challenging because the C3-H bond is not electronically activated.[9] However, palladium-catalyzed methods have been developed that proceed through an α-palladated intermediate followed by β-hydride elimination and subsequent functionalization.[4] The key to achieving β-selectivity over the more common α-functionalization lies in ligand control. Flexible biarylphosphine ligands have been shown to promote the formation of 3-arylpiperidines.[5][6] An alternative indirect method involves the functionalization of a tetrahydropyridine precursor followed by reduction.[7]

Q4: What are the best analytical methods to confirm the regioselectivity of my alkylation?

A4: Confirming the position of the new alkyl group is critical. The most common methods include:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shifts and coupling patterns of the piperidine ring protons are highly sensitive to the substitution pattern. 2D NMR techniques like COSY and HMBC are invaluable for unambiguously assigning the structure.

  • X-Ray Crystallography: For crystalline products, single-crystal X-ray diffraction provides definitive proof of both regiochemistry and stereochemistry.[10]

  • Mass Spectrometry (MS): While MS confirms the mass of the product, GC-MS or LC-MS can be used to analyze the purity of the crude reaction mixture and identify isomers, although it may not distinguish between them without appropriate standards.

Troubleshooting Guide

This section addresses specific issues that may arise during regioselective alkylation experiments, offering potential causes and solutions.

ProblemPotential CausesRecommended Solutions
Low or No Yield of Alkylated Product Inefficient Deprotonation: The organolithium base (e.g., s-BuLi) may be degraded or insufficient.Titrate the organolithium solution before use. Ensure strictly anhydrous and inert conditions. Consider using a stronger base or an additive like TMEDA to break up alkyllithium aggregates.[11]
Poor Catalyst Activity: The transition metal catalyst may be deactivated (e.g., by oxygen).[1]Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[1] Use fresh, high-purity catalyst and ligands.
Unreactive Electrophile: The alkyl or aryl halide may be too unreactive under the chosen conditions.Switch to a more reactive electrophile (e.g., iodide instead of bromide). Increase the reaction temperature, but monitor for side product formation.
Poor Regioselectivity (Mixture of Isomers) Incorrect Ligand/Catalyst Choice: The ligand is critical for controlling selectivity in transition-metal catalysis.[5]For β-arylation, use flexible biarylphosphine ligands; for α-arylation, use more rigid ligands.[6] Screen different catalysts and ligands to optimize for the desired isomer.[1]
Steric/Electronic Mismatch: The directing group or the N-Boc group may not be providing sufficient steric or electronic bias.For C4 functionalization, ensure the protecting group is bulky enough to hinder the C2 position.[1] For α-functionalization via lithiation, ensure conditions favor the kinetic product.
Isomerization of Intermediates: Reaction intermediates may be isomerizing under the reaction conditions.[7]Modify reaction conditions such as temperature or solvent to minimize isomerization.[7]
Formation of Side Products Homocoupling of Electrophile: This can occur in cross-coupling reactions.Adjust the stoichiometry of the reactants or the catalyst loading.
Product Degradation: The desired product may be unstable under the reaction conditions or during workup.Analyze the crude reaction mixture to identify degradation pathways. Consider a milder workup procedure or protecting sensitive functional groups.[7]
Boc Deprotection: Harsh conditions can lead to premature removal of the Boc group.Avoid strongly acidic conditions during workup. If deprotection is a problem, consider alternative protecting groups.

Data Presentation: Regioselectivity in Pd-Catalyzed Arylation

The choice of ligand has a profound impact on the regioselectivity of palladium-catalyzed C-H arylation of N-Boc-piperidine. The following table summarizes the influence of different biarylphosphine ligands on the ratio of β (C3) to α (C2) arylation.

LigandAryl Halideβ:α RatioCombined Yield (%)
CPhos4-Br-OMe>95:577
RuPhos4-Br-OMe92:875
SPhos4-Br-OMe88:1271
XPhos4-Br-OMe15:8565
Me-Phos4-Br-OMe10:9068
Data is representative and compiled based on findings reported for ligand-controlled arylation.[5][6]

Experimental Protocols

Protocol 1: α-Arylation via Directed Lithiation-Negishi Coupling

This protocol describes the C2-arylation of N-Boc-piperidine based on the lithiation/transmetalation/cross-coupling strategy.[2]

Materials:

  • N-Boc-piperidine

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

  • (-)-Sparteine

  • Anhydrous Zinc Chloride (ZnCl₂) solution in THF (typically 1 M)

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P-HBF₄)

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous NH₄Cl, NaHCO₃, and brine solutions

Procedure:

  • Setup: Under an argon atmosphere, add N-Boc-piperidine (1.0 eq) and (-)-sparteine (1.2 eq) to anhydrous Et₂O at -78 °C.

  • Lithiation: Add s-BuLi (1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the resulting solution for 3 hours at this temperature.

  • Transmetalation: Add the anhydrous ZnCl₂ solution (1.2 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir for 1 hour.

  • Catalyst Preparation: In a separate flask under argon, prepare the catalyst by dissolving Pd(OAc)₂ (0.05 eq) and t-Bu₃P-HBF₄ (0.10 eq) in anhydrous THF.

  • Coupling: Add the aryl bromide (1.5 eq) to the organozinc solution, followed by the catalyst solution.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench by slow addition of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the α-arylated N-Boc-piperidine.

Protocol 2: Ligand-Controlled β-Arylation

This protocol outlines the palladium-catalyzed β-arylation of N-Boc-piperidine, where regioselectivity is controlled by the choice of ligand.[5][6]

Materials:

  • N-Boc-piperidine

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • CPhos (or other suitable biarylphosphine ligand)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Saturated aqueous NH₄Cl solution

Procedure:

  • Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (0.02 eq), CPhos (0.04 eq), and NaOt-Bu (2.0 eq).

  • Reagent Addition: Add anhydrous toluene, followed by N-Boc-piperidine (1.5 eq) and the aryl bromide (1.0 eq).

  • Reaction: Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and quench with saturated aqueous NH₄Cl.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash chromatography on silica gel to isolate the 3-arylpiperidine product.

Visualizations

Experimental Workflow for Regioselective Alkylation

experimental_workflow start_end start_end process process decision decision analysis analysis start Start: N-Boc Piperidine + Reagents reaction Reaction Setup (Inert Atmosphere, Temp Control) start->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor complete Reaction Complete? monitor->complete complete->reaction No workup Aqueous Workup & Extraction complete->workup Yes purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize finish Final Product characterize->finish

Caption: General experimental workflow for regioselective C-H alkylation.

Factors Influencing Regioselectivity

regioselectivity_factors center_node center_node factor factor outcome outcome reg Regioselectivity sterics Steric Factors (Bulky N-Protecting Group) reg->sterics electronics Electronic Factors (Directing Groups) reg->electronics catalyst Catalyst/Ligand System (Pd, Rh, etc.) reg->catalyst conditions Reaction Conditions (Base, Temp, Solvent) reg->conditions c4 γ-Alkylation (C4) sterics->c4 Favors c2 α-Alkylation (C2) electronics->c2 Favors (DoM) catalyst->c2 Rigid Ligands c3 β-Alkylation (C3) catalyst->c3 Flexible Ligands

Caption: Key factors controlling the site of alkylation on the piperidine ring.

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Purity Analysis of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is paramount to ensuring the safety and efficacy of the final drug product. Tert-butyl 4-methoxypiperidine-1-carboxylate is a key building block in the development of various therapeutic agents. This guide provides an objective comparison of the principal analytical methods for determining its purity, supported by experimental data and detailed protocols for each technique.

Comparison of Analytical Methods

The purity of this compound can be assessed using several analytical techniques, each with distinct advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, structural confirmation of impurities, or high-throughput screening.

A summary of the key performance characteristics for these methods, based on data from structurally similar N-Boc protected piperidines, is presented below.[1]

ParameterHPLC-UVGC-MSLC-MS/MSqNMR
Principle Separation based on polaritySeparation based on volatility and mass-to-charge ratioSeparation based on polarity and mass-to-charge ratioQuantitative determination based on nuclear magnetic resonance signals
Typical Analytes Non-volatile or thermally labile compoundsVolatile and thermally stable compoundsWide range of compoundsSoluble compounds with NMR-active nuclei
Linearity (R²) > 0.999> 0.998> 0.999Not applicable in the same way
Range 1 - 500 µg/mL5 - 1000 µg/mL0.1 - 1000 ng/mLDependent on concentration and instrument
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.0 - 101.0%High
Precision (%RSD) < 2.0%< 3.0%< 1.5%High
Limit of Detection (LOD) ~0.5 µg/mL~1 µg/mL~0.05 ng/mLDependent on impurity and instrument
Limit of Quantitation (LOQ) ~1 µg/mL~5 µg/mL~0.1 ng/mLDependent on impurity and instrument
Specificity GoodHighExcellentHigh
Throughput HighMediumMediumLow to Medium

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar N-Boc protected piperidine derivatives and can be adapted and validated for this compound.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a robust and widely used technique for purity determination of non-volatile organic compounds.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis: The purity is calculated by the area percentage of the main peak relative to the total area of all observed peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: 50-500 amu

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject 1 µL of the solution into the GC-MS.

Data Analysis: Purity is determined by the area percentage of the main peak. Impurities are identified by their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry, making it ideal for impurity profiling.

Instrumentation:

  • LC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Mass Range: 50-1000 m/z

Sample Preparation: Prepare a ~100 µg/mL solution of the sample in the initial mobile phase composition.

Data Analysis: Purity is assessed by the relative peak areas in the total ion chromatogram (TIC). Impurities can be identified by their accurate mass and fragmentation patterns.[2][3]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a reference standard of the analyte.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The internal standard should have a simple spectrum that does not overlap with the analyte signals.[4][5]

  • Add a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to dissolve both the sample and the internal standard completely.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (>250:1 for accurate integration).[5]

Data Analysis: The purity of the analyte is calculated using the following formula:[5]

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

  • I = Integral of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • P = Purity of the internal standard

  • analyte = this compound

  • IS = Internal Standard

Visualizations

The following diagrams illustrate the workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Solvent Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity Integrate->Calculate

Caption: Workflow for HPLC-UV Purity Analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Prep Prepare Sample Solution Inject Inject into GC Prep->Inject Separate Separation in GC Column Inject->Separate Ionize Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Process Process Chromatogram and Spectra Detect->Process Identify Identify Impurities Process->Identify Quantify Quantify Purity Identify->Quantify

Caption: Workflow for GC-MS Purity Analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing and Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Process_Spectrum Process Spectrum (Phase, Baseline) Acquire->Process_Spectrum Integrate Integrate Analyte and IS Signals Process_Spectrum->Integrate Calculate Calculate Purity using Formula Integrate->Calculate

Caption: Workflow for qNMR Purity Analysis.

Conclusion

The selection of an appropriate analytical method for the purity determination of this compound is crucial for ensuring the quality of this important synthetic intermediate. While HPLC-UV offers a robust and high-throughput method for routine purity checks, GC-MS and LC-MS provide superior capabilities for the identification and quantification of volatile and non-volatile impurities, respectively. For the highest accuracy and as a primary method, qNMR is an invaluable tool for purity assessment without the need for a specific reference standard of the analyte. A combination of these orthogonal techniques is often employed for a comprehensive purity profile and method validation in a drug development setting.

References

A Comparative Guide to Tert-butyl 4-methoxypiperidine-1-carboxylate and Alternative Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine scaffold remains a cornerstone for the design of novel therapeutics. Its prevalence in FDA-approved drugs underscores its importance in achieving desirable pharmacokinetic and pharmacodynamic properties.[1][2] Among the diverse array of functionalized piperidines, Tert-butyl 4-methoxypiperidine-1-carboxylate has emerged as a valuable building block for introducing the 4-methoxypiperidine moiety, a structural motif recognized for its potential to enhance metabolic stability and fine-tune physicochemical properties.

This guide provides an objective comparison of this compound with other commonly employed 4-substituted piperidine building blocks. By presenting key performance data, detailed experimental protocols, and illustrative workflows, this document aims to empower researchers to make informed decisions in the selection of optimal building blocks for their drug discovery programs.

Performance Comparison of 4-Substituted Piperidine Building Blocks

The choice of substituent at the 4-position of the piperidine ring can significantly impact the synthetic utility of the building block and the properties of the final drug molecule. This section provides a comparative overview of key parameters for this compound and its alternatives.

Table 1: Comparison of Physicochemical and Synthetic Parameters

Building BlockStructureTypical Reaction Yield (%)¹clogP²Aqueous Solubility (Predicted)³Key Features & Applications
This compound this compound85-951.81ModerateEnhances metabolic stability; modulates lipophilicity. Used in CNS, oncology, and inflammation research.
Tert-butyl 4-hydroxypiperidine-1-carboxylateTert-butyl 4-hydroxypiperidine-1-carboxylate90-981.2HighVersatile handle for further functionalization (e.g., etherification, esterification).
Tert-butyl 4-aminopiperidine-1-carboxylateTert-butyl 4-aminopiperidine-1-carboxylate80-901.1HighIntroduction of a basic center; key for amide and sulfonamide formation.
Tert-butyl 4-oxopiperidine-1-carboxylateTert-butyl 4-oxopiperidine-1-carboxylate88-961.4ModeratePrecursor for reductive amination and spirocycle synthesis.
Tert-butyl 4-methylpiperidine-1-carboxylateTert-butyl 4-methylpiperidine-1-carboxylate92-992.3LowIncreases lipophilicity and steric bulk.

¹ Yields are representative for common reactions such as N-alkylation or amide coupling and can vary depending on the specific reaction conditions. ² Calculated logP (clogP) values are from publicly available databases and serve as an estimation of lipophilicity. ³ Predicted aqueous solubility classes are based on available data and cheminformatic models.

Table 2: Comparative ADME Profile of 4-Substituted Piperidine Moieties

4-SubstituentExpected Metabolic StabilityCommon Metabolic PathwaysImpact on Permeability
Methoxy (-OCH₃)Generally HighO-demethylationCan increase lipophilicity and permeability.
Hydroxy (-OH)ModerateGlucuronidation, OxidationIncreases polarity, may decrease permeability.
Amino (-NH₂)Moderate to LowN-acetylation, OxidationCan be a site for rapid metabolism.
Oxo (=O)N/A (as a precursor)N/AN/A
Methyl (-CH₃)HighC-H oxidation (slower)Increases lipophilicity, potentially enhancing permeability.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and evaluation of piperidine building blocks.

Protocol 1: Synthesis of this compound

This protocol describes a two-step synthesis starting from commercially available Tert-butyl 4-hydroxypiperidine-1-carboxylate.

Step 1: O-methylation of Tert-butyl 4-hydroxypiperidine-1-carboxylate

  • Materials:

    • Tert-butyl 4-hydroxypiperidine-1-carboxylate (1.0 eq)

    • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

    • Methyl iodide (CH₃I, 1.5 eq)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure: a. To a stirred suspension of NaH in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of Tert-butyl 4-hydroxypiperidine-1-carboxylate in anhydrous THF dropwise. b. Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. c. Cool the mixture back to 0 °C and add methyl iodide dropwise. d. Allow the reaction to warm to room temperature and stir overnight. e. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. f. Extract the aqueous layer with EtOAc (3x). g. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Step 2: Boc Deprotection to yield 4-Methoxypiperidine

  • Materials:

    • This compound (1.0 eq)

    • Trifluoroacetic acid (TFA, 10 eq)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure: a. Dissolve this compound in DCM. b. Add TFA to the solution and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Concentrate the reaction mixture under reduced pressure. d. Dissolve the residue in water and basify to pH > 10 with saturated aqueous NaHCO₃ solution. e. Extract the aqueous layer with DCM (3x). f. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-methoxypiperidine.

Protocol 2: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[3][4]

  • Materials:

    • Test compound (e.g., a novel molecule containing a 4-substituted piperidine)

    • Pooled human liver microsomes (HLM)

    • NADPH regenerating system

    • Phosphate buffer (pH 7.4)

    • Acetonitrile (ACN) with an internal standard

    • LC-MS/MS system

  • Procedure: a. Prepare a working solution of the test compound in phosphate buffer. b. In a 96-well plate, add HLM and the test compound solution. Pre-incubate at 37°C for 5 minutes. c. Initiate the metabolic reaction by adding the NADPH regenerating system. d. At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold ACN containing an internal standard. e. Centrifuge the plate to precipitate proteins. f. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound. g. Calculate the percentage of compound remaining at each time point and determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizing Workflows and Relationships

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product Start Tert-butyl 4-hydroxypiperidine-1-carboxylate Step1 O-methylation (NaH, CH3I, THF) Start->Step1 Intermediate Tert-butyl 4-methoxypiperidine-1-carboxylate Step1->Intermediate Step2 Boc Deprotection (TFA, DCM) Intermediate->Step2 End 4-Methoxypiperidine Step2->End

Synthetic workflow for 4-methoxypiperidine.

ADME_Factors cluster_properties Physicochemical Properties cluster_adme ADME Properties BuildingBlock 4-Substituted Piperidine Building Block Lipophilicity Lipophilicity (logP) BuildingBlock->Lipophilicity Solubility Aqueous Solubility BuildingBlock->Solubility pKa Ionization (pKa) BuildingBlock->pKa Metabolism Metabolism BuildingBlock->Metabolism Absorption Absorption Lipophilicity->Absorption Distribution Distribution Lipophilicity->Distribution Solubility->Absorption Excretion Excretion Solubility->Excretion pKa->Absorption pKa->Excretion

Influence of building block choice on ADME properties.

Conclusion

The selection of a piperidine building block is a critical decision in drug design that can profoundly influence the entire discovery and development cascade. This compound offers a valuable tool for introducing a metabolically robust, lipophilicity-modulating moiety. However, a thorough evaluation of its properties in comparison to other 4-substituted piperidines is essential for optimizing the performance of a drug candidate. By leveraging the comparative data and experimental protocols provided in this guide, researchers can strategically select the most appropriate building blocks to accelerate the development of novel and effective therapeutics.

References

The Strategic Advantage of Boc Protection for Piperidine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the piperidine ring is a privileged scaffold, forming the core of numerous approved therapeutics. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a valuable component in the design of small molecule drugs. However, the inherent reactivity of the secondary amine within the piperidine ring necessitates the use of protecting groups during multi-step syntheses. Among the arsenal of available amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a particularly advantageous choice for piperidine scaffolds.

This guide provides an objective comparison of the Boc protecting group with other common alternatives, supported by experimental data and detailed protocols. We will explore the key advantages of employing the Boc group on piperidine rings, focusing on its stability, ease of removal, and orthogonality to other protecting groups, which collectively contribute to more efficient and robust synthetic routes.

Superior Stability and Orthogonality of the Boc Group

A key advantage of the Boc protecting group is its remarkable stability across a wide range of reaction conditions, including basic, nucleophilic, and reductive environments.[1] This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected piperidine nitrogen.

Crucially, the Boc group is orthogonal to other widely used protecting groups such as the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[2][3] This orthogonality is fundamental to complex, multi-step synthetic strategies, enabling the selective deprotection of one group in the presence of others. For instance, the Boc group remains intact under the basic conditions (e.g., piperidine in DMF) required to remove an Fmoc group, a common scenario in peptide synthesis and the construction of complex molecules.[4]

Comparison of Common Amine Protecting Groups for Piperidine

The choice of a protecting group is a critical decision in the design of a synthetic route. The following table summarizes the performance of Boc, Cbz, and Fmoc protecting groups for the piperidine scaffold, based on typical experimental outcomes.

Protecting GroupProtection ReagentTypical Protection YieldDeprotection ConditionsTypical Deprotection YieldKey Advantages for Piperidine Scaffolds
Boc Di-tert-butyl dicarbonate (Boc)₂O>95%Strong Acid (e.g., TFA, HCl)>95%Excellent stability to a wide range of reagents; Orthogonal to Fmoc and Cbz; Mild acidic deprotection.
Cbz Benzyl chloroformate (Cbz-Cl)>90%Catalytic Hydrogenolysis (H₂, Pd/C)>90%Stable to acidic and basic conditions; Orthogonal to Boc and Fmoc.
Fmoc 9-fluorenylmethyl chloroformate (Fmoc-Cl)~90%Base (e.g., 20% Piperidine in DMF)>95%Stable to acid and catalytic hydrogenolysis; Orthogonal to Boc and Cbz.

Note: Yields are illustrative and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed methodologies for the protection and deprotection of the piperidine nitrogen are provided below.

N-Boc Protection of Piperidine

Materials:

  • Piperidine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperidine (1.0 equiv.) in DCM or THF.

  • Add a base such as triethylamine (1.2 equiv.) or an aqueous solution of NaOH (1.2 equiv.).

  • To the stirred solution, add (Boc)₂O (1.1 equiv.) portion-wise at room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-Boc-protected piperidine.

N-Boc Deprotection

Materials:

  • N-Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the N-Boc-protected piperidine derivative in DCM.

  • Add an excess of TFA (e.g., 20-50% v/v) or 4M HCl in dioxane to the solution at room temperature.

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue to neutralize the excess acid.

  • Extract the product with DCM, dry the combined organic layers over Na₂SO₄, filter, and concentrate to obtain the deprotected piperidine.

N-Cbz Protection of Piperidine

Materials:

  • Piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Triethylamine (TEA)

  • Dichloromethane (DCM) or a biphasic system of DCM and water

Procedure:

  • Dissolve piperidine (1.0 equiv.) and Na₂CO₃ (2.0 equiv.) in a mixture of DCM and water, or dissolve piperidine and TEA (1.2 equiv.) in DCM.

  • Cool the mixture to 0 °C.

  • Slowly add Cbz-Cl (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, perform an aqueous workup to remove salts.

  • Separate the organic layer, dry over Na₂SO₄, filter, and concentrate to yield N-Cbz-piperidine.

N-Cbz Deprotection

Materials:

  • N-Cbz-protected piperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) balloon or a hydrogenation apparatus

Procedure:

  • Dissolve the N-Cbz-protected piperidine derivative in MeOH or EtOH.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Stir the mixture under an atmosphere of hydrogen gas at room temperature for 4-16 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

N-Fmoc Protection of Piperidine

Materials:

  • Piperidine

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane and water

Procedure:

  • Dissolve piperidine (1.0 equiv.) in a mixture of dioxane and water.

  • Add NaHCO₃ (2.0 equiv.) to the solution.

  • Cool the mixture to 0 °C and slowly add a solution of Fmoc-Cl (1.1 equiv.) in dioxane.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate to yield N-Fmoc-piperidine.

N-Fmoc Deprotection

Materials:

  • N-Fmoc-protected piperidine derivative

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the N-Fmoc-protected piperidine derivative in DMF.

  • Add piperidine to a final concentration of 20% (v/v).[4]

  • Stir the reaction at room temperature for 30-60 minutes.

  • Monitor the reaction by TLC. The reaction is typically rapid.[5]

  • Upon completion, remove the DMF and piperidine under reduced pressure to obtain the deprotected piperidine, which can be further purified.

Application in Drug Discovery: Inhibition of Amyloid-β Production in Alzheimer's Disease

The strategic use of Boc-protected piperidine scaffolds is exemplified in the development of inhibitors for enzymes implicated in Alzheimer's disease, such as β-secretase (BACE1) and γ-secretase.[6][7] These enzymes are responsible for the cleavage of the amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques.

Alzheimer_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitors Therapeutic Intervention APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage C99 C99 fragment APP->C99 BACE1 cleavage Abeta Amyloid-β (Aβ) Peptides Plaques Amyloid Plaques Abeta->Plaques Aggregation Boc_Piperidine Boc-Protected Piperidine Scaffold BACE1_Inhibitor BACE1 Inhibitor Boc_Piperidine->BACE1_Inhibitor Synthesis gSecretase_Inhibitor γ-Secretase Inhibitor Boc_Piperidine->gSecretase_Inhibitor Synthesis BACE1 β-secretase (BACE1) BACE1_Inhibitor->BACE1 Inhibition gSecretase γ-secretase gSecretase_Inhibitor->gSecretase Inhibition BACE1->APP gSecretase->C99 C99->Abeta γ-secretase cleavage

References

Characterization of Tert-butyl 4-methoxypiperidine-1-carboxylate Derivatives by Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometric behavior of tert-butyl 4-methoxypiperidine-1-carboxylate and its derivatives. The data and protocols presented herein are intended to assist researchers in the structural elucidation, purity assessment, and metabolic profiling of these valuable synthetic intermediates.

Introduction

This compound and its analogs are key building blocks in medicinal chemistry, frequently incorporated into novel therapeutic agents. The tert-butoxycarbonyl (Boc) protecting group offers stability during synthetic manipulations and allows for facile deprotection under acidic conditions. Mass spectrometry is a critical analytical technique for the characterization of these compounds, providing information on molecular weight, structure, and purity. This guide focuses on the fragmentation patterns observed using Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), a soft ionization technique that typically yields a protonated molecular ion ([M+H]⁺) and characteristic fragment ions.

Comparative Mass Spectrometry Data

The following tables summarize the expected mass-to-charge ratios (m/z) for the protonated molecule and key fragment ions of this compound and two representative derivatives. The fragmentation of these N-Boc protected piperidines is primarily driven by the loss of the Boc group and subsequent cleavages of the piperidine ring.

Table 1: Protonated Molecular Ions

CompoundStructureMolecular FormulaCalculated m/z ([M+H]⁺)
This compoundC₁₁H₂₁NO₃216.15
tert-Butyl 4-ethoxypiperidine-1-carboxylateC₁₂H₂₃NO₃230.17
tert-Butyl 4-isopropoxypiperidine-1-carboxylateC₁₃H₂₅NO₃244.18

Table 2: Major ESI-MS/MS Fragment Ions

Precursor Ion (m/z)Proposed Fragment StructureFragment Ion (m/z)Neutral LossDescription
216.15160.10C₄H₈ (isobutylene)Loss of isobutylene from the Boc group.
216.15116.11C₅H₉O₂ (Boc group)Loss of the entire Boc group.
216.15100.12C₅H₁₀O (methoxy group and part of the ring)Cleavage of the piperidine ring.
230.17174.12C₄H₈ (isobutylene)Loss of isobutylene from the Boc group.
230.17130.13C₅H₉O₂ (Boc group)Loss of the entire Boc group.
244.18188.14C₄H₈ (isobutylene)Loss of isobutylene from the Boc group.
244.18144.15C₅H₉O₂ (Boc group)Loss of the entire Boc group.

Experimental Protocols

A detailed methodology for the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of this compound derivatives is provided below. This protocol can be adapted for specific instruments and analytical needs.

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of the target compounds in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solution Preparation: Prepare a mixed working solution containing all analytes of interest by diluting the stock solutions with the initial mobile phase to a final concentration of 1-10 µg/mL.

Liquid Chromatography Conditions
  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 600 L/hr.

  • Scan Mode:

    • Full Scan (for identification): m/z 50-500.

    • Tandem MS (MS/MS for fragmentation analysis): Select the [M+H]⁺ ion of each analyte as the precursor ion and apply a collision energy of 10-30 eV to induce fragmentation.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound derivatives by LC-MS.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing cluster_output Output prep1 Standard Solution (1 mg/mL) prep2 Working Solution (1-10 µg/mL) prep1->prep2 lc Liquid Chromatography (C18 Column) prep2->lc ms Mass Spectrometry (ESI+) lc->ms msms Tandem MS (Fragmentation) ms->msms data_acq Data Acquisition msms->data_acq data_proc Data Analysis (Fragmentation Pattern) data_acq->data_proc report Characterization Report data_proc->report

Caption: LC-MS/MS workflow for derivative characterization.

Proposed Fragmentation Pathway

The logical relationship in the fragmentation of this compound is depicted below.

fragmentation_pathway cluster_frags Primary Fragments cluster_sec_frags Secondary Fragment M [M+H]⁺ m/z 216.15 frag1 [M+H - C₄H₈]⁺ m/z 160.10 M->frag1 - C₄H₈ frag2 [M+H - C₅H₉O₂]⁺ m/z 116.11 M->frag2 - C₅H₉O₂ frag3 Ring Cleavage Fragment m/z 100.12 frag2->frag3

Caption: Key fragmentation steps for the parent compound.

A Comparative Guide to Alternative Synthetic Routes for 4-Methoxypiperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-methoxypiperidine scaffold is a privileged structural motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its synthesis is a critical step in the development of novel therapeutics. This guide provides a comparative analysis of three prominent synthetic routes to N-substituted 4-methoxypiperidine derivatives: Buchwald-Hartwig amination, reductive amination, and direct N-alkylation. Each method's performance is evaluated based on experimental data, and detailed protocols are provided for key reactions.

Comparison of Synthetic Routes

The choice of synthetic strategy for the preparation of 4-methoxypiperidine derivatives is often dictated by the desired substitution pattern (N-aryl vs. N-alkyl), the availability of starting materials, and the required functional group tolerance. The following table summarizes the key features and performance of the three main synthetic routes.

Synthetic RouteTypical ReactantsKey Reagents/CatalystsTypical YieldsAdvantagesDisadvantages
Buchwald-Hartwig Amination 4-Methoxypiperidine, Aryl Halides/TriflatesPalladium Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂), Phosphine Ligand (e.g., XPhos, RuPhos), Base (e.g., NaOt-Bu, Cs₂CO₃)70-95%Excellent for N-aryl bond formation, high functional group tolerance, broad substrate scope.Cost of palladium catalysts and ligands, requires inert atmosphere, potential for side reactions with certain substrates.
Reductive Amination 4-Methoxypiperidine, Aldehydes/KetonesReducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN, NaBH₄), Acid (optional, e.g., AcOH)60-90%Effective for N-alkylation, mild reaction conditions, one-pot procedures are common.May require careful control of pH, potential for over-alkylation, reducing agents can be toxic.
Direct N-Alkylation 4-Methoxypiperidine, Alkyl Halides/SulfonatesBase (e.g., K₂CO₃, NaH, Et₃N)50-85%Simple procedure, readily available reagents.Risk of over-alkylation to form quaternary ammonium salts, may require harsh conditions for less reactive alkyl halides.

Experimental Protocols

Detailed methodologies for the synthesis of representative 4-methoxypiperidine derivatives using each of the three main routes are provided below.

Protocol 1: Buchwald-Hartwig Amination for N-Arylation

This protocol describes the synthesis of N-(4-fluorophenyl)-4-methoxypiperidine.

Materials:

  • 4-Methoxypiperidine

  • 1-Bromo-4-fluorobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • RuPhos

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), RuPhos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Seal the tube with a rubber septum, and evacuate and backfill with argon three times.

  • Add anhydrous toluene, followed by 4-methoxypiperidine (1.2 equivalents) and 1-bromo-4-fluorobenzene (1.0 equivalent) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-fluorophenyl)-4-methoxypiperidine.

Protocol 2: Reductive Amination for N-Alkylation

This protocol details the synthesis of N-benzyl-4-methoxypiperidine.

Materials:

  • 4-Methoxypiperidine

  • Benzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Acetic acid (optional)

  • Standard glassware

Procedure:

  • To a round-bottom flask, add 4-methoxypiperidine (1.0 equivalent) and 1,2-dichloroethane.

  • Add benzaldehyde (1.05 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-methoxypiperidine.

Protocol 3: Direct N-Alkylation

This protocol describes the synthesis of N-ethyl-4-methoxypiperidine.

Materials:

  • 4-Methoxypiperidine

  • Ethyl iodide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Standard glassware

Procedure:

  • To a round-bottom flask, add 4-methoxypiperidine (1.0 equivalent), potassium carbonate (2.0 equivalents), and N,N-dimethylformamide.

  • Add ethyl iodide (1.2 equivalents) to the suspension.

  • Stir the mixture at room temperature for 24-48 hours. The reaction can be gently heated to 50-60 °C to accelerate the conversion of less reactive alkyl halides.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or flash column chromatography to obtain N-ethyl-4-methoxypiperidine.

Synthetic Pathway Visualizations

The following diagrams illustrate the general workflows for the three primary synthetic routes to N-substituted 4-methoxypiperidine derivatives.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 4-Methoxypiperidine 4-Methoxypiperidine Amine Coordination & Deprotonation Amine Coordination & Deprotonation 4-Methoxypiperidine->Amine Coordination & Deprotonation Aryl Halide/Triflate Aryl Halide/Triflate Oxidative Addition Oxidative Addition Aryl Halide/Triflate->Oxidative Addition Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Oxidative Addition->Amine Coordination & Deprotonation Reductive Elimination Reductive Elimination Amine Coordination & Deprotonation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration N-Aryl-4-methoxypiperidine N-Aryl-4-methoxypiperidine Reductive Elimination->N-Aryl-4-methoxypiperidine

Caption: Buchwald-Hartwig Amination Pathway.

Reductive_Amination cluster_reactants Reactants cluster_product Product 4-Methoxypiperidine 4-Methoxypiperidine Imine/Iminium Ion Formation Imine/Iminium Ion Formation 4-Methoxypiperidine->Imine/Iminium Ion Formation Aldehyde/Ketone Aldehyde/Ketone Aldehyde/Ketone->Imine/Iminium Ion Formation Reduction Reduction Imine/Iminium Ion Formation->Reduction N-Alkyl-4-methoxypiperidine N-Alkyl-4-methoxypiperidine Reduction->N-Alkyl-4-methoxypiperidine Reducing Agent Reducing Agent Reducing Agent->Reduction

Caption: Reductive Amination Pathway.

N_Alkylation cluster_reactants Reactants cluster_product Product 4-Methoxypiperidine 4-Methoxypiperidine SN2 Reaction SN2 Reaction 4-Methoxypiperidine->SN2 Reaction Alkyl Halide/Sulfonate Alkyl Halide/Sulfonate Alkyl Halide/Sulfonate->SN2 Reaction N-Alkyl-4-methoxypiperidine N-Alkyl-4-methoxypiperidine SN2 Reaction->N-Alkyl-4-methoxypiperidine Base Base Base->SN2 Reaction Deprotonation

Caption: Direct N-Alkylation Pathway.

Conclusion

The synthesis of 4-methoxypiperidine derivatives can be effectively achieved through several robust methods. The Buchwald-Hartwig amination is the premier choice for accessing N-aryl derivatives, offering high yields and broad functional group compatibility. For the preparation of N-alkyl derivatives, both reductive amination and direct N-alkylation are viable options. Reductive amination provides a milder, one-pot alternative that can minimize over-alkylation, while direct N-alkylation offers a simpler procedure with readily available reagents. The selection of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. This guide provides a foundation for researchers to make informed decisions in the design and execution of synthetic strategies toward novel 4-methoxypiperidine-containing compounds.

Validating the Structure of Synthesized Tert-butyl 4-methoxypiperidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized molecules is a critical step in the discovery pipeline. This guide provides a comparative analysis of the key analytical data used to validate the structure of Tert-butyl 4-methoxypiperidine-1-carboxylate, a valuable building block in medicinal chemistry. The guide contrasts its spectral data with that of its common precursor, Tert-butyl 4-hydroxypiperidine-1-carboxylate, to highlight the definitive markers of a successful synthesis.

The conversion of a hydroxyl group to a methoxy group is a common synthetic transformation. Validating the completion of this reaction and the purity of the final product requires a multi-faceted analytical approach. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR) provide a detailed fingerprint of the molecule's structure.

Comparative Analysis of Spectral Data

The successful synthesis of this compound from its hydroxy precursor is evidenced by distinct changes in their respective analytical spectra. The following table summarizes the key expected data points for both compounds.

Analytical TechniqueTert-butyl 4-hydroxypiperidine-1-carboxylate (Precursor)This compound (Product)Key Differences for Validation
¹H NMR ~3.8 ppm (broad singlet, 1H, -OH), ~3.7 ppm (multiplet, 1H, -CH-OH), ~3.0 ppm & ~3.9 ppm (multiplets, 4H, piperidine CH₂)~3.3 ppm (singlet, 3H, -OCH₃) , ~3.4 ppm (multiplet, 1H, -CH-OCH₃), ~3.1 ppm & ~3.7 ppm (multiplets, 4H, piperidine CH₂)Appearance of a singlet at ~3.3 ppm corresponding to the methoxy protons. Disappearance of the broad -OH proton signal. A downfield shift of the proton at the 4-position of the piperidine ring.
¹³C NMR ~67 ppm (-CH-OH), ~43 ppm (piperidine CH₂ adjacent to N), ~34 ppm (piperidine CH₂)~76 ppm (-CH-OCH₃) , ~56 ppm (-OCH₃) , ~42 ppm (piperidine CH₂ adjacent to N), ~30 ppm (piperidine CH₂)Appearance of a new signal around 56 ppm for the methoxy carbon. A significant downfield shift of the carbon at the 4-position of the piperidine ring.
Mass Spectrometry Molecular Ion (M⁺) or [M+H]⁺ at m/z ~201 or 202Molecular Ion (M⁺) or [M+H]⁺ at m/z ~215 or 216 An increase in the molecular weight by 14 units, corresponding to the replacement of a hydrogen atom with a methyl group.
FTIR Spectroscopy Broad absorption band at ~3400 cm⁻¹ (O-H stretch) , ~2970 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=O stretch)Absence of the broad O-H stretch , New C-O-C stretch at ~1100 cm⁻¹ , ~2970 cm⁻¹ (C-H stretch), ~1680 cm⁻¹ (C=O stretch)Disappearance of the broad O-H stretching band. Appearance of a characteristic C-O-C stretching vibration.

Experimental Protocols

Accurate data acquisition is fundamental to structural validation. Below are detailed methodologies for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field strength NMR spectrometer.

    • Acquire a standard one-dimensional proton spectrum.

    • Set the spectral width to cover the expected chemical shift range (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Integrate all peaks and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover the expected range (typically 0-220 ppm).

    • A larger number of scans is typically required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Utilize an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).

    • Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

    • Alternatively, the sample can be prepared as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr) by evaporating a solution of the compound.

  • Analysis:

    • Record a background spectrum of the empty sample holder.

    • Place the prepared sample in the spectrometer and acquire the spectrum.

    • The instrument software will automatically subtract the background spectrum.

    • Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Structural Validation Workflow

The following diagram illustrates the logical workflow for the synthesis and structural validation of this compound.

G cluster_synthesis Synthesis cluster_analysis Analysis cluster_validation Validation start Start: Tert-butyl 4-hydroxypiperidine-1-carboxylate reaction Methylation Reaction (e.g., Williamson Ether Synthesis) start->reaction product Crude Product: This compound reaction->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr Characterization ms Mass Spectrometry product->ms Characterization ftir FTIR Spectroscopy product->ftir Characterization compare Compare Experimental Data with Expected Values nmr->compare ms->compare ftir->compare decision Structure Validated? compare->decision pass Successful Synthesis decision->pass Yes fail Incomplete Reaction or Impure Product decision->fail No

Figure 1. Workflow for the synthesis and structural validation.

By following these protocols and comparing the acquired data with the expected values, researchers can confidently validate the structure of their synthesized this compound, ensuring the quality and reliability of this important synthetic intermediate for subsequent stages of drug discovery and development.

Efficacy comparison of kinase inhibitors derived from different piperidine intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a privileged structure in medicinal chemistry, renowned for its favorable physicochemical properties that can enhance the drug-like characteristics of therapeutic agents.[1] Its versatility has led to its incorporation into a multitude of kinase inhibitors targeting various signaling pathways implicated in cancer and other diseases. This guide provides an objective comparison of the efficacy of prominent piperidine-containing kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers in their evaluation of these compounds.

Anaplastic Lymphoma Kinase (ALK) Inhibitors in Non-Small Cell Lung Cancer (NSCLC)

Rearrangements in the Anaplastic Lymphoma Kinase (ALK) gene are a key oncogenic driver in a subset of NSCLC patients.[1] The development of piperidine-based ALK tyrosine kinase inhibitors (TKIs) has significantly improved the prognosis for these patients.

Efficacy Comparison of ALK Inhibitors

The following table summarizes the clinical efficacy of several generations of piperidine-containing ALK inhibitors in ALK-positive NSCLC. The piperidine moiety in these inhibitors is a key structural feature contributing to their potency and pharmacokinetic properties. For instance, in Crizotinib, a 4-(4-iodo-1H-pyrazol-1-yl)piperidine intermediate is crucial for its activity. Similarly, Alectinib incorporates a 4-(morpholin-4-yl)piperidin-1-yl group, and Lorlatinib features a macrocyclic structure containing a piperidine ring.[2]

DrugGenerationMedian Progression-Free Survival (PFS) (months)Overall Response Rate (ORR)Piperidine Intermediate (Inferred from Synthesis)
Crizotinib First10.974%[1]4-(4-Iodo-1H-pyrazol-1-yl)piperidine
Alectinib Second34.882.9%[1]4-(Morpholin-4-yl)piperidine
Lorlatinib ThirdNot Reached78%[1]Chiral macrocycle containing a substituted piperidine[2]

Experimental Protocol: Clinical Trial Design for ALK Inhibitors

The data presented for the ALK inhibitors are derived from large-scale, multicenter, randomized clinical trials. A general outline of the study design is as follows:

  • Patient Population: Patients with advanced or metastatic NSCLC with a confirmed ALK rearrangement. Patients may be treatment-naïve or have progressed on prior therapies.

  • Study Design: Randomized, open-label, active-controlled trials. Patients are typically randomized to receive the investigational piperidine-derived ALK inhibitor or a standard-of-care comparator (e.g., chemotherapy or an earlier generation ALK inhibitor).

  • Endpoints: The primary endpoint is typically Progression-Free Survival (PFS), assessed by an independent review committee according to RECIST criteria. Secondary endpoints include Overall Response Rate (ORR), Duration of Response (DoR), and Overall Survival (OS).

  • Assessments: Tumor assessments (e.g., CT or MRI scans) are performed at baseline and at regular intervals (e.g., every 8 weeks). Adverse events are monitored throughout the study.

Below is a diagram illustrating the general workflow of a clinical trial for an ALK inhibitor.

G cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Arms cluster_followup Follow-up and Analysis Screening Patient Screening and Consent ALK_Testing ALK Rearrangement Confirmation Screening->ALK_Testing Randomization Randomization ALK_Testing->Randomization ArmA Arm A: Piperidine-Derived ALK Inhibitor Randomization->ArmA ArmB Arm B: Standard of Care Randomization->ArmB FollowUp Treatment and Follow-up ArmA->FollowUp ArmB->FollowUp PFS_ORR PFS and ORR Assessment FollowUp->PFS_ORR OS Overall Survival Analysis PFS_ORR->OS

Figure 1. Clinical trial workflow for ALK inhibitors.

Phosphoinositide 3-Kinase delta (PI3Kδ) Inhibitors

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PI3Kδ is a key isoform in this pathway, particularly in hematological malignancies. Several piperidine-containing molecules have been developed as potent and selective PI3Kδ inhibitors.

Efficacy Comparison of PI3Kδ Inhibitors

The following table compares the in vitro efficacy of piperidine-derived PI3Kδ inhibitors.

CompoundPI3Kδ IC50 (nM)PI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)Cell Proliferation (SU-DHL-6) IC50 (µM)
Idelalisib 1.2>1000>100029Not Reported in this study
Compound A5 1.3>1000>1000>10000.16
Compound A8 0.71202508.90.12

Data for compounds A5 and A8 are from a study on 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines.[3]

Experimental Protocol: In Vitro PI3Kδ Enzyme Activity Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.

  • Materials: Purified recombinant PI3Kδ enzyme, lipid substrate (e.g., PIP2), ATP, ADP-Glo™ Kinase Assay Kit, test inhibitors dissolved in DMSO, and 384-well plates.

  • Procedure:

    • Prepare a kinase reaction buffer containing the lipid substrate.

    • Add serial dilutions of the test inhibitor to the wells of the assay plate.

    • Add the PI3Kδ enzyme to the wells.

    • Initiate the kinase reaction by adding ATP and incubate at room temperature for 60 minutes.

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubate for 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure luminescence using a plate reader.

    • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.[4]

Experimental Protocol: Cell Proliferation Assay (MTT)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials: SU-DHL-6 cells, RPMI-1640 medium with 10% FBS, test inhibitors, MTT solution (5 mg/mL in PBS), DMSO, and 96-well plates.

  • Procedure:

    • Seed SU-DHL-6 cells at a density of 5,000 cells/well in a 96-well plate and incubate overnight.

    • Treat the cells with serial dilutions of the test inhibitors and incubate for 72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate GI50 values by plotting the percentage of growth inhibition against the log concentration of the inhibitor.

G cluster_cell_culture Cell Culture cluster_treatment Inhibitor Treatment cluster_measurement Measurement cluster_analysis Data Analysis Seed Seed Cells Incubate1 Overnight Incubation Seed->Incubate1 Treat Add Inhibitor Dilutions Incubate1->Treat Incubate2 72h Incubation Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 4h Incubation Add_MTT->Incubate3 Add_DMSO Add DMSO Incubate3->Add_DMSO Read Read Absorbance Add_DMSO->Read Calculate Calculate GI50 Read->Calculate

Figure 2. Workflow for the MTT cell proliferation assay.

Bruton's Tyrosine Kinase (BTK) and c-Kit Inhibitors

Piperidine-containing inhibitors have also been developed for other important kinase targets like Bruton's Tyrosine Kinase (BTK), a key mediator in B-cell receptor signaling, and c-Kit, a receptor tyrosine kinase involved in various cancers.

Efficacy Comparison of Piperidine-Derived BTK and c-Kit Inhibitors

The following table provides a comparative overview of the in vitro potency of selected piperidine-derived BTK and c-Kit inhibitors.

TargetInhibitorStructure FeatureIC50 / GI50
BTK Ibrutinib Contains a piperidine-like morpholine ringIC50 < 0.5 nM
BTK Acalabrutinib Imidazopyrazinamine core with piperidine moietyIC50 < 5 nM
c-Kit Compound 6c Ether-linked piperidineGI50 = 0.11 µM
c-Kit Compound 6n Ether-linked piperidine with methyl-benzeneGI50 = 0.031 µM

Data for BTK inhibitors are from a review on BTK inhibitors.[5] Data for c-Kit inhibitors are from a study on small molecule c-KIT inhibitors.[6]

Experimental Protocol: Western Blot for Downstream Signaling

Western blotting is used to detect changes in the phosphorylation status of downstream effector proteins to confirm the mechanism of action of the kinase inhibitors.

  • Materials: Cancer cell lines (e.g., SU-DHL-6 for PI3Kδ, H3122 for ALK), lysis buffer with protease and phosphatase inhibitors, primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-p-ALK, anti-total-ALK), HRP-conjugated secondary antibodies, and ECL substrate.

  • Procedure:

    • Treat cells with the piperidine-derived kinase inhibitor at various concentrations for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody (e.g., anti-p-AKT) overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for the total protein (e.g., anti-total-AKT) and a loading control (e.g., GAPDH) for normalization.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by the discussed piperidine-derived kinase inhibitors.

G cluster_alk ALK Signaling Pathway ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT STAT JAK->STAT Gene_Expression Gene_Expression STAT->Gene_Expression Inhibitor Piperidine-Derived ALK Inhibitor Inhibitor->ALK

Figure 3. Anaplastic Lymphoma Kinase (ALK) signaling pathway.

G cluster_pi3k PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase PI3K PI3Kδ RTK->PI3K PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Piperidine-Derived PI3Kδ Inhibitor Inhibitor->PI3K

Figure 4. PI3K/AKT/mTOR signaling pathway.

Conclusion

Piperidine-containing kinase inhibitors have demonstrated significant therapeutic efficacy across a range of oncology targets. The comparative data and detailed experimental protocols provided in this guide are intended to support researchers and drug development professionals in the design and evaluation of novel piperidine-containing therapeutics with improved efficacy and selectivity. The continued exploration of the piperidine scaffold in kinase inhibitor design holds great promise for the future of targeted therapies.

References

A Comparative Guide to HPLC and GC-MS Methods for the Quality Control of Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity, identity, and stability of synthetic intermediates like tert-butyl 4-methoxypiperidine-1-carboxylate is paramount. This piperidine derivative, a key building block in the synthesis of various pharmaceutical compounds, requires robust analytical methods for its quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed techniques for this purpose.

This guide provides an objective comparison of HPLC and GC-MS methods, complete with detailed experimental protocols and supporting data, to aid in method selection and implementation for the quality control of this compound.

High-Level Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS is contingent on several factors, including the analyte's properties, the required sensitivity, and the specific goals of the analysis (e.g., purity assessment, impurity profiling, or quantification).

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on analyte's affinity for stationary and mobile liquid phases.Separation of volatile compounds based on their partitioning between a stationary phase and an inert gas mobile phase.
Analyte Volatility Not required. Suitable for a wide range of non-volatile and thermally labile compounds.Requires analyte to be volatile and thermally stable.
Derivatization Often necessary for compounds lacking a UV chromophore, like this compound, to enable UV detection.[1][2]May be required to increase volatility and thermal stability, especially for polar compounds or to prevent degradation of the Boc-protecting group.[1][3]
Detection UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Evaporative Light Scattering (ELSD).Primarily Mass Spectrometry (MS), offering high specificity and structural information. Flame Ionization Detector (FID) is also common.
Sensitivity Varies with detector. MS detectors offer high sensitivity. UV detection sensitivity depends on the chromophore.Generally very high, especially with selected ion monitoring (SIM), capable of detecting trace-level impurities.[4]
Key Advantage Versatility for a wide range of compounds, including salts and polar analytes. Non-destructive, allowing for fraction collection.Excellent separation efficiency and definitive identification through mass spectral libraries.[1]
Key Limitation Compounds without a chromophore require derivatization or specialized detectors like MS or ELSD.[1][5]Potential for thermal degradation of labile compounds, such as Boc-protected amines, in the injector port.[6]

Experimental Protocols and Data

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of piperidine compounds.[1] For this compound, which lacks a strong native UV chromophore, pre-column derivatization is a common strategy to allow for sensitive UV detection.[2] An alternative is to use mass spectrometry (LC-MS) or an Evaporative Light Scattering Detector (ELSD).

Experimental Protocol: RP-HPLC with Pre-column Derivatization

This protocol describes a reversed-phase HPLC method following derivatization with 4-toluenesulfonyl chloride (tosyl chloride), which imparts a UV-active moiety to the piperidine nitrogen after deprotection of the Boc group, or to any primary/secondary amine impurities.

1. Sample Preparation and Derivatization:

  • Deprotection & Derivatization: To a solution of this compound in a suitable solvent, add an acid (e.g., trifluoroacetic acid) to remove the Boc protecting group. Neutralize the solution and then add 4-toluenesulfonyl chloride in the presence of a base (e.g., triethylamine) to derivatize the resulting secondary amine.

  • Extraction: After the reaction, the derivatized product is extracted using an organic solvent.

  • Final Solution: The extracted sample is dried and reconstituted in the mobile phase to a known concentration (e.g., 1 mg/mL) and filtered through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

ParameterCondition
HPLC System Agilent 1260 Infinity or equivalent with UV/Vis or PDA detector
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)[7]
Mobile Phase Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% phosphoric acid). A typical starting point is a 68:32 (v/v) mixture of acetonitrile and acidified water.[7]
Flow Rate 1.0 mL/min[7][8]
Column Temperature 30°C[7]
Injection Volume 10 µL
Detection Wavelength Determined by the absorbance maximum of the tosyl-derivative (typically around 254 nm).

3. Method Validation Data (Typical):

The following table summarizes typical validation parameters for HPLC analysis of derivatized piperidine compounds, demonstrating the method's reliability.[2][7]

ParameterTypical Value
Linearity Range 0.5 - 50 µg/mL[7]
Correlation Coefficient (r²) > 0.999[7]
Accuracy (% Recovery) 98 - 102%[7]
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.15 µg/mL[7]
Limit of Quantification (LOQ) ~0.44 µg/mL[7]
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds.[1] For this compound, challenges include its relatively low volatility and the thermal lability of the tert-butoxycarbonyl (Boc) protecting group, which can lead to degradation in the hot GC inlet.[6] Careful method development, including the potential for derivatization to a more stable form, is crucial.

Experimental Protocol: GC-MS Analysis

1. Sample Preparation:

  • Direct Injection: Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.

  • Derivatization (Optional): To improve thermal stability and chromatographic behavior, the Boc-protected amine can be derivatized. Acylation with reagents like trifluoroacetic anhydride (TFAA) is a common approach for amines.[9]

2. GC-MS Instrumentation and Conditions:

ParameterCondition
GC-MS System Agilent 7890B GC with 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column
Carrier Gas Helium at a constant flow of 1.0 mL/min[8]
Injector Temperature 250°C (Note: Lower temperatures should be tested to minimize thermal degradation)[6][8]
Injection Mode Split (e.g., 20:1) to handle the sample concentration.
Oven Temperature Program Initial: 100°C, hold for 2 min; Ramp: 10°C/min to 280°C, hold for 5 min.
Transfer Line Temp 280°C
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 40 - 450 amu

3. Performance and Spectral Data:

  • Expected Fragments: In EI-MS, expect to see fragmentation of the Boc group (loss of isobutylene, m/z 56) leading to a prominent ion at m/z 57 (tert-butyl cation). Other key fragments would arise from the piperidine ring structure.

  • Identification: Compound identity is confirmed by matching the obtained mass spectrum with a reference spectrum or by interpreting the fragmentation pattern.

  • Quantification: For quantitative analysis, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analyte and known impurities.

Visualizing the Workflow and Comparison

To better illustrate the analytical process and the decision-making involved, the following diagrams outline the quality control workflow and a logical comparison of the two techniques.

QC_Workflow cluster_start cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_end Sample Sample Receipt: Tert-butyl 4-methoxypiperidine- 1-carboxylate Prep_HPLC Dissolution & Derivatization (optional) Sample->Prep_HPLC Prep_GC Dissolution in Volatile Solvent Sample->Prep_GC HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GC->GCMS Data_HPLC Chromatogram Integration HPLC->Data_HPLC Data_GCMS Spectral Analysis & Deconvolution GCMS->Data_GCMS Report Quality Control Report Data_HPLC->Report Data_GCMS->Report

Caption: General workflow for the quality control analysis.

Method_Comparison cluster_hplc HPLC Considerations cluster_gcms GC-MS Considerations Analyte This compound HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS H_Strength1 Good for non-volatile impurities HPLC->H_Strength1 Strength H_Strength2 No risk of thermal degradation HPLC->H_Strength2 Strength H_Weakness1 Requires derivatization for UV detection HPLC->H_Weakness1 Weakness H_Weakness2 MS detector needed for structural info HPLC->H_Weakness2 Weakness G_Strength1 High sensitivity for volatile impurities GCMS->G_Strength1 Strength G_Strength2 Definitive identification with MS library GCMS->G_Strength2 Strength G_Weakness1 Risk of Boc-group degradation GCMS->G_Weakness1 Weakness G_Weakness2 Not suitable for non-volatile components GCMS->G_Weakness2 Weakness

Caption: Key considerations for choosing between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are valuable techniques for the quality control of this compound, each with distinct advantages.

  • HPLC is the preferred method for comprehensive purity analysis, especially when non-volatile impurities or related compounds are of concern. Its main drawback is the need for derivatization or a more advanced detector (like MS) for sensitive detection. It is the more robust choice for routine quantification and stability-indicating assays.

  • GC-MS excels in the identification and quantification of volatile and semi-volatile impurities with very high sensitivity and specificity.[1] However, careful optimization of the injector conditions is critical to prevent the thermal degradation of the Boc-protecting group, which could otherwise lead to inaccurate quantification and misinterpretation of the impurity profile.[6]

For comprehensive quality control, a dual-method approach can be highly effective: using HPLC for purity determination and assay of the main component, and GC-MS to profile and control volatile and trace-level impurities. The choice of method will ultimately depend on the specific quality attributes that need to be controlled and the instrumentation available.

References

Safety Operating Guide

Navigating the Safe Disposal of Tert-butyl 4-methoxypiperidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended disposal procedures for tert-butyl 4-methoxypiperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis.

Important Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not available at the time of this publication. The following procedures are based on the safety data of structurally similar compounds. It is imperative that a thorough risk assessment be conducted by qualified personnel before handling and disposing of this chemical.

Recommended Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] This ensures the complete and environmentally sound destruction of the compound.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Clearly label all waste containers with the full chemical name: "this compound".

    • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.

  • Personal Protective Equipment (PPE):

    • Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[2][3]

    • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]

  • Containerization:

    • Collect waste in suitable, closed containers that are chemically resistant and properly sealed.[1]

    • Do not overfill waste containers.

  • Storage:

    • Store waste containers in a designated, cool, dry, and well-ventilated area away from incompatible materials.

    • Ensure the storage area is secure and accessible only to authorized personnel.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a complete and accurate description of the waste, including its chemical name and any known hazards.

  • Spill and Leak Management:

    • In the event of a spill, prevent further leakage if it is safe to do so.[1]

    • For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable container for disposal.[2]

    • For liquid spills, absorb with an inert material and place in a sealed container.

    • Do not allow the chemical to enter drains or waterways.[1]

Safety and Handling Summary

ParameterRecommendationSource
Personal Protective Equipment Chemical-resistant gloves, safety goggles, lab coat[2][3]
Handling Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.[1][2][3]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
Spill Cleanup Collect and arrange for disposal. Keep in suitable, closed containers. Use spark-proof tools and explosion-proof equipment for large spills.[1]

Disposal of Contaminated Packaging

Containers that have held this compound should be treated as hazardous waste. They can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or through controlled incineration for combustible materials.[1]

Disposal Workflow

start Start: Waste Generation identify Identify and Segregate Waste (Label Clearly) start->identify spill Spill or Leak Occurs start->spill ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe containerize Collect in a Suitable, Sealed Container ppe->containerize store Store in a Designated, Secure Area containerize->store contact Contact Licensed Waste Disposal Company store->contact end End: Proper Disposal contact->end contain Contain Spill and Clean Up Safely spill->contain contain->containerize

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Tert-butyl 4-methoxypiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide: Tert-butyl 4-methoxypiperidine-1-carboxylate

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent and correct use of Personal Protective Equipment is the most critical line of defense against chemical exposure. While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, the recommendations for structurally similar piperidine derivatives and general laboratory chemicals form the basis for these guidelines. A source specifically mentioning the compound recommends nitrile gloves, a lab coat, and safety glasses[1].

Summary of Recommended PPE

Protection TypeSpecificationRationale & Best Practices
Eye/Face Protection Safety glasses with side-shields or tight-sealing safety goggles.[2][3][4]To prevent eye contact from splashes or airborne dust. Ensure compliance with OSHA 29 CFR 1910.133 or European Standard EN166.[4] An eyewash station should be readily accessible.[4][5]
Hand Protection Nitrile rubber gloves.[1]Handle with gloves, which must be inspected prior to use.[3][6][7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[3][6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[3][6] Wash and dry hands thoroughly after handling.[2][3][6][7]
Skin & Body Protection Laboratory coat.[1] Impervious clothing may be required for larger quantities or where splashing is likely.[3]To protect skin from contact. Launder contaminated clothing separately before reuse.[2] For significant exposure risk, flame-retardant antistatic protective clothing may be considered.[8] A safety shower should be nearby.[4]
Respiratory Protection Use only in a well-ventilated area or outdoors.[2][9] A respirator may be required for nuisance exposures or higher-level protection.Work in a chemical fume hood to avoid inhalation of dust or vapors.[3][6] If a respirator is needed, use types tested and approved under government standards like NIOSH (US) or CEN (EU).[3][6] For dust, a P95 (US) or P1 (EU) particle respirator may be used; for higher levels, consider OV/AG/P99 (US) or ABEK-P2 (EU) cartridges.[3][6]
Operational Plan: Handling and Storage

Safe Handling Protocol

  • Risk Assessment: Before beginning work, review this guide and any available institutional safety protocols.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[2][3][6]

  • Donning PPE: Put on all required PPE as detailed in the table above, ensuring gloves are inspected for integrity.

  • Chemical Handling: Avoid all personal contact, including inhalation and contact with skin and eyes.[2] Avoid the formation of dust and aerosols.[3][6][7]

  • Hygiene: Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[2][8][10] Wash hands thoroughly with soap and water after handling is complete.[2]

  • Container Management: Keep the container tightly closed when not in use to prevent contamination and exposure.[2][5][11]

Storage Protocol

  • Container: Store in the original, tightly sealed container.[2][5][11]

  • Location: Store in a cool, dry, and well-ventilated place.[2][3][4][11] Protect from light and environmental extremes.[2][4]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents and acids.[4][11]

  • Integrity: Protect containers from physical damage and check them regularly for leaks.[2]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Protocol

  • Classification: This material should be treated as hazardous waste. Waste generators must consult local, regional, and national regulations for complete and accurate classification.[9]

  • Collection: Collect residues and waste material in suitable, closed, and clearly labeled containers for disposal.[2][6][11]

  • Disposal Route: Dispose of the contents and container through a licensed professional waste disposal service or an approved waste disposal plant.[6][9][11] Do not allow the product to enter drains or waterways.[2][6][9][12]

  • Contaminated Packaging: Dispose of contaminated packaging as you would the unused product.[6]

Emergency Procedures

First Aid Measures

  • Eye Contact: Immediately flush eyes with fresh, running water for at least 15 minutes, holding the eyelids open.[2][11] Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[6][7][9] Remove contaminated clothing.[7][9] If irritation occurs or persists, seek medical attention.[2]

  • Inhalation: Move the person to fresh air.[2][12] If breathing is difficult or if the person feels unwell, seek medical attention.[5][9]

  • Ingestion: Rinse the mouth with water.[3][6] Do NOT induce vomiting.[7] Seek medical attention.[3][6][9]

Spill Response Protocol

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Control: Prevent further leakage or spillage if it is safe to do so.[12]

  • Contain & Clean:

    • Wear full PPE, including respiratory protection.[2][12]

    • For dry spills, use dry clean-up procedures to avoid generating dust.[2] Sweep or vacuum up the material and place it into a suitable, sealed container for disposal.[6][11][12]

    • Wash the spill area down with large amounts of water, preventing runoff into drains.[2]

  • Report: If drains or waterways become contaminated, notify emergency services immediately.[2]

Visual Workflow for Safe Chemical Handling

The following diagram outlines the logical steps for safely handling this compound from initial planning to final disposal.

A Risk Assessment (Review SDS & Protocols) B Prepare Engineering Controls (Fume Hood, Ventilation) A->B Plan I Emergency Preparedness (Spill Kit, Eyewash Access) A->I C Don PPE (Gloves, Goggles, Lab Coat) B->C Setup D Chemical Handling (Weighing, Reaction Setup) C->D Proceed E Post-Handling (Doff PPE, Wash Hands) D->E Completion F Proper Storage (Sealed Container, Cool/Dry Area) D->F If Storing G Waste Segregation (Label Hazardous Waste) D->G If Disposing E->F H Final Disposal (Contact Waste Management) G->H Process I->D

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-methoxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-methoxypiperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.